molecular formula C6H14O2Si B1203287 3-(Trimethylsilyl)propionic acid CAS No. 5683-30-7

3-(Trimethylsilyl)propionic acid

Cat. No.: B1203287
CAS No.: 5683-30-7
M. Wt: 146.26 g/mol
InChI Key: NONFLFDSOSZQHR-UHFFFAOYSA-N
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Description

3-(trimethylsilyl)propionic acid is an organosilicon compound that is propionic acid substituted at position 3 by a trimethylsilyl group. It is used as internal reference in the NMR spectrum nuclear magnetic resonance for aqueous solvents (e.g. D2O). It is an organosilicon compound and a monocarboxylic acid. It derives from a propionic acid. It is a conjugate acid of a 3-(trimethylsilyl)propionate.

Properties

IUPAC Name

3-trimethylsilylpropanoic acid
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InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)
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InChI Key

NONFLFDSOSZQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
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DSSTOX Substance ID

DTXSID7063978
Record name 3-(Trimethylsilyl)propionic acid
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Molecular Weight

146.26 g/mol
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CAS No.

5683-30-7
Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(Trimethylsilyl)propionic acid
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Record name Propanoic acid, 3-(trimethylsilyl)-
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Record name 3-(Trimethylsilyl)propionic acid
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Record name 3-(trimethylsilyl)propionic acid
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Record name 3-(TRIMETHYLSILYL)PROPIONIC ACID
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(Trimethylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)propionic acid (TMSP), also known as 3-trimethylsilylpropanoic acid, is an organosilicon compound widely utilized in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its unique chemical structure, combining a stable trimethylsilyl (B98337) group with a carboxylic acid moiety, imparts a range of properties that make it an invaluable tool in both academic and industrial settings, including drug discovery and development. This guide provides an in-depth overview of the core chemical properties of TMSP, its derivatives, and their applications, with a focus on quantitative data and experimental methodologies.

Core Chemical and Physical Properties

The physical and chemical characteristics of this compound and its commonly used sodium salt and deuterated forms are summarized below. These properties are fundamental to its application in various experimental contexts.

Physicochemical Data of TMSP and Its Derivatives
PropertyThis compound (TMSP)Sodium 3-(trimethylsilyl)propionate3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4)
CAS Number 5683-30-737013-20-0[2]24493-21-8
Molecular Formula C₆H₁₄O₂Si[1]C₆H₁₃NaO₂SiC₆H₉D₄NaO₂Si
Molecular Weight 146.26 g/mol [1]168.24 g/mol [2]172.27 g/mol
Appearance Colorless liquidWhite solid/crystalsWhite powder
Melting Point < 0 °C> 300 °C> 300 °C
Boiling Point 223.6 °C at 760 mmHgNot applicableNot applicable
Flash Point 89 °CNot applicableNot applicable
Density 0.926 g/cm³Not availableNot available
Solubility Very slightly soluble in waterSoluble in waterSoluble in water
pKa ~4.76 (estimated, similar to propionic acid)Not applicableNot applicable
Stability Stable under normal conditionsHygroscopicHygroscopic
Spectroscopic Data

The primary application of TMSP and its deuterated sodium salt (TMSP-d4) is as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions (e.g., D₂O).[1]

  • ¹H NMR: The nine protons of the trimethylsilyl group produce a sharp, intense singlet at approximately 0 ppm. This signal is inert, well-defined, and typically does not overlap with signals from most organic analytes, making it an ideal chemical shift reference.

  • ¹³C NMR: The carbon atoms of the trimethylsilyl group also provide a distinct signal for reference in ¹³C NMR spectra.

  • TMSP-d4: The deuterated form, TMSP-d4, is particularly useful as it eliminates the signals from the propionate (B1217596) backbone in ¹H NMR, leaving only the strong reference singlet from the Si(CH₃)₃ group.[3]

Chemical Reactivity and Synthesis

Reactivity

The reactivity of TMSP is governed by its two main functional groups: the carboxylic acid and the trimethylsilyl group.

  • Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions of its class. For instance, it can be converted to an acyl chloride, which can then react with amines to form amides. This reactivity is crucial for its use as a derivatizing agent or as a building block in organic synthesis.

  • Trimethylsilyl Group: The C-Si bond in TMSP is generally stable, particularly to hydrolysis, which is a key feature for its use in aqueous media. The trimethylsilyl group is largely inert under most organic reaction conditions, allowing the carboxylic acid group to be manipulated selectively. However, under harsh conditions, cleavage of the silyl (B83357) group can occur.

The relationship between TMSP's structural features and its primary application is illustrated in the diagram below.

Caption: Logical diagram showing how the chemical properties of TMSP lead to its key applications.

Synthesis

A common synthetic route to the sodium salt of deuterated TMSP involves a two-step process starting from 3-(trimethylsilyl) methyl propiolate.[4]

  • Deuterogenation: The propiolate is first deuterogenated using deuterium (B1214612) gas and a palladium on carbon (Pd/C) catalyst. This step saturates the triple bond with deuterium atoms.[4]

  • Saponification: The resulting deuterated propionate ester is then hydrolyzed using sodium deuteroxide in deuterium oxide (D₂O). This saponification step yields the final product, the sodium salt of this compound-d4.[4]

A simplified workflow for this synthesis is presented below.

TMSP_Synthesis start 3-(Trimethylsilyl) methyl propiolate step1 Deuterogenation (D₂, Pd/C) start->step1 intermediate 3-(Trimethylsilyl) methyl propionate-d₄ step1->intermediate step2 Saponification (NaOD, D₂O) intermediate->step2 end Sodium 3-(trimethylsilyl) propionate-d₄ (TMSP-d₄) step2->end

Caption: A simplified workflow for the synthesis of TMSP-d4 sodium salt.

Experimental Protocols

Use of TMSP-d4 as an Internal Standard for Quantitative NMR (qNMR)

This protocol outlines the general steps for using TMSP-d4 sodium salt as an internal standard for determining the concentration of an analyte in an aqueous solution.

Materials:

  • Analyte of interest

  • 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4)

  • Deuterium oxide (D₂O)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution of TMSP-d4:

    • Accurately weigh a precise amount of TMSP-d4 (e.g., 10 mg) using an analytical balance.

    • Dissolve the TMSP-d4 in a known volume of D₂O (e.g., 10.00 mL) in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte.

    • Dissolve the analyte in a known volume of the TMSP-d4 stock solution in a separate vial. Alternatively, add a precise volume of the TMSP-d4 stock solution to a pre-weighed amount of the analyte and then add D₂O to reach a final known volume. It is crucial for quantitative analysis that the internal standard is added directly to the sample.[5]

  • NMR Sample Preparation:

    • Transfer an appropriate amount of the final solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.[5]

    • Ensure the solution is free of any solid particulates, which can interfere with the magnetic field homogeneity (shimming).[5]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all relevant signals. This is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for good precision).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale by setting the TMSP-d4 singlet to 0.00 ppm.

    • Carefully integrate the well-resolved signal of the TMSP-d4 standard and a well-resolved signal from the analyte.

    • Calculate the concentration of the analyte using the following equation:

    Concentration_Analyte = (Integral_Analyte / N_Analyte) * (N_Standard / Integral_Standard) * Concentration_Standard

    Where:

    • Integral_Analyte and Integral_Standard are the integration values of the signals.

    • N_Analyte and N_Standard are the number of protons giving rise to the respective signals (for TMSP-d4, N_Standard = 9).

    • Concentration_Standard is the known molar concentration of the TMSP-d4 in the sample.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis weigh_std 1. Accurately weigh TMSP-d₄ Standard make_stock 2. Prepare TMSP-d₄ stock solution in D₂O weigh_std->make_stock mix 4. Mix known amounts of Analyte and Standard Solution make_stock->mix weigh_analyte 3. Accurately weigh Analyte weigh_analyte->mix fill_tube 5. Transfer ~0.7 mL to NMR tube mix->fill_tube acquire 6. Acquire ¹H NMR Spectrum (ensure long relaxation delay) fill_tube->acquire process 7. Process Spectrum (FT, Phase, Baseline) acquire->process calibrate 8. Calibrate Spectrum (TMSP signal to 0 ppm) process->calibrate integrate 9. Integrate Analyte and Standard signals calibrate->integrate calculate 10. Calculate Analyte Concentration integrate->calculate

References

A Comprehensive Technical Guide to the Applications of 3-(Trimethylsilyl)propionic Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)propionic acid (TSP), and its deuterated analogue, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), are organosilicon compounds widely utilized in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the core applications of TSP, with a focus on its role as an internal standard for both chemical shift referencing and quantitative analysis (qNMR) in aqueous-based samples. This document details the physicochemical properties of TSP, provides comprehensive experimental protocols for its use, and explores its utility in metabolomics and drug development workflows.

Introduction to this compound (TSP)

This compound is a chemical compound featuring a trimethylsilyl (B98337) group attached to a propionic acid backbone.[1] Its sodium salt, particularly the deuterated version (TSP-d4), is highly soluble in aqueous solutions like deuterium (B1214612) oxide (D₂O), making it an invaluable tool for NMR studies of biological samples.[2][3] The trimethylsilyl group provides a sharp, distinct signal in the ¹H NMR spectrum that is set as the reference chemical shift of 0.00 ppm.[2] This signal consists of nine equivalent protons, resulting in a strong singlet that is typically well-resolved from other analyte signals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TSP and its derivatives is crucial for its proper application.

PropertyThis compound3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
Molecular Formula C₆H₁₄O₂SiC₆H₉D₄NaO₂Si
Molecular Weight 146.26 g/mol 172.27 g/mol
CAS Number 5683-30-724493-21-8
Appearance Colorless liquidWhite powder
Solubility Soluble in organic solventsSoluble in water/D₂O
¹H NMR Signal ~0.0 ppm (s, 9H)~0.0 ppm (s, 9H)

Core Application: NMR Spectroscopy

The primary application of TSP and its deuterated sodium salt is as an internal standard in NMR spectroscopy for samples dissolved in aqueous solvents.[1][2][3][4][5]

Chemical Shift Referencing

In ¹H NMR, the precise chemical shift of a proton is dependent on its chemical environment and can be influenced by factors such as solvent, pH, and temperature. To ensure accuracy and reproducibility of spectral data, a chemical shift reference is essential. TSP-d4 is the gold standard for aqueous samples, with its trimethylsilyl protons providing a sharp singlet defined as 0.00 ppm.[6]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of an analyte in a sample. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a known concentration of an internal standard like TSP to the integral of an analyte's signal, the concentration of the analyte can be accurately determined.[1][7]

Experimental Protocols

Preparation of a TSP-d4 Stock Solution for qNMR

A precisely prepared stock solution of the internal standard is critical for accurate quantification.

Materials:

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4)

  • Deuterium oxide (D₂O)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flask

  • Vortex mixer

Procedure:

  • Accurately weigh a specific amount of TSP-d4 (e.g., 20 mg) using an analytical balance.

  • Transfer the weighed TSP-d4 to a volumetric flask (e.g., 10 mL).

  • Add a portion of D₂O to the flask, cap it, and vortex until the TSP-d4 is completely dissolved.

  • Carefully add D₂O to the calibration mark of the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Calculate the exact molar concentration of the stock solution.

Preparation of the NMR Sample for qNMR

Materials:

  • Analyte sample

  • TSP-d4 stock solution

  • D₂O

  • NMR tube

  • Pipettes

Procedure:

  • Accurately weigh a known amount of the analyte and dissolve it in a precise volume of D₂O in a vial.

  • Alternatively, if the analyte is already in solution, take a precise volume of the sample solution.

  • To this analyte solution, add a precise volume of the TSP-d4 stock solution.

  • Vortex the final mixture to ensure homogeneity.

  • Transfer an appropriate volume of the final solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.[8]

Figure 1: Experimental workflow for quantitative NMR (qNMR) using TSP-d4 as an internal standard.

NMR Data Acquisition and Processing for qNMR

For accurate quantification, specific NMR acquisition parameters must be carefully considered.

Key Acquisition Parameters:

  • Relaxation Delay (d1): This should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and TSP) to ensure complete relaxation between scans. A typical starting point is 30 seconds.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[4]

  • Pulse Angle: A 90° pulse angle should be used.

Processing Steps:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the well-resolved signal of the analyte and the TSP signal (at 0.00 ppm).

Calculation of Analyte Concentration

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NTSP / ITSP) * CTSP

Where:

  • Canalyte = Concentration of the analyte

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons giving rise to the analyte signal

  • NTSP = Number of protons for the TSP signal (which is 9)

  • ITSP = Integral of the TSP signal

  • CTSP = Concentration of TSP in the final NMR sample

Applications in Metabolomics and Drug Development

While TSP's primary role is as an NMR standard, this function is critical in various stages of research and development.

Metabolomics

In metabolomics, NMR spectroscopy is used to obtain a snapshot of the small molecule metabolites in a biological sample. TSP is crucial for:

  • Spectral Alignment: Ensuring that spectra from different samples are correctly aligned for comparative analysis.

  • Quantification of Metabolites: Determining the absolute concentration of specific metabolites, which is vital for understanding metabolic pathways and identifying biomarkers.[1]

Figure 2: A generalized workflow for an NMR-based metabolomics study incorporating TSP-d4.

Drug Development

In the context of drug development, qNMR with TSP as an internal standard can be applied in several areas:

  • Purity Assessment: Determining the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates.[7]

  • Stability Studies: Quantifying the degradation of a drug substance over time under various storage conditions.

  • Formulation Analysis: Determining the exact concentration of the API in a final drug product.

  • Metabolism Studies: Quantifying the formation of metabolites of a drug candidate in biological matrices.

While no direct case studies were found linking TSP to the development of a specific drug, its role in ensuring the accuracy and reproducibility of analytical data is fundamental to the rigorous quality control required in the pharmaceutical industry.

Other Applications

Beyond its primary role in NMR, the trimethylsilyl group in TSP makes it a potential derivatizing agent to increase the volatility of polar molecules for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, its use in this capacity is less common compared to other silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Conclusion

This compound and its deuterated sodium salt are indispensable tools in modern analytical chemistry, particularly for NMR spectroscopy of aqueous samples. Its utility as a chemical shift and concentration reference standard provides the accuracy and precision required for a wide range of applications, from fundamental biological research in metabolomics to the stringent quality control demanded in drug development. The detailed protocols and workflows presented in this guide are intended to enable researchers to effectively utilize TSP in their studies and contribute to the generation of high-quality, reproducible scientific data.

References

An In-depth Technical Guide to 3-(Trimethylsilyl)propionic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trimethylsilyl)propionic acid (TMSP), a key organosilicon compound. It is widely utilized as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous solutions. This document details its chemical structure, physicochemical properties, and established synthesis methodologies.

Chemical Structure and Properties

This compound is a carboxylic acid distinguished by a trimethylsilyl (B98337) group at the 3-position.[1] This unique structure confers its utility in various scientific applications. The IUPAC name for this compound is 3-(trimethylsilyl)propanoic acid.[1][2]

The presence of the trimethylsilyl group provides a strong, sharp signal in ¹H NMR spectra that is well-isolated from the signals of many organic molecules, making its deuterated sodium salt form an excellent water-soluble standard.[2][3]

Physicochemical and Spectroscopic Data

Key quantitative data for this compound and its common deuterated sodium salt are summarized in the tables below.

Identifier Value Reference
IUPAC Name 3-(trimethylsilyl)propanoic acid[1][2]
CAS Number 5683-30-7[1]
Molecular Formula C₆H₁₄O₂Si[1][2][4][5]
Molecular Weight 146.26 g/mol [1][2][4][5]
Appearance Colorless liquid[2]
Compound Molecular Formula Molecular Weight CAS Number
Sodium 3-(trimethylsilyl)propionateC₆H₁₃NaO₂Si168.24 g/mol 37013-20-0
Sodium 3-(trimethylsilyl)propionate-d₄C₆H₉D₄NaO₂Si172.27 g/mol 24493-21-8[6][7][8]
Spectroscopic Data Description Source
¹H NMR Spectrum available for the sodium salt.ChemicalBook[9]
¹³C NMR Spectrum available for the acid form in CDCl₃.SpectraBase[4]
Mass Spectrometry GC-MS and LC-MS data available.PubChem[1]
IR Spectroscopy IR spectrum available for the sodium salt.ChemicalBook[10]

Synthesis of this compound

The synthesis of this compound and its derivatives is well-documented. A primary route involves the hydrogenation or deuterogenation of a trimethylsilyl propiolate intermediate. This intermediate is typically prepared by reacting a lower alkyl propiolate with chlorotrimethylsilane.[3]

A common and illustrative synthesis is that of the deuterated sodium salt, which is highly valuable for NMR applications. This process is generally carried out in two main stages:

  • Formation of the Ester Intermediate: 3-(trimethylsilyl) methyl propiolate is deuterogenated to form 3-(trimethylsilyl) methyl propionate-d₄.

  • Saponification: The resulting ester is then saponified using a deuterated base to yield the final sodium salt of this compound-d₄.

Synthesis_Pathway cluster_step1 Step 1: Deuterogenation cluster_step2 Step 2: Saponification start 3-(trimethylsilyl) methyl propiolate intermediate 3-(trimethylsilyl) methyl propionate-d4 start->intermediate D₂, 10% Pd/C end_product Sodium salt of This compound-d4 intermediate->end_product 1. NaOD, D₂O 2. Reflux

Synthesis of deuterated TMSP sodium salt.

Experimental Protocols

The following section provides a detailed experimental protocol adapted from the synthesis of the deuterated sodium salt of this compound.[3]

Step A: Preparation of 3-(trimethylsilyl) methyl propionate-d₄
  • Apparatus Setup: Place 310 g of 3-(trimethylsilyl) methyl propiolate into a suitable hydrogenation bottle.

  • Inert Atmosphere: Flush the headspace of the liquid with nitrogen gas.

  • Catalyst Addition: Carefully add approximately 0.5 g of 10% palladium on carbon to the solution.

  • Deuterogenation: Connect the bottle to a Parr apparatus and carry out the deuterogenation reaction until the desired amount of deuterium (B1214612) gas is absorbed.

  • Purification: Upon completion, filter the product to remove the catalyst. The crude product is then purified by vacuum distillation.

Step B: Preparation of the Sodium Salt of this compound-d₄
  • Apparatus Setup: Equip a 2-liter, round-bottomed flask with a magnetic stirrer, dropping funnel, condenser, drying tube, and heating mantle.

  • Base Preparation: Add 650 ml of deuterium oxide (D₂O) to the flask. Carefully add 45 g of sodium metal in portions to form an approximately 10% sodium deuteroxide (NaOD) solution.

  • Addition of Ester: Begin stirring the NaOD solution and add 275 g (1.7 mole) of 3-(trimethylsilyl) methyl propionate-d₄ from Step A at a fast, dropwise rate.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.

  • Cooling: Slowly cool the mixture while continuing to stir, allowing the product to crystallize.

  • Isolation: Isolate the resulting solid product.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Reactants Loading (Ester, NaOD/D₂O) B Reflux (approx. 30 min) A->B C Cooling & Crystallization B->C D Filtration C->D E Washing D->E F Drying E->F G Characterization (NMR, IR, MS) F->G

General workflow for synthesis and purification.

Safety Information

This compound and its derivatives should be handled with care. The acid form is a combustible liquid and may cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling these chemicals. All procedures should be conducted in a well-ventilated fume hood.[11]

References

Physicochemical Characteristics of 3-(Trimethylsilyl)propanoic Acid (TMSP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(trimethylsilyl)propanoic acid (TMSP) and its derivatives, compounds of significant interest as internal standards in nuclear magnetic resonance (NMR) spectroscopy. The information is presented to support researchers, scientists, and drug development professionals in the effective application and understanding of this reference material.

Core Physicochemical Properties

TMSP, also known as Trimethylsilylpropanoic acid or TSP, is a chemical compound notable for its trimethylsilyl (B98337) group.[1] For its primary application as an internal reference in aqueous solutions for NMR, it is commonly used in its deuterated sodium salt form (TMSP-d4).[1] The key physicochemical data for TMSP and its common variants are summarized in the tables below for ease of comparison.

Table 1: General Properties of TMSP and its Derivatives
PropertyTMSP (Acid)TMSP (Sodium Salt)TMSP-d4 (Deuterated Sodium Salt)
Synonyms 3-(Trimethylsilyl)propanoic acid, TSPSodium 3-(trimethylsilyl)propionateSodium 3-(trimethylsilyl)propionate-2,2,3,3-d4, TSP-d4
Chemical Formula C6H14O2SiC6H13NaO2SiC6H9D4NaO2Si
Molar Mass 146.26 g/mol [1]168.24 g/mol 172.27 g/mol [1]
Appearance Colorless liquid[1]White powderWhite powder
pH (1% solution) Not availableNot available7.0 - 9.0
Table 2: Thermal and Solubility Properties of TMSP Derivatives
PropertyTMSP (Sodium Salt)TMSP-d4 (Deuterated Sodium Salt)
Melting Point >300 °C300 °C
Boiling Point Not available223.6 °C at 760 mmHg
Flash Point Not available89 °C
Water Solubility SolubleSoluble
Methanol Solubility Not availableSlightly soluble
Stability Stable under recommended storageHygroscopic; stable under recommended storage

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of TMSP itself are not widely published. However, standard methodologies for organic compounds can be applied. The following are generalized protocols for determining key physical properties.

Melting Point Determination (for solid forms)

The melting point of a solid organic compound, such as the sodium salt of TMSP, can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[2][3]

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.[2][3]

  • The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[3]

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[2]

Boiling Point Determination (for liquid forms)

For liquid compounds like TMSP acid, the boiling point can be determined using a distillation method or a micro method with a fusion tube and an inverted capillary.[4][5]

Procedure (Micro Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[4]

  • The fusion tube is attached to a thermometer and heated gently in a heating bath.[4]

  • As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[4]

  • The heat is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Qualitative solubility tests are performed to determine the solubility of a compound in various solvents.

Procedure:

  • In a small test tube, a measured small amount of the solute (e.g., 25 mg) is placed.

  • A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.

  • The test tube is shaken vigorously after each addition.[7]

  • The compound is considered soluble if it completely dissolves. Observations are made regarding the degree of solubility (e.g., soluble, slightly soluble, insoluble).

Application in NMR Spectroscopy: An Experimental Workflow

The primary application of TMSP and its deuterated sodium salt is as an internal reference standard for NMR spectroscopy, particularly in aqueous solutions.[1] Its chemical shift is set to 0.0 ppm and is largely independent of pH, making it a reliable reference point.

The following diagram illustrates the typical workflow for preparing an NMR sample using TMSP-d4 as an internal standard.

NMR_Workflow_with_TMSP cluster_prep Sample Preparation cluster_analysis NMR Analysis dissolve_sample Dissolve Analyte in Deuterated Solvent (e.g., D2O) add_tmsp Add TMSP-d4 (Internal Standard) dissolve_sample->add_tmsp transfer Transfer Solution to NMR Tube add_tmsp->transfer mix Vortex to Ensure Homogeneity transfer->mix insert_sample Insert Sample into Spectrometer mix->insert_sample acquire_data Acquire NMR Spectrum insert_sample->acquire_data process_data Process Data (Fourier Transform, Phasing, etc.) acquire_data->process_data calibrate Calibrate Spectrum (Set TMSP peak to 0.0 ppm) process_data->calibrate analyze Analyze Spectrum (Chemical Shifts, Integration, etc.) calibrate->analyze

Caption: Workflow for NMR sample preparation and analysis using TMSP as an internal standard.

Analytical Methods

While TMSP's primary analytical role is as an NMR standard, the characterization of TMSP itself and the analysis of similar compounds can be performed using various analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for molecular weight determination and identification of impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The selection of a specific analytical method would depend on the information required, such as purity, identity, or the presence of trace impurities.

References

An In-depth Technical Guide to Deuterated Forms of 3-(Trimethylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of deuterated forms of 3-(Trimethylsilyl)propionic acid (TMSP), with a primary focus on 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4). This document is intended to serve as a valuable resource for researchers utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other analytical techniques where isotopic labeling is advantageous.

Introduction to Deuterated TMSP

This compound (TMSP), also known as TSP, is a chemical compound widely used as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for aqueous solutions like deuterium (B1214612) oxide (D₂O)[1][2]. For quantitative applications, its deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4), is frequently employed[1][2]. The replacement of protons with deuterium at the 2 and 3 positions of the propionic acid backbone minimizes interfering signals in ¹H NMR spectra, making it an excellent internal standard for accurate quantification of analytes[3][4]. Deuterated compounds, in general, are valuable tools in various scientific fields, including drug development for enhancing metabolic stability, elucidating reaction mechanisms, and as internal standards in mass spectrometry[5][6][7].

The sodium salt of TMSP-d4 is the most common commercially available form, valued for its high purity, stability, and well-defined NMR signal[3][4]. Its utility extends to various applications, including routine structure determination, elucidation of reaction mechanisms, and as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[3][8].

Physicochemical Properties and Specifications

The deuterated forms of TMSP, primarily TMSP-d4, are characterized by their specific isotopic enrichment and chemical purity. The key properties are summarized in the tables below.

Table 1: General Properties of TMSP-d4 Sodium Salt

PropertyValueReferences
Chemical Name Sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropanoate[9]
Synonyms TMSP-d4, TSP-d4, Sodium 3-(trimethylsilyl)propionate-d4[4]
CAS Number 24493-21-8[4]
Molecular Formula C₆H₉D₄NaO₂Si[9]
Molecular Weight 172.27 g/mol [4][9]
Appearance White powder/solid[1]
Isotopic Purity Typically ≥98 atom % D[4]
Chemical Purity Typically ≥98.0% (by NMR)[4]

Table 2: NMR Spectral Data of TMSP-d4 in D₂O

NucleusPositionChemical Shift (ppm)MultiplicityNotesReferences
¹H-Si(CH ₃)₃0.00SingletSet as reference signal.[3]
¹³C-C OO⁻~184Singlet[10][11][12][13]
¹³C-CD₂-C D₂-Triplet (due to C-D coupling)[10][11][12][13]
¹³CC H₃-Si-Singlet[10][11][12][13]
¹³C-CD₂-C D₂-Si-Triplet (due to C-D coupling)[10][11][12][13]

Note: Precise ¹³C chemical shifts can vary slightly depending on the specific experimental conditions. The signals for the deuterated carbons appear as triplets in the proton-decoupled ¹³C NMR spectrum due to the spin-1 nature of deuterium.

Synthesis of Deuterated TMSP

The synthesis of TMSP-d4 typically involves the deuteration of a suitable precursor. A common method is outlined in the following experimental protocol, adapted from patent literature.

Experimental Protocol: Synthesis of 3-(Trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid Sodium Salt (TMSP-d4)

This protocol describes a two-step synthesis starting from 3-(trimethylsilyl)propiolic acid.

Step 1: Deuterogenation of 3-(trimethylsilyl)propiolic acid methyl ester

  • Precursor Preparation: Begin with methyl 3-(trimethylsilyl)propiolate.

  • Catalyst: Use a 10% Palladium on carbon (Pd/C) catalyst.

  • Reaction Setup: Place the methyl 3-(trimethylsilyl)propiolate in a hydrogenation apparatus.

  • Deuterogenation: Introduce deuterium gas (D₂) to the reaction vessel under pressure. The reaction proceeds until the stoichiometric amount of deuterium has been consumed, indicating the reduction of the triple bond to a single bond with the addition of four deuterium atoms.

  • Work-up: After the reaction is complete, filter the mixture to remove the Pd/C catalyst. The resulting product is methyl 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionate.

Step 2: Saponification to the Sodium Salt

  • Reaction Setup: Prepare a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

  • Saponification: Add the methyl 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionate from Step 1 to the NaOD solution.

  • Reaction Conditions: Heat the mixture to reflux to facilitate the saponification of the ester to the corresponding carboxylate.

  • Isolation: After cooling, the sodium salt of 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4) can be isolated from the reaction mixture, often by removal of the solvent under reduced pressure.

Other Deuterated Forms

While TMSP-d4 is the most prevalent, other isotopologues exist. For instance, this compound with deuterium at the carboxylic acid position (TMSP-d1) or a combination of deuteration at the propionic backbone and the carboxylic acid group can be synthesized for specific applications, such as tracing metabolic pathways or in mechanistic studies[6]. The synthesis of these other forms would involve using deuterated reagents at the desired labeling positions. For example, hydrolysis of an ester precursor with D₂O under acidic or basic conditions can introduce a deuterium at the carboxylic acid position.

Application in Quantitative NMR (qNMR)

TMSP-d4 is a cornerstone internal standard for qNMR, a powerful analytical technique for determining the purity and concentration of substances[14]. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal[15].

Experimental Protocol: Purity Determination using TMSP-d4 as an Internal Standard

This protocol outlines the general steps for determining the purity of a solid analyte.

1. Sample Preparation:

  • Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and the TMSP-d4 internal standard into a clean vial. The molar ratio of the analyte to the standard should be considered to ensure comparable signal intensities for accurate integration[14][16].

  • Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of D₂O for a standard 5 mm NMR tube) to the vial to completely dissolve both the analyte and the internal standard[16][17][18].

  • Transfer: Carefully transfer the solution into a high-quality NMR tube, ensuring no solid particles are present. Filtration through a small plug of glass wool in a Pasteur pipette is recommended[17][18].

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate[15].

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and line shape[15].

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity[15].

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the standard's signals of interest to ensure full relaxation between scans. A conservative value of 30-60 seconds is often used if T1 values are unknown[15].

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.

3. Data Processing and Analysis:

  • Fourier Transform and Phasing: Perform a Fourier transform of the Free Induction Decay (FID) and carefully phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.

  • Integration: Integrate a well-resolved, non-overlapping signal for the analyte and the singlet signal of TMSP-d4 at 0.00 ppm[15].

  • Purity Calculation: The purity of the analyte can be calculated using the following equation[15]:

    Purityanalyte (%) = ( Ianalyte / Istandard ) × ( Nstandard / Nanalyte ) × ( MWanalyte / MWstandard ) × ( mstandard / manalyte ) × Puritystandard

    Where:

    • I = Integrated signal area

    • N = Number of protons for the respective integrated signal

    • MW = Molecular weight

    • m = Mass

    • Puritystandard = Certified purity of the TMSP-d4 standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh TMSP-d4 weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim set_params Set Acquisition Parameters (90° pulse, D1 ≥ 5*T1) lock_shim->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire process_fid Process FID (FT, Phasing, Baseline Correction) acquire->process_fid integrate Integrate Analyte and TMSP-d4 Signals process_fid->integrate calculate Calculate Purity integrate->calculate

A streamlined workflow for quantitative NMR (qNMR) analysis.

Application in Metabolomics

In metabolomics, which involves the comprehensive study of small molecules in biological systems, deuterated internal standards like TMSP-d4 are crucial for quality control and ensuring data reliability[17][19][20]. They are added to biological samples at the beginning of the sample preparation process to monitor and correct for variations that can occur during extraction, derivatization, and analysis[21][22][23].

Experimental Workflow: Untargeted Metabolomics using TMSP-d4

The following is a generalized workflow for an untargeted metabolomics study employing TMSP-d4 as an internal standard.

  • Sample Collection and Quenching: Collect biological samples (e.g., biofluids, tissues) and immediately quench metabolic activity, often by flash-freezing in liquid nitrogen, to preserve the metabolic profile[23].

  • Metabolite Extraction: Homogenize the samples and extract metabolites using a solvent system (e.g., a mixture of methanol, acetonitrile, and water). At this stage, a known amount of TMSP-d4 is spiked into each sample as an internal standard[22][24].

  • Sample Preparation for Analysis: The extracts are then processed, which may include centrifugation to remove proteins and other macromolecules, and drying under vacuum. The dried extracts are reconstituted in a suitable solvent for the analytical platform.

  • LC-MS or GC-MS Analysis: The reconstituted samples are analyzed using a chromatographic separation method coupled to a mass spectrometer. The inclusion of TMSP-d4 allows for monitoring the performance of the analytical run[17][19].

  • Data Processing: The raw data is processed using specialized software to perform peak detection, alignment, and normalization. The signal intensity of TMSP-d4 across all samples is monitored to assess the consistency of the analytical process. Any significant variation in the TMSP-d4 signal can indicate issues with sample preparation or instrument performance, and the data from other metabolites can be normalized to the internal standard's signal to correct for these variations[20][25].

  • Metabolite Identification and Statistical Analysis: The detected metabolic features are identified by comparing their mass spectra and retention times to spectral libraries. Statistical analysis is then performed to identify metabolites that are significantly different between experimental groups.

Metabolomics Data Processing Workflow Diagram

Metabolomics_Workflow cluster_data_proc Data Processing sample_collection Sample Collection & Quenching extraction Metabolite Extraction (Spike with TMSP-d4) sample_collection->extraction analysis LC-MS / GC-MS Analysis extraction->analysis peak_detection Peak Detection & Alignment analysis->peak_detection qc_check Quality Control Check peak_detection->qc_check normalization Normalization to TMSP-d4 metabolite_id Metabolite Identification normalization->metabolite_id qc_check->normalization stat_analysis Statistical Analysis metabolite_id->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation

A typical workflow for metabolomics data processing.

Conclusion

Deuterated forms of this compound, particularly TMSP-d4, are indispensable tools in modern analytical chemistry. Their well-defined properties and predictable behavior make them ideal internal standards for achieving high accuracy and precision in quantitative NMR and for ensuring data quality in complex metabolomics studies. This guide has provided a detailed overview of the synthesis, properties, and key applications of these compounds, along with practical experimental protocols and workflows to aid researchers in their effective implementation. As analytical techniques continue to advance, the role of high-purity, isotopically labeled standards like TMSP-d4 will remain critical for generating reliable and reproducible scientific data.

References

TMSP-d4 for NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4), a critical internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we delve into its core properties, detailed experimental protocols, and the fundamental principles of its application, particularly in aqueous-based studies such as metabolomics.

Introduction to TMSP-d4

TMSP-d4, the deuterated sodium salt of 3-(trimethylsilyl)propionic acid, is a chemical compound widely utilized as an internal reference standard in NMR spectroscopy.[1][2] Its primary function is to provide a stable and reliable signal for calibrating the chemical shift scale to 0.00 ppm, especially in aqueous solvents like deuterium (B1214612) oxide (D₂O).[3][4] The deuteration at the 2 and 3 positions of the propionate (B1217596) backbone minimizes interference from solvent signals, making it an ideal choice for high-resolution NMR studies of biological samples.

Physicochemical Properties and Specifications

TMSP-d4 is a white, solid compound that is soluble in water. Its key properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Formula (CH₃)₃SiCD₂CD₂CO₂Na
Molecular Weight 172.27 g/mol [5][6]
Appearance White to ivory-colored solid
Isotopic Purity Typically ≥98 atom % D[6]
Chemical Purity ≥98.0% (NMR)[6]
¹H NMR Chemical Shift 0.00 ppm (by definition)[3][7]
Solubility Water, Methanol (Slightly)[8]
Storage Store refrigerated (-5°C to 5°C) and desiccated[5]

Quantitative Data and Performance Characteristics

The reliability of TMSP-d4 as an internal standard is contingent on the stability of its chemical shift and its inertness within the sample matrix. The following tables provide quantitative data on its performance under various conditions.

Recommended Concentrations for NMR Experiments

The optimal concentration of TMSP-d4 varies depending on the type of NMR experiment being performed.

NMR Experiment TypeRecommended ConcentrationReference
1D ¹H NMR50 µM[9]
2D ¹H NMR (e.g., COSY, TOCSY)500 µM[9]
General Metabolomics5.8 mM (in buffer)[1]
Factors Influencing Chemical Shift Stability

While the trimethylsilyl (B98337) (TMS) peak of TMSP-d4 is defined as 0.00 ppm, its position can be subtly influenced by experimental conditions.

ParameterEffect on ¹H Chemical ShiftNotes
pH The chemical shift of TMSP-d4 can be pH-dependent. Equations have been developed to estimate pH based on the TMSP-d4 chemical shift.[10] In studies with rat serum, the chemical shift showed variations at different pH values.[11]It is crucial to maintain a constant and buffered pH for accurate and reproducible chemical shift referencing.
Temperature The chemical shift of silyl-containing reference compounds like TMS has been shown to have a temperature coefficient of approximately -6 x 10⁻⁴ ppm/°C.[12] The chemical shift of residual water in D₂O is also highly temperature-dependent.[13]For studies involving variable temperatures, it is important to account for this potential shift or to use temperature-compensated referencing methods.
Analyte Interaction TMSP-d4 is generally considered chemically inert. However, it can interact with certain molecules, such as proteins, which can lead to line broadening and slight shifts in its resonance.[11]In complex biological matrices, it is advisable to check for potential interactions that might compromise the accuracy of the chemical shift reference.

Experimental Protocols

To ensure accurate and reproducible results, it is essential to follow standardized procedures for the preparation of TMSP-d4 stock solutions and NMR samples.

Preparation of a 10 mM TMSP-d4 Stock Solution

Materials:

  • TMSP-d4 powder

  • High-purity deuterium oxide (D₂O)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 17.23 mg of TMSP-d4 powder using an analytical balance.

  • Dissolving: Transfer the weighed TMSP-d4 powder into a 10 mL volumetric flask.

  • Adding Solvent: Add approximately 8 mL of D₂O to the volumetric flask.

  • Mixing: Gently swirl the flask until the TMSP-d4 is completely dissolved. A vortex mixer can be used to facilitate dissolution.

  • Final Volume Adjustment: Carefully add D₂O to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at 4°C.

Preparation of an NMR Sample for Metabolomics

Materials:

  • Biological sample (e.g., cell extract, biofluid)

  • 10 mM TMSP-d4 stock solution

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4)

  • NMR tube (5 mm) and cap

  • Pipettes

Procedure:

  • Sample Thawing: If the biological sample is frozen, thaw it at room temperature.

  • Sample Centrifugation: Centrifuge the sample to pellet any solid debris.

  • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 540 µL) to a clean microcentrifuge tube.

  • Buffer and Standard Addition: Add a pre-determined volume of the NMR buffer containing TMSP-d4 (e.g., 60 µL of a buffer prepared to result in a final TMSP-d4 concentration of 50 µM in the NMR tube).

  • Mixing: Gently vortex the mixture to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the final mixture into a 5 mm NMR tube.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[14]

Data Acquisition and Processing

The choice of NMR pulse sequence and acquisition parameters is critical for obtaining high-quality data in metabolomics studies.

Recommended Pulse Sequences

For aqueous samples, it is crucial to suppress the strong water signal. The following 1D ¹H NMR pulse sequences are commonly used:

  • 1D NOESY with presaturation (noesygppr1d): This is a widely used sequence for metabolomics as it provides good water suppression while maintaining a quantitative profile of the metabolites.[15]

  • 1D CPMG (Carr-Purcell-Meiboom-Gill) with presaturation (cpmgpr1d): This sequence is particularly useful for samples containing macromolecules, such as serum or plasma, as it attenuates the broad signals from these larger molecules, improving the visibility of smaller metabolites.[7][15]

Key Acquisition Parameters for 1D NOESY with Water Suppression
ParameterRecommended Value/SettingPurpose
Pulse Program noesypr1d or noesygppr1d1D NOESY with presaturation for water suppression.
Relaxation Delay (d1) 2 - 5 secondsAllows for longitudinal relaxation of protons between scans, crucial for quantitation.[16]
Mixing Time (d8) 10 - 100 millisecondsA short mixing time is used to minimize NOE effects while still allowing for effective water suppression.[16][17]
Number of Scans (ns) Multiple of 2 (e.g., 32, 64, 128)Increased scans improve the signal-to-noise ratio.
Spectral Width (sw) ~12 ppmCovers the typical chemical shift range for metabolites.
Acquisition Time (aq) ~3 secondsDetermines the resolution in the frequency domain.
Presaturation Power To be optimizedThe power of the radiofrequency pulse used to saturate the water signal should be carefully calibrated for each sample.
Data Processing

After data acquisition, the following steps are typically performed:

  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift of the TMSP-d4 peak is set to 0.00 ppm.[3]

Visualizations

The following diagrams illustrate key aspects of using TMSP-d4 in NMR spectroscopy.

Caption: Chemical structure of TMSP-d4.

Experimental Workflow for NMR Sample Preparation cluster_stock TMSP-d4 Stock Solution Preparation cluster_sample NMR Sample Preparation cluster_nmr NMR Analysis weigh Weigh TMSP-d4 dissolve Dissolve in D₂O weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at 4°C volume->store_stock mix Mix Sample, Buffer, and TMSP-d4 Stock store_stock->mix sample Biological Sample sample->mix buffer NMR Buffer buffer->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process reference Reference to TMSP-d4 at 0.00 ppm process->reference

Caption: Workflow for preparing and analyzing NMR samples with TMSP-d4.

Principle of Chemical Shift Referencing cluster_spectrum NMR Spectrum cluster_peaks cluster_logic Referencing Logic axis <---------------------------------------------------- Chemical Shift (ppm) ----------------------------------------------------> TMSP TMSP-d4 define_ref Define TMSP-d4 peak as 0.00 ppm TMSP->define_ref MetaboliteA Metabolite A measure_A Measure Chemical Shift of Metabolite A relative to TMSP-d4 MetaboliteA->measure_A MetaboliteB Metabolite B measure_B Measure Chemical Shift of Metabolite B relative to TMSP-d4 MetaboliteB->measure_B define_ref->measure_A define_ref->measure_B

Caption: Logic of using TMSP-d4 as an internal chemical shift reference.

References

An In-depth Technical Guide to the Trimethylsilyl Group in TMSP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The compound 3-(trimethylsilyl)propionic acid (TMSP), often used as its sodium salt, is a critical tool in modern analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its utility is derived almost entirely from its trimethylsilyl (B98337) (TMS) functional group. This guide provides a detailed examination of the TMS group within the TMSP molecule, its application as an NMR standard, experimental protocols for its use, and important considerations for scientists in research and drug development.

The Core Functional Unit: The Trimethylsilyl Group

The trimethylsilyl group, abbreviated as TMS, consists of a central silicon atom bonded to three methyl (CH₃) groups.[3][4] This structure is characterized by its chemical inertness and significant molecular volume.[3] In the context of NMR, the TMS group is ideal for several reasons:

  • Signal Equivalence : The nine protons on the three methyl groups are chemically and magnetically equivalent. This results in a single, sharp resonance signal in a ¹H NMR spectrum, which is easy to identify and integrate.[5]

  • High Shielding : The silicon atom is less electronegative than carbon, causing the protons on the methyl groups to be highly shielded. This shifts their resonance signal upfield, typically outside the spectral region of most organic analytes.[6]

  • Inertness : The TMS group is largely unreactive and does not typically participate in reactions with most sample compounds, ensuring the integrity of the analysis.[6][7]

In TMSP, this TMS group is attached to a propionic acid backbone. This addition of a carboxylic acid group confers aqueous solubility, making TMSP the standard of choice for NMR studies in aqueous solvents like deuterium (B1214612) oxide (D₂O), a stark contrast to its volatile, water-insoluble precursor, tetramethylsilane (B1202638) (TMS).[1][8][9] For NMR applications, the deuterated form, sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d₄), is commonly used to avoid signals from the propionate (B1217596) chain in ¹H NMR.[1][10]

Physicochemical and Quantitative Data

The reliable application of TMSP as an internal standard is predicated on its well-defined physical and chemical properties. The data below pertains primarily to the commonly used deuterated sodium salt of TMSP.

PropertyValueReference(s)
Chemical Name Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄[11][12]
Synonyms TMSP-d₄, TSP-d₄[10][12]
Molecular Formula (CH₃)₃SiCD₂CD₂CO₂Na[11][13]
Molecular Weight 172.27 g/mol [1][11][13]
Appearance White Powder[12]
Chemical Purity ≥98.0% (NMR), 98 atom % D[11]
Solubility Soluble in water[12]
pH 7.0 - 9.0 (1% aqueous solution)[12]
Storage Conditions Store refrigerated (-5°C to 5°C) and desiccated; Hygroscopic[11][12]
¹H NMR Chemical Shift Defined as 0.00 ppm[4]

TMSP in Practice: NMR Applications and Workflows

TMSP serves two primary functions in NMR spectroscopy: as a chemical shift reference and as an internal standard for quantitative analysis (qNMR).

TMSP_NMR_Reference_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation Analyte Analyte (Drug Compound) NMR_Tube NMR Tube Analyte->NMR_Tube Dissolve & Mix TMSP TMSP Standard TMSP->NMR_Tube Solvent Aqueous Solvent (e.g., D₂O) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Acquire Data Raw_Spectrum Raw Spectrum Data NMR_Spec->Raw_Spectrum Calibrated_Spectrum Calibrated Spectrum Raw_Spectrum->Calibrated_Spectrum Set TMSP Signal to 0.00 ppm Analyte_Peaks Analyte Peaks Referenced Calibrated_Spectrum->Analyte_Peaks Quantification Quantification (Optional) Analyte_Peaks->Quantification

This protocol outlines the use of TMSP-d₄ as an internal standard for determining the concentration of an analyte in an aqueous solution.

1. Materials:

  • Analyte of interest

  • TMSP-d₄ (sodium salt)

  • Deuterium oxide (D₂O) with high isotopic purity

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • High-quality 5 mm NMR tubes[9]

2. Preparation of a Stock Standard Solution:

  • Accurately weigh a precise amount of TMSP-d₄ (e.g., 17.2 mg) using an analytical balance.

  • Quantitatively transfer the TMSP-d₄ to a volumetric flask (e.g., 10.00 mL).

  • Dissolve and dilute to the mark with D₂O to create a stock solution of known concentration (e.g., 10 mM). Homogenize thoroughly.

3. Sample Preparation:

  • Accurately weigh a precise amount of the analyte.

  • Dissolve the analyte in a known volume of the TMSP-d₄ stock solution. Alternatively, dissolve both the analyte and a known mass of TMSP-d₄ directly into a known volume of D₂O.

  • Ensure complete dissolution, using a vortex mixer if necessary.[9]

  • Transfer an appropriate volume (typically 600-700 µL) of the final solution to a clean, high-quality NMR tube.

4. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

  • Lock onto the deuterium signal of the D₂O and shim the magnetic field to achieve optimal resolution.

  • Crucial Acquisition Parameters for Quantification:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal generation per scan.[8]

    • Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the TMSP protons and the analyte protons being quantified. This ensures full relaxation and accurate signal integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended) for both the TMSP and analyte signals.[8]

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the spectrum by setting the TMSP singlet to 0.00 ppm.

  • Carefully integrate the area of the TMSP signal (I_TMSP) and a well-resolved signal from the analyte (I_Analyte).

  • Calculate the analyte concentration using the following formula:

    C_Analyte = (I_Analyte / N_Analyte) * (N_TMSP / I_TMSP) * C_TMSP

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons giving rise to the integrated signal (N_TMSP is 9)

Critical Considerations for Drug Development Professionals

While TMSP is a robust standard, its behavior in complex biological matrices—common in drug metabolism and discovery studies—can be problematic. The TMS group, while generally inert, is susceptible to non-covalent interactions that can compromise data integrity.

A. Protein Binding: In biological fluids like plasma or serum, or in formulations containing proteins, TMSP can bind to macromolecules.[14] This interaction alters the chemical environment of the TMS protons, leading to:

  • Signal Broadening: The bound TMSP molecules tumble more slowly in solution, resulting in a broader, less defined NMR signal that is difficult to integrate accurately.

  • Chemical Shift Perturbation: The reference signal can shift from its 0.00 ppm position, leading to incorrect calibration of the entire spectrum.[14]

B. Formation of Inclusion Complexes: Certain molecules, such as cyclodextrins, which are sometimes used as formulation excipients, can form inclusion complexes with TMSP. The TMS group becomes encapsulated within the cyclodextrin (B1172386) cavity, which shields it and causes a significant upfield shift in its resonance.[15] This invalidates its use as a primary reference.

TMSP_Interaction_Pathway cluster_ideal Ideal Conditions (Simple Aqueous Matrix) cluster_complex Complex Biological Matrix TMSP TMSP in Solution Ideal_Outcome Stable TMS Environment TMSP->Ideal_Outcome No interfering substances Interaction Interaction with Macromolecules (e.g., Proteins, Cyclodextrins) TMSP->Interaction Presence of binding partners Ideal_Result Accurate Reference Signal (0.00 ppm, Sharp) Ideal_Outcome->Ideal_Result Complex_Outcome Altered TMS Environment Interaction->Complex_Outcome Complex_Result Inaccurate Reference Signal (Shifted, Broadened) Complex_Outcome->Complex_Result

These potential interactions necessitate careful validation when developing NMR-based assays for drug candidates in complex formulations or biological fluids. If TMSP signal shifting or broadening is observed, alternative referencing methods, such as using an external standard in a coaxial insert, may be required for accurate chemical shift calibration, though this is not suitable for quantification.[6][9]

References

An In-depth Technical Guide to the Aqueous Solubility of 3-(Trimethylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 3-(Trimethylsilyl)propionic acid (TMSP), a compound widely utilized as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy for aqueous solutions. Understanding the solubility of TMSP is critical for its proper application in experimental settings, particularly in the context of drug discovery and development where precise sample preparation is paramount.

Physicochemical Properties of this compound

This compound is a carboxylic acid with the chemical formula C6H14O2Si.[1][2] Its structure features a polar carboxylic acid group and a nonpolar trimethylsilyl (B98337) group, rendering it amphiphilic. The sodium salt of TMSP, particularly its deuterated form (TMSP-d4), is frequently used for its good solubility in water.[3][4][5][6][7]

Table 1: Physicochemical Properties of this compound and its Sodium Salt

PropertyThis compound (TMSP)Sodium 3-(trimethylsilyl)propionate
Molecular Formula C6H14O2SiC6H13NaO2Si
Molecular Weight 146.26 g/mol [1]168.24 g/mol
Appearance Colorless liquid[2]White powder
pKa ~4.5 - 5.0 (Estimated for similar short-chain carboxylic acids)Not Applicable
Water Solubility Sparingly soluble (pH-dependent)Soluble[3]

Aqueous Solubility of TMSP

The aqueous solubility of TMSP is significantly influenced by the pH of the solution. As a carboxylic acid, its solubility increases with increasing pH due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.

pH-Dependent Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound like TMSP can be described by the Henderson-Hasselbalch equation.[8][9][10][11][12] For a weak acid (HA) in equilibrium with its conjugate base (A-), the equation is:

pH = pKa + log([A⁻]/[HA])

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the undissociated acid (S₀) and the concentration of the ionized form. The following equation can be used to predict the total solubility:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the more soluble carboxylate form increases, leading to a significant rise in the overall solubility of TMSP.

Quantitative Solubility Data

While qualitative descriptions indicate that the sodium salt of TMSP is "soluble in water,"[3] specific quantitative solubility data across a range of pH values and temperatures is not extensively documented in publicly available literature. To obtain precise solubility data for TMSP in specific aqueous solutions (e.g., various buffers), experimental determination is necessary. The following sections outline detailed protocols for such determinations.

Table 2: Illustrative Solubility Profile of TMSP at Different pH Values

pHPredicted Dominant SpeciesExpected Relative Solubility
2.0TMSP (undissociated acid)Low
4.7 (approx. pKa)TMSP ≈ TMSP⁻Moderate
7.4 (Physiological pH)TMSP⁻ (carboxylate)High
10.0TMSP⁻ (carboxylate)Very High

This table is illustrative and based on the theoretical behavior of a carboxylic acid. Actual solubility values require experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of TMSP in their specific experimental systems, the following established methods are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid TMSP (or its sodium salt) is added to a known volume of the aqueous solution of interest (e.g., purified water, phosphate-buffered saline at a specific pH) in a glass flask or vial.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of TMSP in the clear filtrate is determined using a suitable analytical method, such as:

    • ¹H NMR Spectroscopy: Given that TMSP is an NMR standard, this method is highly appropriate. A known concentration of a different, non-interfering internal standard can be added to the filtrate for quantification.

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV or mass spectrometric detection can be used. A calibration curve is generated using standard solutions of TMSP.

    • Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined. This method is less sensitive and requires higher solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of TMSP is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Dilution in Aqueous Buffer: A small aliquot of the DMSO stock solution is added to the desired aqueous buffer in a microplate well.

  • Incubation and Precipitation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. If the compound's solubility limit is exceeded, it will precipitate out of solution.

  • Analysis: The amount of dissolved TMSP is quantified. This can be done by:

    • Nephelometry: Measuring the turbidity of the solution caused by precipitated particles.

    • Filtration and UV/Vis Spectroscopy: The solution is filtered to remove precipitate, and the absorbance of the filtrate is measured.

Visualizing Experimental Workflows

Logical Relationship of pH and TMSP Solubility

The following diagram illustrates the influence of pH on the equilibrium and solubility of TMSP.

G pH Influence on TMSP Solubility cluster_acidic Low pH (pH < pKa) cluster_basic High pH (pH > pKa) low_ph High [H+] tmsp_acid TMSP (Undissociated) HA low_ph->tmsp_acid Favors low_solubility Low Aqueous Solubility tmsp_acid->low_solubility high_ph Low [H+] tmsp_ion TMSP Anion (Deprotonated) A⁻ high_ph->tmsp_ion Favors high_solubility High Aqueous Solubility tmsp_ion->high_solubility equilibrium TMSP (HA) <=> TMSP⁻ (A⁻) + H⁺

Caption: pH's effect on TMSP's form and solubility.

Experimental Workflow for Thermodynamic Solubility

This diagram outlines the steps involved in the shake-flask method for determining the thermodynamic solubility of TMSP.

cluster_analysis Analytical Methods start Start: Excess TMSP + Aqueous Solution equilibration Equilibration (24-72h shaking at constant T) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification of Dissolved TMSP separation->quantification end End: Solubility Value (e.g., mg/mL) quantification->end nmr NMR quantification->nmr hplc HPLC quantification->hplc gravimetric Gravimetric quantification->gravimetric

Caption: Thermodynamic solubility determination workflow.

Conclusion

While this compound and its sodium salt are generally considered water-soluble, a thorough understanding of its solubility behavior, particularly its pH dependence, is crucial for its effective use in research and development. This guide provides the theoretical framework and detailed experimental protocols necessary for scientists to either predict or precisely determine the aqueous solubility of TMSP under their specific experimental conditions. For critical applications, it is strongly recommended to experimentally determine the solubility in the relevant aqueous medium rather than relying on qualitative statements.

References

An In-depth Technical Guide on the Safety and Handling of 3-(Trimethylsilyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trimethylsilyl)propionic acid (TMSP-OH), a compound commonly used as an internal reference standard in NMR spectroscopy for aqueous solutions.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[2]

GHS-US Classification:

  • Flammable liquids: Category 4, H227 (Combustible liquid)[2]

  • Skin corrosion/irritation: Category 2, H315 (Causes skin irritation)[2]

  • Serious eye damage/eye irritation: Category 2A, H319 (Causes serious eye irritation)[2]

  • Specific target organ toxicity (single exposure): Category 3, Respiratory system, H335 (May cause respiratory irritation)[3][4]

Hazard Pictogram:

alt text

Signal Word: Warning[2]

Hazard Statements:

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

  • P210: Keep away from heat, open flames, and sparks. — No smoking.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P264: Wash hands thoroughly after handling.[2][6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[5]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[7]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2][6]

  • P370+P378: In case of fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P403+P235: Keep in a cool place.[2]

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container to a licensed waste disposal facility.[2][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₄O₂Si[1]
Molecular Weight 146.26 g/mol [1]
Appearance Colorless clear liquid[8]
Boiling Point 223.6 °C at 760 mmHg[9]
Melting Point <0 °C[9]
Flash Point 89 °C[9]
Density 0.926 g/cm³[9]
Solubility Very slightly soluble in water.[2]
Refractive Index 1.428[9]
Toxicological Information

The primary toxicological concerns are skin and eye irritation.[2]

Route of ExposureEffect
Oral (Acute) LD50 (rat): 3 g/kg[2]
Inhalation May cause irritation to the respiratory tract.[2]
Skin Causes skin irritation.[2]
Eye Causes serious eye irritation.[2]
Ingestion No information available.[2]

Additional Toxicological Information:

  • Germ cell mutagenicity: Not classified.[5]

  • Carcinogenicity: Not classified.[5]

  • Reproductive toxicity: Not classified.[5]

Experimental Protocols: Safety and Handling Procedures

4.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][10]

  • Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[2]

  • Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[2][3]

4.2. Personal Protective Equipment (PPE)

A detailed breakdown of the recommended personal protective equipment is provided below.

Protection TypeSpecification
Eye/Face Protection Chemical goggles or safety glasses with side shields. Contact lenses should not be worn.[2][11]
Hand Protection Neoprene or nitrile rubber gloves.[2] Gloves must be inspected prior to use.[10]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[2][11]
Respiratory Protection If inhalation exposure is possible, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[2] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[10]

4.3. Handling and Storage

  • Handling: Avoid all eye and skin contact and do not breathe vapor or mist.[2] Keep away from heat, open flames, and sparks.[2] Use non-sparking tools.[10] Ground/bond container and receiving equipment.[2] Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[2]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][10] Store away from heat and oxidizing agents.[2]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]
Skin Contact Wash with plenty of soap and water.[2] Take off contaminated clothing immediately.[10] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[2][10]
Accidental Release and Firefighting Measures

6.1. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[2] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation.[10] Remove all sources of ignition.[10] Wear appropriate personal protective equipment as described in Section 4.2.[2]

  • Environmental Precautions: Prevent entry to sewers and public waters.[2]

  • Methods for Cleaning Up: Contain any spills with dikes or absorbents to prevent migration.[2] Clean up spills as soon as possible, using an absorbent material to collect it.[2] Use only non-sparking tools.[2] Dispose of in a safe manner in accordance with local/national regulations.[2]

6.2. Firefighting Measures

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, dry chemical.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Specific Hazards: Combustible liquid.[2] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[2]

  • Firefighting Instructions: Exercise caution when fighting any chemical fire.[2] Use water spray to cool exposed surfaces.[2]

  • Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[2]

Stability and Reactivity
  • Reactivity: No additional information available.[2]

  • Chemical Stability: Stable in sealed containers stored under a dry inert atmosphere.[2]

  • Possibility of Hazardous Reactions: No additional information available.[2]

  • Conditions to Avoid: Heat, open flames, and sparks.[2]

  • Incompatible Materials: Oxidizing agents.[2]

  • Hazardous Decomposition Products: Organic acid vapors.[2]

Mandatory Visualizations

Lab_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Handle_Chemical Handle this compound (Avoid Contact and Inhalation) Prepare_Work_Area->Handle_Chemical Perform_Experiment Perform Experiment Handle_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory safety workflow for handling this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps Alert_Personnel Alert Personnel in the Area Evacuate Evacuate if Necessary Alert_Personnel->Evacuate Remove_Ignition Remove Ignition Sources Alert_Personnel->Remove_Ignition Wear_PPE Wear Appropriate PPE Remove_Ignition->Wear_PPE Contain_Spill Contain Spill with Absorbent Wear_PPE->Contain_Spill Collect_Material Collect Absorbed Material (Use Non-Sparking Tools) Contain_Spill->Collect_Material Place_in_Container Place in a Sealed Container Collect_Material->Place_in_Container Decontaminate_Area Decontaminate Spill Area Place_in_Container->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Report_Incident Report the Incident Dispose_Waste->Report_Incident

Caption: Logical workflow for responding to an accidental spill of this compound.

References

An In-depth Technical Guide on TMSP vs. TSP Nomenclature in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Executive Summary

In biological and biomedical research, precise nomenclature is critical for effective communication and unambiguous interpretation of data. The acronyms "TMSP" and "TSP" present a notable challenge due to their overlapping and context-dependent meanings. This technical guide aims to dissect this nomenclatural ambiguity, providing a clear and detailed distinction for researchers, scientists, and drug development professionals. The predominant and well-established "TSP" in this field refers to the Thrombospondin family of matricellular glycoproteins. In contrast, "TMSP" is a polysemous acronym, most commonly referring to the chemical compound Trimethylsilylpropanoic acid used in nuclear magnetic resonance (NMR) spectroscopy, but also potentially indicating a Thymocyte-Specific Membrane Protein . Given the lack of a single, widely recognized protein bearing the "TMSP" acronym, this guide will also explore Thymic Stromal Lymphopoietin (TSLP) as a relevant point of comparison due to its crucial role in immunology and thymic biology. This document provides detailed descriptions, comparative data, signaling pathways, and experimental protocols to empower researchers to navigate this terminology with clarity and precision.

The Nomenclatural Challenge

The primary confusion arises from the use of similar acronyms to describe fundamentally different molecules. One is a family of large, secreted proteins with profound effects on the cellular microenvironment, while the other is most often a small molecule used as a laboratory standard. The potential for a "Thymocyte-Specific Membrane Protein" adds another layer of complexity. The following diagram illustrates this core issue.

cluster_0 Ambiguous Acronyms cluster_1 Biological Context (Proteins) cluster_2 Chemical/Technical Context TSP TSP Thrombospondin Thrombospondin (Secreted Glycoprotein) TSP->Thrombospondin Primary Meaning in Biology TMSP TMSP ThymocyteProtein Hypothetical 'Thymocyte-Specific Membrane Protein' TMSP->ThymocyteProtein Potential Biological Meaning (Context-Dependent) NMR_Standard Trimethylsilylpropanoic acid (NMR Internal Standard) TMSP->NMR_Standard Common Meaning in Chemistry TSLP Thymic Stromal Lymphopoietin (TSLP) (Thymocyte-Related Cytokine) ThymocyteProtein->TSLP Often discussed in similar contexts

Caption: A diagram illustrating the nomenclatural confusion surrounding TMSP and TSP.

Decoding "TSP": The Thrombospondin Family

Thrombospondins (TSPs) are a family of five known secreted, multi-domain, calcium-binding glycoproteins (TSP-1 through TSP-5) that function as critical regulators of the extracellular matrix (ECM).[1][2] They are considered matricellular proteins because they do not serve a primary structural role but instead modulate cell-matrix and cell-cell interactions.[1] TSP-1, the first member discovered and the most extensively studied, was initially isolated from thrombin-stimulated platelets.[1][3][4]

Core Functions and Role in Drug Development

TSPs are highly multifunctional and implicated in a wide array of physiological and pathological processes, making them significant targets in drug development.[3][5]

  • Angiogenesis: TSP-1 and TSP-2 are potent natural inhibitors of angiogenesis.[1][6][7] They can induce apoptosis in endothelial cells, primarily through interactions with the CD36 receptor, and inhibit pro-angiogenic nitric oxide (NO) signaling through the CD47 receptor.[1][4][8] This anti-angiogenic activity has spurred the development of TSP-1 mimetic peptides (e.g., ABT-510, ABT-898) as potential cancer therapeutics.[7][9][10][11]

  • Tumor Microenvironment: Beyond angiogenesis, TSPs regulate tumor growth, metastasis, and the immune response.[3][5] They can activate latent TGF-β, a key cytokine in the tumor microenvironment, and modulate the activity of proteases like matrix metalloproteinases (MMPs).[3][6][12]

  • Immune Regulation: TSPs play a complex role in immunity, influencing platelet activation, inflammation, and T-cell function.[1][13]

Quantitative Data Summary

The following table summarizes key quantitative and structural information for Thrombospondin-1 (TSP-1), the most studied member of the family.

ParameterValue / DescriptionReference(s)
Gene (Human) THBS1[1]
Molecular Mass Homotrimer of ~450 kDa; each subunit ~180 kDa[4]
Protein Domains N-terminal domain, three Type 1 repeats (TSRs), three EGF-like repeats, seven Type 3 (calcium-binding) repeats, and a C-terminal domain.[14]
Key Receptors CD36, CD47 (Integrin-Associated Protein), αvβ3 and other integrins, LRP1, Syndecans.[1][6][11]
Primary Functions Inhibition of angiogenesis, activation of latent TGF-β, modulation of cell adhesion and migration, platelet aggregation.[1][3][6]
Expression Secreted by platelets, endothelial cells, fibroblasts, smooth muscle cells, and various tumor cells. Expression is often upregulated during tissue remodeling, wound healing, and in the tumor microenvironment.[3][7]
Thrombospondin-1 Signaling Pathway

TSP-1 exerts its anti-angiogenic effects through multiple receptors, with CD36 and CD47 being central. The binding of TSP-1 to CD36 on endothelial cells can trigger an apoptotic cascade. Simultaneously, TSP-1 interaction with CD47 inhibits crucial pro-survival and pro-angiogenic signaling mediated by nitric oxide (NO) and vascular endothelial growth factor (VEGF).

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TSP1 Thrombospondin-1 (TSP-1) CD36 CD36 TSP1->CD36 binds CD47 CD47 TSP1->CD47 binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates p38MAPK p38 MAPK CD36->p38MAPK activates eNOS eNOS CD36->eNOS inhibits sGC sGC CD47->sGC inhibits VEGFR2->eNOS activates Caspase3 Caspase-3 p38MAPK->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces NO Nitric Oxide (NO) eNOS->NO produces NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates VascularResponse Pro-Angiogenic Vascular Response PKG->VascularResponse

Caption: Key anti-angiogenic signaling pathways of Thrombospondin-1 (TSP-1).
Experimental Protocol: Purification of TSP-1 from Human Platelets

This protocol is a standard method for obtaining functional, full-length TSP-1 for in vitro and in vivo studies.[15]

1. Materials and Reagents:

  • Freshly isolated human platelets from healthy donors.

  • Platelet wash buffer (e.g., containing citrate, dextrose).

  • Prostaglandin E1 (PGE1) to prevent platelet activation during washing.

  • Platelet activation buffer (PAB).

  • Thrombin (human or bovine).

  • Protease inhibitor cocktail.

  • Heparin-Agarose column for affinity chromatography.

  • Elution buffers with increasing NaCl concentrations (e.g., 0.3 M, 0.6 M, 1.0 M NaCl).

  • Dialysis buffer.

2. Protocol Steps:

  • Platelet Preparation: Wash freshly isolated platelets with wash buffer containing PGE1 to remove plasma proteins. Centrifuge at low speed to pellet platelets.

  • Activation and Secretion: Resuspend washed platelets in PAB. Warm to 37°C and add thrombin (final concentration ~0.5 U/mL) to induce degranulation and release of α-granule contents, including TSP-1.[15]

  • Clarification: Stop the reaction on ice and add protease inhibitors. Centrifuge at low speed to remove aggregated platelets, followed by high-speed centrifugation to pellet any remaining insoluble material.

  • Affinity Chromatography: Load the supernatant onto a heparin-agarose column pre-equilibrated with a low-salt buffer.

  • Elution: Wash the column extensively. Elute bound proteins using a stepwise gradient of increasing NaCl concentrations. TSP-1 typically elutes at approximately 0.6 M NaCl.

  • Dialysis and Concentration: Collect the TSP-1 containing fractions. Dialyze against a suitable buffer (e.g., Tris-buffered saline with CaCl2) to remove excess salt. Concentrate the protein using ultrafiltration.

  • Quality Control: Assess purity and concentration using SDS-PAGE, Western Blot, and a spectrophotometer. Confirm activity using a relevant cell-based assay (e.g., endothelial cell adhesion or apoptosis assay).

Investigating "TMSP": A Multifaceted Acronym

Unlike the well-defined "TSP," the acronym "TMSP" does not correspond to a single, universally recognized protein in the context of immunology or drug development. Its meaning is highly context-dependent.

TMSP as Trimethylsilylpropanoic Acid

In chemistry and metabolomics, TMSP or TSP refers to 3-(Trimethylsilyl)propanoic acid or its sodium salt.[16][17][18] It is a chemical compound widely used as an internal reference standard in NMR spectroscopy for aqueous samples, analogous to how tetramethylsilane (B1202638) (TMS) is used for organic solvents.[16][19] Its signal is set to 0 ppm, providing a reference point for measuring the chemical shifts of other molecules. It is crucial for researchers to recognize that this molecule has no known biological signaling function and its presence in literature is purely technical.

TMSP as Thymocyte-Specific Membrane Protein

The acronym TMSP could logically stand for "Thymocyte-Specific Membrane Protein." Thymocytes are developing T lymphocytes that mature in the thymus.[20] While many proteins are specifically expressed during thymic development (e.g., the transmembrane adapter protein SIT), no single, prominent protein is consistently referred to by the acronym "TMSP" in high-impact literature.[21]

However, a highly relevant protein in this context is Thymic Stromal Lymphopoietin (TSLP) . TSLP is a cytokine, not a membrane protein, but it is integral to thymocyte development and T-cell differentiation.[22][23][24] Its name and relevance to thymic biology make it a potential source of confusion with a hypothetical "TMSP."

Comparative Analysis: Thrombospondin-1 vs. Thymic Stromal Lymphopoietin (TSLP)

To provide a clear contrast for researchers in immunology and oncology, this section compares the well-defined TSP-1 with the highly relevant TSLP.

FeatureThrombospondin-1 (TSP-1)Thymic Stromal Lymphopoietin (TSLP)Reference(s)
Protein Class Matricellular GlycoproteinFour-helix bundle Cytokine[1][9][22]
Primary Location Extracellular Matrix, Platelet α-granulesSecreted by epithelial cells, stromal cells, mast cells[13][22]
Core Function Regulation of angiogenesis, cell adhesion, TGF-β activationRegulation of immune responses, hematopoietic cell differentiation, T-cell maturation[1][3][22]
Receptor Complex CD36, CD47, Integrins, LRP1TSLP Receptor (TSLPR) and IL-7 Receptor α chain (IL7Rα)[6][22]
Key Signaling Axis CD36/p38 MAPK; CD47/NO-cGMP inhibitionJAK/STAT (primarily STAT5), PI3K[22][25]
Role in Disease Inhibits tumor growth (anti-angiogenic), but context-dependent pro-tumorigenic roles exist.Promotes allergic inflammation (Asthma, Atopic Dermatitis); implicated in some leukemias.[5][22]
Therapeutic Target TSP-1 mimetics are developed as anti-cancer/anti-angiogenic agents.TSLP antagonists (e.g., Tezepelumab) are used to treat inflammatory diseases like asthma.[9][10][22]
TSLP Signaling Pathway

TSLP signals through a heterodimeric receptor complex, leading to the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), particularly STAT5. This pathway is central to its role in promoting the differentiation and activation of various immune cells, including dendritic cells and T cells, often steering the immune response toward a Type 2 inflammatory profile.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus TSLP TSLP TSLPR TSLPR TSLP->TSLPR binds IL7Ra IL-7Rα TSLPR->IL7Ra dimerizes with JAK2 JAK2 TSLPR->JAK2 activates JAK1 JAK1 IL7Ra->JAK1 activates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK2->STAT5 phosphorylates STAT5_dimer STAT5 Dimer (Phosphorylated) STAT5->STAT5_dimer dimerizes Gene Target Gene Transcription STAT5_dimer->Gene translocates to nucleus and induces

Caption: The canonical JAK/STAT signaling pathway activated by TSLP.

Generalized Experimental Workflow

For drug development professionals investigating the effects of secreted proteins like TSP-1 or TSLP, a generalized workflow can be employed to compare their activities on target cells (e.g., endothelial cells, immune cells, or cancer cells).

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Interpretation A 1. Target Cell Culture (e.g., HUVEC, T-Cells) C 3. Cell Treatment - Vehicle Control - TSP-1 (Dose-Response) - TSLP (Dose-Response) A->C B 2. Protein Preparation - Recombinant TSP-1/TSLP - Purified TSP-1 B->C D 4a. Functional Assays - Proliferation (e.g., BrdU) - Apoptosis (e.g., Annexin V) - Migration (e.g., Transwell) C->D E 4b. Signaling Analysis - Western Blot (pSTAT5, pMAPK) - ELISA (Cytokine Secretion) C->E F 4c. Gene Expression - qRT-PCR - RNA-Seq C->F G 5. Data Analysis & Interpretation D->G E->G F->G

Caption: A generalized workflow for comparing the biological effects of TSP-1 and TSLP.

Conclusion and Recommendations

The nomenclature surrounding "TMSP" and "TSP" is a clear source of potential confusion that can impede research and development. This guide establishes that in the context of drug development, immunology, and oncology, "TSP" should be understood as Thrombospondin . The acronym "TMSP" does not refer to a single, well-characterized protein in this field and is most commonly associated with a chemical standard used in NMR.

Recommendations for Researchers:

  • Be Specific: When referring to Thrombospondin, use "Thrombospondin" or "TSP" (e.g., "TSP-1").

  • Verify Context for TMSP: When encountering "TMSP" in literature, critically evaluate the context to determine if it refers to the NMR standard or, in rare cases, a less common protein.

  • Avoid Ambiguity: In your own research, avoid using the acronym "TMSP" for any biological molecule unless it is a well-established standard in a very specific subfield. Preferentially use full, descriptive names (e.g., Thymic Stromal Lymphopoietin) to ensure clarity.

By adhering to these principles, the scientific community can maintain the clarity required for advancing our understanding of these complex biological systems and for the successful development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 3-(Trimethylsilyl)propionic Acid as an NMR Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Trimethylsilyl)propionic acid (TMSP), also known as TSP, is a chemical compound widely used as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for samples in aqueous solvents like deuterium (B1214612) oxide (D₂O).[1][2][3] Its utility stems from the sharp, intense singlet signal produced by its nine equivalent trimethylsilyl (B98337) protons, which is chemically shifted to a region generally free of resonances from most organic molecules.[4] This signal is set to 0.0 parts per million (ppm) on the chemical shift scale, providing a reliable reference point for determining the chemical shifts of other nuclei in the sample.[4][5] For many applications, the deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d₄), is preferred to eliminate signals from the propionic acid methylene (B1212753) groups.[1][6]

Key Properties and Advantages of TMSP

TMSP offers several advantages as an internal standard:

  • High Water Solubility: Unlike tetramethylsilane (B1202638) (TMS), the standard for organic solvents, TMSP is readily soluble in aqueous solutions, making it ideal for biological and other water-based samples.[1][4]

  • Chemically Inert: TMSP is largely unreactive and does not typically interact with the analyte molecules in a sample.[7][8]

  • Distinct and Recognizable Signal: The trimethylsilyl group provides a strong, sharp singlet at approximately 0.0 ppm, which is easily identifiable and rarely overlaps with analyte signals.[4][7]

  • Enables Quantification: In quantitative NMR (qNMR), the integrated intensity of the TMSP signal, corresponding to a known concentration, allows for the precise determination of the concentration of other molecules in the sample.[9][10][11]

Data Presentation

Table 1: Physicochemical Properties of TMSP and its Deuterated Analog
PropertyThis compound (TMSP)3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄)
Chemical Formula C₆H₁₄O₂SiC₆H₉D₄NaO₂Si
Molar Mass 146.26 g/mol [2]172.27 g/mol [1]
Appearance Colorless liquid[1]White solid
IUPAC Name 3-(Trimethylsilyl)propanoic acid[1][2]Sodium 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropanoate
CAS Number 5683-30-7[2]24493-21-8
Key ¹H NMR Signal ~0.0 ppm (s, 9H, -Si(CH₃)₃)~0.0 ppm (s, 9H, -Si(CH₃)₃)
Table 2: Comparison of Common ¹H NMR Internal Standards
FeatureTMSPDSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate)TMS (Tetramethylsilane)
Primary Use Aqueous solutions[1]Aqueous solutions[4][5]Organic solvents[5][7]
Water Solubility HighHigh[4]Insoluble[7]
pH Sensitivity More sensitive to pH changes.[12][13]Relatively insensitive to pH.[12][13]Not applicable for aqueous solutions.
Additional ¹H Signals Propionate signals (~0.5-2.5 ppm), unless deuterated.Methylene signals at ~0.63, 1.75, and 2.91 ppm.[12]None
Potential Interactions Can interact with cyclodextrins and proteins.[14][15]Can interact with cyclodextrins[16] and proteins.[14]Generally inert.[7]

Experimental Protocols

Protocol 1: Preparation of a TMSP-d₄ Stock Solution for qNMR

This protocol describes the preparation of a 10 mM TMSP-d₄ stock solution, which can be added to NMR samples for quantification.

Materials:

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and tips

Procedure:

  • Accurately weigh a precise amount of TMSP-d₄ (e.g., 17.23 mg for a 10 mL of 10 mM solution) using an analytical balance.

  • Transfer the weighed TMSP-d₄ into a 10 mL volumetric flask.

  • Add approximately 8 mL of D₂O to the volumetric flask.

  • Gently swirl the flask until the TMSP-d₄ is completely dissolved.

  • Carefully add D₂O to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution at 4°C when not in use.

Protocol 2: Sample Preparation for Chemical Shift Referencing

For routine chemical shift referencing, a small, unquantified amount of TMSP is sufficient.

Materials:

  • Analyte

  • Deuterated solvent (e.g., D₂O)

  • TMSP or TMSP-d₄

  • NMR tube and cap

  • Vortex mixer

Procedure:

  • Dissolve 5-25 mg of your solid analyte (or an appropriate amount for a liquid sample) in 0.6-0.7 mL of the deuterated solvent in a small vial.[17]

  • Add a very small amount of TMSP (e.g., a few crystals or <1% of the total sample mass) to the dissolved sample.

  • Transfer the final solution to a clean, high-quality 5 mm NMR tube.[18][19]

  • Cap the NMR tube and gently vortex to ensure thorough mixing.

  • The sample is now ready for NMR analysis. In the processing software, the TMSP signal should be calibrated to 0.0 ppm.

Protocol 3: Sample Preparation for Quantitative NMR (qNMR)

For accurate quantification, a precise volume of a known concentration of the internal standard must be added to a precisely weighed analyte.

Materials:

  • Analyte

  • TMSP-d₄ stock solution (e.g., 10 mM from Protocol 1)

  • Deuterated solvent (e.g., D₂O)

  • Analytical balance

  • Calibrated micropipette

  • NMR tube and cap

  • Vortex mixer

Procedure:

  • Accurately weigh a known mass of the analyte directly into a tared vial.

  • Dissolve the analyte in a known volume of deuterated solvent (e.g., 500 µL).

  • Using a calibrated micropipette, add a precise volume of the TMSP-d₄ stock solution (e.g., 100 µL of 10 mM stock) to the analyte solution.

  • Transfer the entire mixture to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring a sufficient relaxation delay, typically 5 times the longest T₁ of interest).

  • Integrate the well-resolved signal from the analyte and the TMSP-d₄ signal at 0.0 ppm.

  • Calculate the analyte concentration using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Nₛₜₔ = Number of protons for the standard signal (9 for TMSP)

    • Iₛₜₔ = Integral of the standard signal

    • Cₛₜₔ = Concentration of the standard

Mandatory Visualizations

TMSP_Properties cluster_properties Key Properties cluster_applications Primary Applications TMSP This compound (TMSP) Solubility High Water Solubility TMSP->Solubility Inertness Chemically Inert TMSP->Inertness Signal Sharp Singlet at 0.0 ppm TMSP->Signal Referencing Chemical Shift Referencing Solubility->Referencing Metabolomics Metabolomics Studies Solubility->Metabolomics ProteinNMR Protein NMR Solubility->ProteinNMR Quantification Quantitative NMR (qNMR) Inertness->Quantification Signal->Referencing Signal->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte C Dissolve analyte and add precise volume of TMSP-d₄ stock A->C B Prepare TMSP-d₄ stock solution of known concentration B->C D Transfer mixture to NMR tube C->D E Acquire ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay) D->E F Apply Fourier Transform, phase and baseline correction E->F G Integrate analyte and TMSP signals F->G H Calculate analyte concentration using the standard formula G->H Metabolomics_Signal_Calibration cluster_sample Biological Sample (e.g., Biofluid) cluster_spectrum ¹H NMR Spectrum TMSP TMSP Internal Standard (Known Concentration) NMR NMR Spectrometer TMSP->NMR Metabolite1 Metabolite A Metabolite1->NMR Metabolite2 Metabolite B Metabolite2->NMR Metabolite3 Metabolite C Metabolite3->NMR MetaboliteN ... RefSignal TMSP Signal (Calibrated to 0.0 ppm) NMR->RefSignal generates AnalyteSignals Analyte Signals (Referenced & Quantified) NMR->AnalyteSignals generates RefSignal->AnalyteSignals calibrates & quantifies

References

Application Notes: 3-(Trimethylsilyl)propionic Acid for Quantitative NMR (qNMR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both structural information and highly accurate quantitative data.[1][2] A key advantage of qNMR is the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for the resonance.[3][4] For absolute quantification, an internal standard (IS) of known purity and concentration is typically added to the sample.[3][5] 3-(Trimethylsilyl)propionic acid (TMSP), and particularly its deuterated sodium salt (TMSP-d4), is a widely used internal standard for qNMR analysis in aqueous solutions.[6]

Properties of TMSP as a qNMR Standard

An ideal internal standard for qNMR should be chemically inert, non-volatile, soluble in the same solvent as the analyte, and possess a simple spectrum with at least one signal that is well-resolved from analyte signals.[5][7]

TMSP exhibits many of these ideal properties:

  • Sharp, Singlet Resonance: The nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group produce a sharp, intense singlet at 0 ppm, a region of the ¹H NMR spectrum that is typically free of signals from most organic analytes.[8]

  • Water Solubility: The sodium salt of TMSP is soluble in aqueous solutions like D₂O, making it an excellent choice for biological and pharmaceutical samples.[6]

  • Chemical Inertness: TMSP is largely inert and does not typically react with a wide range of analytes.[8]

The deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid sodium salt (TMSP-d4), is often preferred to eliminate signals from the propionate (B1217596) backbone, further simplifying the spectrum.[6]

Data Presentation: Physicochemical Properties

A summary of the key properties of TMSP and its commonly used deuterated sodium salt is provided below.

PropertyThis compound (TMSP)3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄)
CAS Number 5683-30-7[6]24493-21-8[9]
Molecular Formula C₆H₁₄O₂Si[6]C₆H₉D₄NaO₂Si
Molar Mass 146.26 g/mol [6]172.27 g/mol [9]
Appearance Colorless liquid[6]White solid
¹H NMR Signal ~0.0 ppm (s, 9H, -Si(CH₃)₃)~0.0 ppm (s, 9H, -Si(CH₃)₃)
Typical Purity ≥98.0%≥98.0% (NMR), 98 atom % D[9]
Primary Use Internal standard for qNMR in aqueous solvents (D₂O).[6]Internal standard for qNMR in aqueous solvents (D₂O).[9]

Limitations and Key Considerations

While TMSP is a robust standard, researchers must be aware of potential issues that can affect measurement accuracy:

  • pH Dependence: The chemical shift of the residual propionate signals in non-deuterated TMSP is pH-dependent. The primary trimethylsilyl signal is less affected but caution is advised.

  • Interactions with Analytes: TMSP can interact with certain molecules, such as cyclodextrins, which can cause a shift in its resonance and lead to inaccurate spectral referencing and quantification.[10]

  • Adsorption: It has been reported that TMSP may adsorb to glass surfaces, potentially altering the concentration of stock solutions over time.[7]

Protocols for qNMR Analysis Using TMSP

This section provides a detailed protocol for determining the purity of a substance using TMSP-d₄ as an internal standard.

Experimental Workflow Visualization

The general workflow for performing a qNMR analysis for purity determination is illustrated below.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh_std Accurately weigh TMSP-d4 Standard dissolve Dissolve Standard and Analyte in D2O weigh_std->dissolve weigh_analyte Accurately weigh Analyte weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Spectrum (Optimized Parameters) setup->acquire process Fourier Transform Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & TMSP-d4) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Final Purity Report calculate->result

Caption: General workflow for qNMR purity analysis using an internal standard.

Protocol: Purity Determination via ¹H qNMR

1. Materials and Reagents

  • Analyte of interest

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄), certified reference material (CRM) grade

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-precision analytical balance (6-7 decimal places recommended)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Vortex mixer

  • High-quality 5 mm NMR tubes

2. Sample Preparation (Internal Calibration Method)

  • Weighing: Accurately weigh approximately 5-10 mg of the TMSP-d₄ internal standard (m_std) into a clean, dry vial. Record the mass precisely.

  • Analyte Addition: Accurately weigh approximately 10-20 mg of the analyte (m_spl) into the same vial. The goal is to achieve a molar ratio between the standard and analyte that provides comparable signal intensities for the integrated peaks.

  • Dissolution: Add a precise volume of D₂O (e.g., 1.0 mL) to the vial to dissolve both the standard and the analyte completely. Ensure homogeneity by vortexing.

  • Transfer: Transfer an appropriate volume (e.g., 0.6 mL) of the resulting solution into an NMR tube.

3. NMR Data Acquisition To ensure accurate quantification, specific acquisition parameters must be carefully set. The primary goal is to ensure complete spin relaxation and uniform excitation across the spectrum.

ParameterRecommended SettingRationale
Pulse Angle (p1) 90° (or 30°)A 90° pulse provides the best signal-to-noise but requires a longer relaxation delay. A 30° pulse can shorten the experiment time but with lower S/N.[11]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Crucial for ensuring complete magnetization recovery between scans. T₁ should be measured for both the analyte and TMSP signals using an inversion-recovery experiment.[5][11] A conservative delay of 30-60s is often used if T₁ is unknown.
Acquisition Time (aq) ≥ 3 secondsEnsures the FID has fully decayed, preventing truncation artifacts that affect integration.[1]
Number of Scans (ns) 8 to 64 (or more)Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision is better than 1%.[5][7]
Spinning OffAvoids spinning sidebands that can overlap with signals of interest and complicate the baseline.[11]
Temperature Stable, controlledMaintain a constant temperature (e.g., 298 K) to avoid chemical shift drift.

4. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a minimal line broadening (LB) factor (e.g., 0.1 - 0.3 Hz) to improve S/N without significantly distorting the lineshape.[1]

  • Phasing and Baseline Correction: Carefully perform manual phase correction and automatic baseline correction. An uneven baseline is a major source of integration error.[1]

  • Integration: Integrate the well-resolved singlet of TMSP-d₄ at 0 ppm (I_std) and a well-resolved, characteristic signal of the analyte (I_spl). The integration region should be wide enough to encompass the entire peak, including ¹³C satellites if they are included for all peaks. A common practice is to integrate over a frequency range of 64 times the full width at half height (FWHH).[1]

5. Calculation of Purity The mass fraction purity of the analyte (P_spl) is calculated using the following equation[12][13]:

Purity_spl (%) = (I_spl / I_std) * (N_std / N_spl) * (M_spl / M_std) * (m_std / m_spl) * Purity_std * 100

Where:

  • I_spl : Integral of the analyte signal.

  • I_std : Integral of the TMSP-d₄ signal (at 0 ppm).

  • N_spl : Number of protons contributing to the selected analyte signal.

  • N_std : Number of protons for the TMSP-d₄ signal (which is 9).

  • M_spl : Molar mass of the analyte ( g/mol ).

  • M_std : Molar mass of the TMSP-d₄ standard ( g/mol ).

  • m_spl : Mass of the analyte weighed (g).

  • m_std : Mass of the TMSP-d₄ standard weighed (g).

  • Purity_std : Certified purity of the TMSP-d₄ standard (as a mass fraction, e.g., 0.998).

Method Validation and Uncertainty

A qNMR procedure must be validated to demonstrate its fitness for purpose.[4][12][14] Validation assesses parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ).[15]

Factors Contributing to Measurement Uncertainty

The overall uncertainty of a qNMR measurement is a combination of multiple factors, from sample preparation to data processing.

qNMR_Uncertainty cluster_nmr cluster_int result Total Measurement Uncertainty weighing Weighing weighing->result purity Standard Purity purity->result nmr_exp NMR Experiment nmr_exp->result snr Signal-to-Noise Ratio relaxation Incomplete Relaxation (d1 too short) pulse Pulse Angle Accuracy integration Signal Integration integration->result baseline Baseline Distortion phasing Phase Errors overlap Signal Overlap

Caption: Key factors contributing to the total measurement uncertainty in qNMR.

Summary of Validation Parameters

The following table summarizes key validation parameters for a typical qNMR method.

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signals of the analyte and standard are free from interference from impurities or excipients.Visual inspection of the spectrum for baseline separation of integrated signals.
Linearity To demonstrate a linear relationship between signal intensity and analyte concentration over a defined range.Correlation coefficient (r²) > 0.999 over a range like 50-150% of the nominal concentration.[12]
Accuracy To assess the closeness of the measured value to a true or accepted reference value.Recovery of 98.0% to 102.0% for a certified reference material analyzed as a sample.
Precision To evaluate the repeatability and intermediate precision of the method.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.LOQ: S/N ≥ 10; LOD: S/N ≥ 3.
Robustness To assess the method's resilience to small, deliberate variations in parameters (e.g., d1, pulse angle).Purity results should remain within the precision limits of the method.[4]

References

Application Notes and Protocols for Sample Preparation with TMSP in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, particularly when employing Nuclear Magnetic Resonance (NMR) spectroscopy, the integrity and quality of sample preparation are paramount for obtaining reproducible and accurate results. A critical component of this process is the use of an internal standard for chemical shift referencing and quantification. 3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid (TMSP) is a widely utilized internal standard in NMR-based metabolomics due to its chemical inertness, solubility in aqueous buffers, and a sharp singlet resonance at 0.0 ppm, which is typically clear of other metabolite signals.

These application notes provide detailed protocols for the use of TMSP in the preparation of various biological samples for metabolomics studies. The protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in drug development, ensuring high-quality and consistent sample preparation for reliable metabolomic analysis.

The Role of TMSP in NMR-Based Metabolomics

TMSP serves two primary functions in NMR-based metabolomics:

  • Chemical Shift Reference: The trimethylsilyl (B98337) group of TMSP produces a sharp, intense singlet in the 1H NMR spectrum, which is set to 0.00 ppm. This allows for the accurate calibration of the chemical shift axis for all spectra in a study, which is crucial for correct metabolite identification and comparison across different samples and experiments.

  • Concentration Reference: When a known concentration of TMSP is added to each sample, its signal intensity can be used to calculate the absolute or relative concentrations of other metabolites in the sample. This is essential for quantitative metabolomics (qNMR) studies that aim to determine changes in metabolite levels in response to stimuli, disease, or drug treatment. Deuterated TMSP (TMSP-d4) is commonly used to avoid overlap with non-deuterated signals in the propionate (B1217596) region of the spectrum.[1]

Quantitative Data Summary

The selection and use of an internal standard are critical for the accuracy of quantitative metabolomics studies. The following table summarizes key quantitative parameters for TMSP, including a comparison with another commonly used internal standard, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

ParameterTMSP (Trimethylsilylpropanoic acid)DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)References
Typical Concentration (1D 1H NMR) 50 µM - 1 mM0.5 mM - 1 mM[1]
Typical Concentration (2D NMR) 500 µMNot commonly specified, similar to 1D[1]
Chemical Shift (1H NMR) 0.0 ppm (by definition)0.0 ppm (by definition)
pH Sensitivity Signal shift can occur at extreme pH values.Generally considered less pH-sensitive than TMSP.
Protein Binding Can exhibit binding to proteins, leading to signal broadening and attenuation.Also known to bind to proteins, potentially affecting quantification.[1]
Stability in Aqueous Solution Stock solutions are generally stable when stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.Stable in aqueous solution.
Key Advantages Good solubility in common NMR buffers.High chemical stability.
Key Disadvantages Potential for protein binding and pH sensitivity.Potential for protein binding.[1]

Note: The degree of protein binding for both TMSP and DSS can be sample-dependent and may affect the accuracy of quantification in protein-rich samples like plasma or serum. It is recommended to validate the choice of internal standard for the specific biological matrix being studied.

Experimental Protocols

Preparation of TMSP Stock Solution

Materials:

  • 3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid (TMSP-d4)

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Analytical balance

  • Volumetric flasks

  • Pipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

Protocol:

  • Prepare a 100 mM Phosphate Buffer in D₂O:

    • Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in D₂O to achieve the desired pH (typically pH 7.0-7.4).

    • Ensure the pH is adjusted using a pH meter calibrated for D₂O or by using a correction factor (pD = pH_reading + 0.4).

  • Prepare a 10 mM TMSP Stock Solution:

    • Accurately weigh a precise amount of TMSP-d4 powder.

    • Dissolve the TMSP-d4 in the prepared 100 mM phosphate buffer in D₂O in a volumetric flask to a final concentration of 10 mM.

    • Ensure the TMSP is completely dissolved by vortexing.

  • Storage:

    • Aliquot the 10 mM TMSP stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Sample Preparation Protocol for Cell Culture (Adherent Cells)

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Water (HPLC grade), ice-cold

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

  • NMR Buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4)

  • TMSP stock solution (10 mM)

Protocol:

  • Cell Culture and Quenching:

    • Grow cells to the desired confluency in culture plates.

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.

    • Immediately add 1 mL of pre-chilled (-80°C) methanol to the plate to quench metabolism and lyse the cells.

  • Metabolite Extraction:

    • Incubate the plate at -80°C for 15 minutes.

    • Using a cell scraper, scrape the cells and the methanol into a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold water to the tube, resulting in a methanol:water ratio of approximately 2:1.

    • Vortex the mixture vigorously for 1 minute.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the metabolites to a new clean microcentrifuge tube.

  • Sample Drying:

    • Lyophilize the supernatant to dryness using a freeze-dryer or a vacuum concentrator. The dried metabolite extract can be stored at -80°C until NMR analysis.

  • NMR Sample Preparation:

    • Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of NMR buffer containing the desired final concentration of TMSP (e.g., 0.5 mM). This is achieved by diluting the 10 mM TMSP stock solution into the NMR buffer.

    • Vortex the sample for 30 seconds to ensure all metabolites are dissolved.

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an NMR tube.

Sample Preparation Protocol for Biofluids (e.g., Plasma, Serum, Urine)

Materials:

  • Biofluid sample (e.g., plasma, serum, urine)

  • NMR Buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4)

  • TMSP stock solution (10 mM)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Pipettes and sterile, nuclease-free pipette tips

Protocol:

  • Sample Thawing and Centrifugation:

    • Thaw the frozen biofluid samples on ice.

    • Centrifuge the samples (e.g., 10,000 x g for 5 minutes at 4°C) to pellet any particulates or cryoprecipitates.

  • Preparation of NMR Sample Mixture:

    • In a clean microcentrifuge tube, combine a specific volume of the biofluid supernatant (e.g., 400 µL) with a specific volume of NMR buffer (e.g., 200 µL).

    • The NMR buffer should contain TMSP at a concentration that will result in the desired final concentration in the NMR tube (e.g., if the final volume is 600 µL and the desired TMSP concentration is 0.5 mM, the 200 µL of NMR buffer should contain 1.5 mM TMSP).

  • Mixing and Transfer:

    • Gently vortex the mixture to ensure homogeneity.

    • Centrifuge the mixture briefly to remove any precipitates that may have formed upon buffer addition.

    • Transfer the clear supernatant to an NMR tube.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying logic, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_collection 1. Sample Collection & Quenching cluster_extraction 2. Metabolite Extraction cluster_drying 3. Sample Drying (for cell extracts) cluster_nmr_prep 4. NMR Sample Preparation cluster_analysis 5. NMR Data Acquisition & Analysis sc1 Adherent Cells in Culture q1 Wash with ice-cold PBS sc1->q1 sc2 Biofluid (Plasma, Serum, Urine) np2 Add NMR Buffer + TMSP to Biofluid sc2->np2 q2 Quench with cold Methanol (-80°C) q1->q2 ex1 Add ice-cold Water q2->ex1 ex2 Vortex vigorously ex1->ex2 ex3 Centrifuge to pellet debris ex2->ex3 ex4 Collect supernatant ex3->ex4 d1 Lyophilize to dryness ex4->d1 d2 Store at -80°C d1->d2 np1 Reconstitute in NMR Buffer + TMSP d2->np1 np3 Vortex to mix np1->np3 np2->np3 np4 Centrifuge np3->np4 np5 Transfer to NMR Tube np4->np5 a1 Acquire 1D/2D NMR Spectra np5->a1 a2 Process Data (Phasing, Baseline Correction) a1->a2 a3 Reference to TMSP at 0.0 ppm a2->a3 a4 Metabolite Identification & Quantification a3->a4

Caption: Workflow for TMSP-based sample preparation in metabolomics.

TMSP_Function TMSP TMSP (Internal Standard) NMR_Tube NMR Sample TMSP->NMR_Tube Known Concentration Sample Biological Sample (Metabolites) Sample->NMR_Tube NMR_Spectrum NMR Spectrum NMR_Tube->NMR_Spectrum Acquisition Analysis Quantitative Analysis NMR_Spectrum->Analysis Referencing & Integration

Caption: Role of TMSP as an internal standard in NMR metabolomics.

References

Application Notes and Protocols: 3-(Trimethylsilyl)propionic Acid in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. Accurate chemical shift referencing is fundamental to the interpretation of NMR data. 3-(Trimethylsilyl)propionic acid (TMSP), particularly its deuterated form (TMSP-d4), serves as a widely used internal chemical shift reference for ¹H NMR studies of proteins in aqueous solutions.[1][2] Its sharp singlet resonance from the trimethylsilyl (B98337) group is set to 0.00 ppm, providing a reference point for all other signals in the spectrum.[3] This document provides detailed application notes and protocols for the effective use of TMSP in protein NMR spectroscopy.

Principle of TMSP as an Internal Reference

TMSP is a water-soluble compound that provides a distinct, high-intensity singlet in the ¹H NMR spectrum from its nine equivalent protons of the trimethylsilyl group.[1] This signal is positioned in a region typically devoid of protein resonances, minimizing spectral overlap.[4] By adding a small, known concentration of TMSP to the protein sample, its signal can be used to calibrate the chemical shift axis to 0.00 ppm. The deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid sodium salt (TMSP-d4), is commonly used to eliminate signals from the propionate (B1217596) methylene (B1212753) groups.[1]

TMSP_Principle Protein_Sample Protein Sample in D₂O Buffer NMR_Tube NMR Sample Tube Protein_Sample->NMR_Tube TMSP TMSP-d₄ TMSP->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum ¹H NMR Spectrum Spectrometer->Spectrum TMSP_Signal TMSP Signal at 0.00 ppm Spectrum->TMSP_Signal Protein_Signals Protein Signals Referenced to TMSP Spectrum->Protein_Signals TMSP_Signal->Protein_Signals Calibration

Figure 1: Workflow of TMSP as an internal reference in protein NMR.

Applications in Protein NMR Spectroscopy

Chemical Shift Referencing

The primary application of TMSP is to provide a consistent and accurate chemical shift reference across different protein samples and experiments. This is crucial for:

  • Structure Determination: Accurate chemical shifts are essential for sequential assignment of protein resonances and for deriving structural restraints.

  • Database Comparison: Standardized chemical shifts allow for direct comparison with data deposited in biological magnetic resonance databases (BMRB).[5]

  • Reproducibility: Ensures consistency of results between different laboratories and spectrometers.

Protein-Ligand Interaction Studies

In protein-ligand titration experiments, chemical shift perturbation (CSP) mapping is a common technique to identify binding interfaces and determine binding affinities.[6][7] TMSP provides a stable reference point to accurately measure the small changes in chemical shifts of protein resonances upon ligand binding. While TMSP itself can interact with proteins, its use as a reference is still prevalent.[8] It is crucial to use a low concentration of TMSP and to be aware of potential interactions that could affect the chemical shift of the reference itself.

Protein_Ligand_Interaction cluster_0 NMR Titration Experiment cluster_1 Data Analysis P Protein PL Protein-Ligand Complex P->PL + Ligand HSQC_Free 2D ¹H-¹⁵N HSQC (Free Protein) P->HSQC_Free L Ligand L->PL HSQC_Bound 2D ¹H-¹⁵N HSQC (Bound Protein) PL->HSQC_Bound TMSP TMSP-d₄ (Internal Reference) TMSP->HSQC_Free Reference TMSP->HSQC_Bound Reference CSP Chemical Shift Perturbation (CSP) Analysis HSQC_Free->CSP HSQC_Bound->CSP Binding_Site Binding Site Identification CSP->Binding_Site Kd Dissociation Constant (Kd) Determination CSP->Kd

Figure 2: Logical workflow for protein-ligand interaction studies using TMSP.

Quantitative Data

Comparison of Internal Reference Standards
PropertyTMSP (TSP)DSSTMS
Solubility Water-soluble[1]Water-soluble[3]Insoluble in water[4]
pH Sensitivity More sensitive to pH changes[3]Relatively insensitive to pH[5]N/A for aqueous solutions
Interaction with Proteins Can interact with proteins[8]Can interact with proteinsN/A for aqueous solutions
¹H NMR Signals Singlet at 0 ppm (TMSP-d4)[1]Singlet at 0 ppm, other minor peaks[3]Singlet at 0 ppm[4]
Primary Use Aqueous samples (e.g., D₂O)[1]Aqueous samples (e.g., D₂O)[5]Organic solvents[4]
Recommended Concentrations for Protein NMR
Experiment TypeProtein ConcentrationTMSP-d4 Concentration
1D ¹H NMR0.1 - 1.0 mM0.05 - 0.1 mM
2D Homonuclear (e.g., COSY, TOCSY, NOESY)0.5 - 2.0 mM0.1 - 0.5 mM
2D Heteronuclear (e.g., ¹H-¹⁵N HSQC)0.1 - 1.0 mM0.05 - 0.2 mM
3D/4D Heteronuclear Experiments> 0.5 mM0.1 - 0.5 mM
Protein-Ligand Titrations0.05 - 0.5 mM0.05 - 0.1 mM

Note: Optimal concentrations may vary depending on the specific protein, spectrometer, and experimental conditions.

Experimental Protocols

Protocol for Preparation of TMSP-d4 Stock Solution

Materials:

  • 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid sodium salt (TMSP-d4)[1]

  • Deuterium oxide (D₂O, 99.9%)

  • Microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Weigh out a precise amount of TMSP-d4 powder (e.g., 17.2 mg for a 10 mM stock solution in 10 mL).

  • Dissolve the TMSP-d4 in a known volume of D₂O to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the TMSP-d4 is completely dissolved.

  • Store the stock solution at 4°C. For long-term storage, it can be frozen at -20°C.

Protocol for Preparing a Protein NMR Sample with TMSP-d4

Materials:

  • Purified protein sample in a suitable buffer

  • TMSP-d4 stock solution (e.g., 10 mM)

  • D₂O

  • NMR tube (high-quality, clean)

Procedure:

  • Prepare the final protein NMR sample buffer containing the desired components (e.g., buffer salts, pH adjusted).

  • To a final sample volume of 500 µL, add the appropriate volume of your protein stock to achieve the desired final protein concentration (e.g., 25 µL of a 10 mM protein stock for a final concentration of 0.5 mM).

  • Add the required volume of TMSP-d4 stock solution to reach the desired final concentration (e.g., 5 µL of a 10 mM TMSP-d4 stock for a final concentration of 0.1 mM).

  • Add D₂O to a final concentration of 5-10% (v/v) for the spectrometer lock (e.g., 25-50 µL for a 500 µL sample).

  • Add the final NMR sample buffer to bring the total volume to 500 µL.

  • Gently mix the sample by flicking the tube or by pipetting up and down. Avoid introducing bubbles.

  • Transfer the final sample to a clean, high-quality NMR tube.

  • Centrifuge the NMR tube briefly at a low speed to remove any precipitates or bubbles.

Sample_Preparation_Workflow Start Start Add_Protein Add Protein Stock to Microfuge Tube Start->Add_Protein Add_TMSP Add TMSP-d₄ Stock Solution Add_Protein->Add_TMSP Add_D2O Add D₂O for Lock Add_TMSP->Add_D2O Add_Buffer Add NMR Buffer to Final Volume Add_D2O->Add_Buffer Mix Gently Mix Sample Add_Buffer->Mix Transfer Transfer to NMR Tube Mix->Transfer Centrifuge Centrifuge Briefly Transfer->Centrifuge End Ready for NMR Centrifuge->End

Figure 3: Workflow for preparing a protein NMR sample with TMSP-d4.
Protocol for NMR Titration of a Protein with a Ligand

Materials:

  • Protein NMR sample containing TMSP-d4 (prepared as in Protocol 5.2)

  • Ligand stock solution of known concentration (dissolved in the same buffer as the protein)

  • Calibrated micropipettes

Procedure:

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein sample before the addition of any ligand.

  • Ligand Addition: Add a small, precise volume of the ligand stock solution to the protein NMR sample.

  • Mixing and Equilibration: Gently mix the sample and allow it to equilibrate for a few minutes.

  • Acquire Spectrum: Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat: Repeat steps 2-4 with increasing amounts of the ligand stock solution, creating a series of spectra at different protein:ligand molar ratios.

  • Data Analysis: Process all spectra identically. Set the TMSP-d4 signal to 0.00 ppm in all spectra for accurate referencing. Analyze the chemical shift perturbations of the protein resonances as a function of ligand concentration to determine the binding site and dissociation constant (Kd).[6][7]

Potential Issues and Best Practices

  • pH Sensitivity: The chemical shift of TMSP can be sensitive to pH changes.[3] It is crucial to maintain a constant and well-buffered pH throughout the experiment, especially during titrations.

  • Protein Interaction: TMSP can interact with proteins, which may lead to a shift in its own resonance or broadening of the signal.[8] It is advisable to use the lowest possible concentration of TMSP that still provides an adequate signal-to-noise ratio.

  • Alternative Reference: In cases where TMSP interaction is a significant issue, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is a recommended alternative as it is less sensitive to pH.[5]

  • External Referencing: As an alternative to an internal standard, an external reference can be used by placing a sealed capillary containing TMSP or DSS within the NMR tube. However, this method can be less accurate due to differences in magnetic susceptibility.[4]

By following these protocols and being mindful of the potential challenges, researchers can effectively utilize TMSP as a reliable internal reference for a wide range of protein NMR spectroscopy applications.

References

Preparing a Stock Solution of 3-(Trimethylsilyl)propionic Acid for NMR Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

3-(Trimethylsilyl)propionic acid (TMSP), and more commonly its deuterated sodium salt, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4), is a critical reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as a water-soluble internal standard for chemical shift referencing (¹H NMR signal at 0.0 ppm) and for the quantification of metabolites in biological samples.[1][2] The deuteration at the 2 and 3 positions eliminates interfering signals from the propionate (B1217596) methylene (B1212753) groups.[1] Proper preparation of a TMSP-d4 stock solution is paramount to ensure the accuracy and reproducibility of NMR experimental results. This document provides detailed protocols for the preparation, storage, and application of TMSP-d4 stock solutions for researchers, scientists, and drug development professionals.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₆H₉D₄NaO₂Si[5]
Molecular Weight 172.27 g/mol [4][5]
Physical Form White to off-white powder[3]
Solubility Soluble in water and D₂O[3][4]
pH (1% solution) 7.0 - 9.0[4]
Storage of Solid Refrigerated (-5°C to 5°C), desiccated[6]
Recommended Final Concentration (1D NMR) 50 µM[7]
Recommended Final Concentration (2D NMR) 500 µM[7]

Experimental Protocols

Materials and Equipment
  • 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) powder

  • Deuterium oxide (D₂O, NMR grade)

  • Nuclease-free water

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • -20°C freezer for storage

Protocol 1: Preparation of a 10 mM TMSP-d4 Stock Solution in D₂O

This protocol outlines the preparation of a concentrated stock solution that can be diluted for various NMR applications.

  • Pre-equilibration: Allow the TMSP-d4 powder container to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.

  • Weighing: Accurately weigh 17.23 mg of TMSP-d4 powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of NMR-grade D₂O to the flask.

  • Mixing: Gently swirl the flask and then vortex until the powder is completely dissolved.

  • Final Volume Adjustment: Add D₂O to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 100 µL) in nuclease-free microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for NMR-based Metabolomics of Cell Culture Media

This protocol details the preparation of a final NMR buffer containing TMSP-d4 for the analysis of metabolites in cell culture supernatants.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM TMSP-d4 stock solution on ice.

  • Prepare NMR Buffer: In a suitable container, prepare the desired volume of your NMR buffer. A common buffer is 50 mM phosphate (B84403) buffer in D₂O, pH 7.2.[7]

  • Dilution to Final Concentration: To prepare a 1 mL NMR sample with a final TMSP-d4 concentration of 50 µM (for 1D NMR), mix the following in a microcentrifuge tube:

    • 600 µL of cell culture supernatant (or a dried and reconstituted cell extract).

    • 395 µL of your D₂O-based NMR buffer.

    • 5 µL of the 10 mM TMSP-d4 stock solution.

  • Mixing and Transfer: Gently vortex the mixture and transfer the final solution to an NMR tube.

Protocol 3: Preparation of a Working Solution for Protein NMR

For protein NMR, TMSP-d4 is used as a chemical shift reference. The final concentration should be low to avoid interference with the protein signals.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM TMSP-d4 stock solution on ice.

  • Prepare Protein Sample: Prepare your protein sample in the appropriate D₂O-based buffer (typically 90% H₂O/10% D₂O or 100% D₂O).

  • Spike with TMSP-d4: For a 500 µL protein sample, add a small volume of the 10 mM TMSP-d4 stock solution to achieve a final concentration in the low micromolar range (e.g., 10-50 µM). For a 50 µM final concentration, add 2.5 µL of the 10 mM stock solution.

  • Mixing and Transfer: Gently mix the sample by flicking the tube or by slow pipetting to avoid denaturing the protein. Transfer the final sample to an NMR tube.

Stability and Storage of Stock Solutions

While detailed long-term stability studies at various temperatures are not extensively published, best practices recommend storing the stock solution at -20°C in small, single-use aliquots. This minimizes freeze-thaw cycles which can introduce variability. Given that TMSP-d4 is hygroscopic, it is crucial to ensure that the storage containers are well-sealed to prevent the absorption of moisture. For routine use, a working aliquot can be stored at 4°C for a short period (e.g., up to one week), but for long-term storage, -20°C is recommended.

Visualizations

TMSP_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage_application Storage and Application start Start weigh Weigh TMSP-d4 Powder start->weigh Equilibrate to RT dissolve Dissolve in D₂O weigh->dissolve vortex Vortex to Homogenize dissolve->vortex adjust_volume Adjust to Final Volume vortex->adjust_volume stock_solution 10 mM TMSP-d4 Stock Solution adjust_volume->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot on Ice store->thaw For Use dilute Dilute to Working Concentration thaw->dilute nmr_sample Final NMR Sample dilute->nmr_sample

Caption: Workflow for preparing a TMSP-d4 stock solution.

Conclusion

The accurate preparation of a 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt stock solution is a fundamental step for reliable qualitative and quantitative NMR analysis in aqueous media. By following the detailed protocols and best practices for storage outlined in this application note, researchers can ensure the integrity of their internal standard, leading to more accurate and reproducible experimental outcomes in metabolomics, protein structural studies, and other NMR-based research areas.

References

Application Note: Optimal TMSP Concentration for ¹H NMR in D₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous samples is crucial for structural elucidation, quantitative analysis (qNMR), and metabolomics studies. The use of an internal standard is essential for proper chemical shift referencing and, in qNMR, for accurate concentration determination. For samples dissolved in deuterium (B1214612) oxide (D₂O), 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) is a widely accepted internal standard. Its deuterated propionate (B1217596) chain minimizes interference in the proton spectrum, and its trimethylsilyl (B98337) group provides a sharp, singlet resonance at 0 ppm, well-isolated from the signals of most organic molecules.

This application note provides a detailed guide to selecting the optimal concentration of TMSP for ¹H NMR spectroscopy in D₂O. It includes recommended concentration ranges for various applications, a comprehensive experimental protocol for sample preparation, and a discussion of the factors influencing the choice of TMSP concentration.

Data Presentation: TMSP Concentration Recommendations

The optimal concentration of TMSP depends on the specific NMR experiment being performed. The following table summarizes recommended concentrations for different applications.

ApplicationRecommended TMSP Concentration (in final sample)Molar Concentration (approx.)Key Considerations
Routine ¹H NMR (Qualitative) 0.03% (w/v)[1]1.7 mMProvides a clear reference signal without significant analyte signal suppression. A commonly available commercial concentration.
Metabolomics (1D ¹H NMR) 50 µM[2]0.05 mMLower concentration is preferred to avoid signal overlap with low-concentration metabolites.[2]
Metabolomics (2D ¹H NMR) 500 µM[2]0.5 mMHigher concentration is needed to ensure sufficient signal-to-noise for the reference peak in more complex 2D experiments.[2]
Quantitative NMR (qNMR) ~1 mM1 mMA concentration in the millimolar range is often recommended for accurate integration against analyte signals.[3]
General Use (TSP, a related standard) 0.05% (w/v)~2.9 mMThis concentration has been used effectively in published research.[4]

Experimental Protocols

This section provides detailed protocols for the preparation of a TMSP stock solution and a final NMR sample in D₂O.

Protocol 1: Preparation of a 10 mM TMSP Stock Solution in D₂O

Materials:

  • 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP)

  • Deuterium oxide (D₂O, 99.9% D or higher)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Weighing TMSP: Accurately weigh approximately 17.6 mg of TMSP powder on an analytical balance. The molecular weight of TMSP is approximately 176.21 g/mol .

  • Dissolving TMSP: Transfer the weighed TMSP to a 10 mL volumetric flask.

  • Adding D₂O: Add a small amount of D₂O to the flask to dissolve the TMSP. Vortex gently to ensure complete dissolution.

  • Final Volume Adjustment: Carefully add D₂O to the 10 mL mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at 4°C.

Protocol 2: Preparation of a ¹H NMR Sample with TMSP in D₂O

Materials:

  • Analyte (solid or liquid)

  • 10 mM TMSP stock solution in D₂O

  • Deuterium oxide (D₂O, 99.9% D or higher)

  • NMR tube (5 mm) and cap

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Analyte Preparation:

    • For solid samples: Weigh 1-10 mg of the analyte directly into a clean, dry vial.

    • For liquid samples: Pipette an appropriate volume of the liquid analyte into a clean, dry vial.

  • Solvent and Standard Addition:

    • To the vial containing the analyte, add a predetermined volume of D₂O (e.g., 540 µL).

    • Add the desired volume of the 10 mM TMSP stock solution to achieve the target final concentration. For example, to achieve a final concentration of approximately 1 mM in a 600 µL sample, add 60 µL of the 10 mM TMSP stock solution.

  • Dissolution and Mixing: Gently vortex the vial to ensure the analyte is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a clean pipette, transfer the final solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition: Proceed with the ¹H NMR experiment.

Mandatory Visualization

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_sample NMR Sample Preparation cluster_analysis Analysis weigh_tmsp Weigh TMSP dissolve_tmsp Dissolve in D₂O weigh_tmsp->dissolve_tmsp adjust_volume Adjust to Final Volume dissolve_tmsp->adjust_volume homogenize_stock Homogenize adjust_volume->homogenize_stock add_tmsp_stock Add TMSP Stock homogenize_stock->add_tmsp_stock prepare_analyte Prepare Analyte add_d2o Add D₂O prepare_analyte->add_d2o mix_sample Vortex to Mix add_tmsp_stock->mix_sample transfer_to_tube Transfer to NMR Tube mix_sample->transfer_to_tube acquire_nmr Acquire ¹H NMR Spectrum transfer_to_tube->acquire_nmr process_data Process and Analyze Data acquire_nmr->process_data

Caption: Experimental workflow for preparing a ¹H NMR sample with TMSP in D₂O.

Discussion

Factors Influencing TMSP Concentration
  • Analyte Concentration: The intensity of the TMSP signal should be appropriate relative to the analyte signals. For concentrated samples, a higher TMSP concentration may be necessary. For dilute samples, a lower TMSP concentration is crucial to avoid dynamic range issues and potential suppression of small analyte signals.

  • Type of NMR Experiment: As indicated in the data table, 2D NMR experiments generally require a higher concentration of the internal standard to achieve an adequate signal-to-noise ratio in the longer acquisition times.

  • Quantitative vs. Qualitative Analysis: For qNMR, the concentration of TMSP must be known accurately, and its signal should have a high signal-to-noise ratio for precise integration. For routine qualitative analysis, a lower concentration that provides a clearly identifiable peak at 0 ppm is sufficient.

  • Potential for Interactions: While TMSP is generally considered inert, at higher concentrations, there is a possibility of non-specific interactions with certain analytes, which could lead to chemical shift changes or line broadening. This is particularly a concern in studies involving macromolecules like proteins.

Alternatives to TMSP

While TMSP is a robust internal standard for D₂O, other compounds can be used:

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): Similar to TMSP, DSS is another widely used internal standard for aqueous samples.[3]

  • TSP (Sodium 3-(trimethylsilyl)propionate): The non-deuterated analogue of TMSP. While functional, the proton signals from the propionate chain can interfere with analyte signals in the 1-3 ppm region.

Conclusion

The selection of an appropriate TMSP concentration is a critical step in obtaining high-quality ¹H NMR data for samples in D₂O. For general qualitative measurements, a concentration of approximately 0.03% (w/v) is recommended. For metabolomics and quantitative studies, concentrations ranging from 50 µM to 1 mM should be considered based on the specific experimental requirements. By following the detailed protocols and considering the factors outlined in this application note, researchers can ensure accurate and reliable ¹H NMR results.

References

Application Notes and Protocols: 3-(Trimethylsilyl)propionic Acid as a Chemical Shift Reference in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)propionic acid (TSP), specifically its sodium salt, is a widely used internal reference standard for proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy in aqueous media (D₂O).[1][2] Its prominent trimethylsilyl (B98337) singlet, defined as 0.00 ppm, provides a sharp and easily identifiable signal for calibrating the chemical shift axis.[3] This is crucial for the accurate identification and quantification of molecules in complex biological samples, a cornerstone of metabolomics, drug screening, and structural biology.[4][5] This document provides detailed application notes and protocols for the effective use of TSP in NMR studies.

Physicochemical Properties and Chemical Shift Stability

The utility of TSP as a reference standard is dependent on the stability of its chemical shift under various experimental conditions. However, its carboxyl group makes it susceptible to changes in pH.[6]

Influence of pH and Temperature on TSP Chemical Shift

The chemical shift of the TSP trimethylsilyl protons can be influenced by the pH and temperature of the sample. As a weak acid, the protonation state of TSP's carboxyl group can change with pH, leading to slight variations in the electronic environment of the silyl (B83357) group and thus its chemical shift.[6] While detailed tabular data across a wide range of pH and temperatures is dispersed in the literature, a general observation is that the chemical shift of TSP is more sensitive to pH changes compared to 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).[7] Temperature fluctuations can also cause minor shifts.[8] For high-precision studies, it is recommended to buffer the samples and maintain a constant temperature.

Table 1: Comparison of TSP and DSS as Internal Standards

FeatureThis compound (TSP)4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)
Functional Group Carboxylic acidSulfonic acid
pH Sensitivity More sensitive to pH changes[7]Relatively insensitive to pH[7]
Protein Binding Known to interact with proteins[3][6]Also interacts with proteins, but sometimes considered less problematic[9]
¹H NMR Signals Single sharp reference peak at 0.00 ppm.Reference peak at 0.00 ppm, with additional smaller peaks at ~0.63, 1.75, and 2.91 ppm.
Cost Generally less expensive, especially the deuterated form.The deuterated form can be more expensive.[9]

Key Applications

TSP is a valuable tool in a variety of NMR-based research areas, particularly those involving aqueous samples.

Metabolomics

In NMR-based metabolomics, TSP is frequently used for chemical shift referencing of biofluids like urine, saliva, and cell extracts.[10] Accurate referencing is critical for the correct identification of metabolites in complex mixtures by comparing spectral data to databases.

Protein and Peptide Studies

While TSP is used in NMR studies of proteins and peptides, its tendency to interact with these macromolecules is a significant consideration.[3][11] This interaction can lead to broadening of the TSP signal and shifts in its resonance, potentially compromising its reliability as a reference.[3]

Drug Discovery and Screening

NMR spectroscopy is a powerful technique in drug discovery for identifying and characterizing ligand binding to target macromolecules.[4][5] TSP can be used as an internal standard in these assays, although care must be taken to account for any potential interactions with the target protein or drug candidates.

Experimental Protocols

Protocol for Preparation of a TSP Stock Solution

Objective: To prepare a concentrated, stable stock solution of TSP for addition to NMR samples.

Materials:

  • Sodium 3-(trimethylsilyl)-2,2,3,3-d₄-propionate (TSP-d₄)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of TSP-d₄ powder using an analytical balance.

  • Dissolve the TSP-d₄ in a known volume of D₂O in a volumetric flask to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure the TSP-d₄ is completely dissolved by gentle vortexing.

  • Store the stock solution at 4°C.

Protocol for NMR Sample Preparation using an Internal TSP Standard

Objective: To prepare an aqueous NMR sample with TSP as an internal reference.

Materials:

  • Aqueous sample (e.g., biofluid, cell extract)

  • TSP stock solution (from Protocol 4.1)

  • D₂O

  • pH buffer (e.g., phosphate (B84403) buffer)

  • NMR tube

Procedure:

  • Thaw the aqueous sample on ice if previously frozen.

  • In a microcentrifuge tube, combine the sample, D₂O, and buffer to the desired final concentrations. A typical final volume for a 5 mm NMR tube is 500-600 µL. The D₂O provides the lock signal for the NMR spectrometer.

  • Add a specific volume of the TSP stock solution to achieve the desired final concentration, typically in the range of 0.5-1 mM.[12]

  • Vortex the mixture gently to ensure homogeneity.

  • If the sample contains proteins or other macromolecules that may interact with TSP, consider a protein precipitation step (see Protocol 4.3) or the use of a coaxial insert (see Protocol 4.4).

  • Transfer the final mixture to a clean NMR tube.

  • Cap the NMR tube and label it clearly.

cluster_prep Sample Preparation Workflow A Aqueous Sample (e.g., Biofluid) B Add D2O and Buffer A->B Lock Signal & pH Control C Add TSP Stock Solution B->C Internal Reference D Vortex to Mix C->D E Transfer to NMR Tube D->E F Acquire NMR Spectrum E->F

Caption: Workflow for preparing an aqueous NMR sample with an internal TSP reference.

Protocol for Protein Precipitation

Objective: To remove proteins from a biological sample to minimize their interaction with TSP.

Materials:

Procedure:

  • To your sample, add 2-3 volumes of ice-cold methanol or acetonitrile.

  • Vortex thoroughly and incubate on ice for 20-30 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites and is now protein-depleted.

  • Dry the supernatant (e.g., using a vacuum concentrator).

  • Reconstitute the dried extract in D₂O containing a buffer and the TSP internal standard, following Protocol 4.2.

Protocol for Using a Coaxial Insert

Objective: To physically separate the TSP reference from the sample, avoiding direct interaction.

Materials:

  • Aqueous sample

  • TSP solution in D₂O

  • NMR tube and a compatible coaxial insert

Procedure:

  • Prepare the TSP reference solution by dissolving TSP in D₂O.

  • Fill the coaxial insert with the TSP reference solution.

  • Carefully place the filled insert into the NMR tube.

  • Add the aqueous sample to the NMR tube, ensuring the sample volume is appropriate for the spectrometer.

  • This method is not suitable for quantitative NMR (qNMR) where the reference and analyte must be in the same sample volume.[12]

Quantitative NMR (qNMR) Considerations

For accurate quantification using TSP, several factors are critical:

  • Accurate Concentration: The concentration of the TSP standard must be known with high precision.

  • Relaxation Times (T1): The repetition time of the NMR experiment must be sufficiently long (typically 5-7 times the longest T1 of both the analyte and the reference) to ensure complete relaxation and accurate signal integration.

  • Signal Overlap: The TSP signal should not overlap with signals from the analytes of interest.

  • No Interaction: For accurate qNMR, it is crucial that the internal standard does not interact with any components in the mixture.[13] If interactions are suspected, validation experiments are necessary.

Troubleshooting and Best Practices

  • Broad TSP Signal: This may indicate binding to macromolecules.[3] Consider protein precipitation or using a coaxial insert.

  • TSP Signal Shift: This could be due to pH or temperature variations.[6][8] Ensure consistent buffering and temperature control.

  • Contamination: Always use high-quality deuterated solvents and clean NMR tubes to avoid extraneous signals.

cluster_compare TSP vs. DSS: Key Considerations Reference Choice of Internal Reference in Aqueous NMR TSP TSP (this compound) Reference->TSP DSS DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) Reference->DSS pHSensitivity pH Sensitivity TSP->pHSensitivity Higher ProteinBinding Protein Binding TSP->ProteinBinding Significant Cost Cost TSP->Cost Lower AdditionalSignals Additional ¹H Signals TSP->AdditionalSignals No DSS->pHSensitivity Lower DSS->ProteinBinding Present DSS->Cost Higher (deuterated) DSS->AdditionalSignals Yes

Caption: A comparison of the key characteristics of TSP and DSS as internal references.

Conclusion

This compound is a valuable and widely used chemical shift reference for NMR spectroscopy in aqueous media. Its utility is maximized when its properties, particularly its pH sensitivity and potential for molecular interactions, are well understood and accounted for in the experimental design. By following standardized protocols and being mindful of the potential pitfalls, researchers can confidently employ TSP to obtain high-quality, reproducible NMR data for a wide range of applications in research and drug development.

References

Application Note & Protocol: Utilizing TMSP for NMR Analysis of Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for the qualitative and quantitative analysis of metabolites in biological samples.[1] In the context of cell culture, NMR provides a dynamic snapshot of cellular metabolism by analyzing the composition of the culture medium.[2][3] Accurate and reproducible NMR-based metabolomics studies rely on the use of an internal standard for chemical shift referencing and quantification.[4] Trimethylsilylpropanoic acid (TMSP), or its deuterated form 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4), is a commonly used internal reference for NMR analysis of aqueous samples like cell culture media.[5] Its methyl proton signal is typically set to 0.0 ppm, providing a reference point for all other metabolites in the spectrum.[6] This application note provides a detailed protocol for the preparation and use of TMSP in cell culture media for NMR analysis, aimed at researchers, scientists, and drug development professionals.

Materials and Reagents

  • 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt (TMSP-d4)

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol (B129727) (ice-cold)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and sterile filter tips

  • Centrifuge

  • NMR tubes (5 mm)

  • Vortex mixer

Experimental Protocols

This protocol outlines the steps for preparing a TMSP stock solution and subsequently preparing cell culture media samples for NMR analysis.

1. Preparation of TMSP-d4 Stock Solution

A concentrated stock solution of TMSP-d4 in D₂O is prepared to be added to the cell culture media samples.

  • Weigh out a precise amount of TMSP-d4 powder.

  • Dissolve the TMSP-d4 in a known volume of D₂O to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

2. Preparation of Cell Culture Media Samples for NMR Analysis

This part of the protocol details the steps from harvesting the cell culture medium to preparing the final sample in an NMR tube. It is crucial to perform these steps quickly and keep the samples on ice to minimize metabolic changes.[7]

  • Harvesting Cell Culture Media:

    • Aseptically collect the cell culture medium from the culture flask or plate.

    • To separate the cells and any debris, centrifuge the collected medium at 300 x g for 5 minutes at 4°C.[7]

    • Carefully transfer the supernatant (the cell-free medium) to a new, pre-chilled microcentrifuge tube.

  • Protein Precipitation (Optional but Recommended):

    • For cell culture media containing serum, protein precipitation is recommended as proteins can broaden the NMR signals.[8]

    • Add four volumes of ice-cold methanol to one volume of the cell-free medium (e.g., 800 µL of methanol to 200 µL of medium).

    • Incubate the mixture at -20°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) to remove the methanol.

    • Reconstitute the dried sample in a known volume of D₂O or a suitable buffer for NMR analysis.

  • Addition of TMSP-d4 Internal Standard:

    • To the cell-free medium (or the reconstituted protein-precipitated sample), add the 10 mM TMSP-d4 stock solution to achieve a final concentration of approximately 1 mM.[9] For example, add 50 µL of 10 mM TMSP-d4 to 450 µL of the sample.

    • The addition of the TMSP-d4 stock solution in D₂O also serves to provide the deuterium lock signal required by the NMR spectrometer.[10] A final D₂O concentration of 5-10% is generally sufficient.[10][11]

  • Final Sample Preparation for NMR:

    • Vortex the sample for 30 seconds to ensure thorough mixing.[11]

    • Check and adjust the pH of the sample to the desired value (typically around 7.0-7.4), as the chemical shifts of some metabolites can be pH-dependent.[12]

    • Centrifuge the sample at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet any remaining fine particulates.

    • Carefully transfer the required volume of the supernatant (typically 550-600 µL for a standard 5 mm NMR tube) into an NMR tube.[10]

    • Cap the NMR tube and store it at 4°C until NMR analysis. For long-term storage, samples should be kept at -80°C.[7]

Data Presentation

The following table summarizes the key quantitative parameters for the protocol.

ParameterRecommended ValueNotes
TMSP-d4 Stock Solution Concentration10 mMPrepared in D₂O.
Final TMSP-d4 Concentration in Sample~1 mMProvides a strong, sharp reference signal.[9]
Final D₂O Concentration in Sample5-10% (v/v)For the deuterium lock signal.[10][11]
Sample Volume for NMR Tube (5 mm)550 - 600 µLStandard volume for most NMR spectrometers.[10]
Centrifugation (Cell Removal)300 x g for 5 min at 4°CTo pellet cells and large debris.[7]
Centrifugation (Protein Precipitation)15,000 x g for 10 min at 4°CTo pellet precipitated proteins.[7]
Centrifugation (Final Sample)15,000 x g for 5 min at 4°CTo remove any remaining particulates.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cell_culture 1. Cell Culture harvest_media 2. Harvest Cell-Free Media (Centrifuge 300g, 5 min, 4°C) cell_culture->harvest_media protein_precipitation 3. Protein Precipitation (Optional) (Methanol, -20°C, 20 min) harvest_media->protein_precipitation If serum is present add_tmsp 7. Add TMSP-d4 Stock (to 1 mM) & D2O (to 5-10%) harvest_media->add_tmsp Serum-free media centrifuge_protein 4. Centrifuge Precipitated Protein (15,000g, 10 min, 4°C) protein_precipitation->centrifuge_protein dry_supernatant 5. Dry Supernatant centrifuge_protein->dry_supernatant reconstitute 6. Reconstitute in D2O/Buffer dry_supernatant->reconstitute reconstitute->add_tmsp adjust_ph 8. Adjust pH add_tmsp->adjust_ph final_centrifuge 9. Final Centrifugation (15,000g, 5 min, 4°C) adjust_ph->final_centrifuge transfer_to_tube 10. Transfer to NMR Tube final_centrifuge->transfer_to_tube nmr_acquisition 11. 1D 1H-NMR Data Acquisition transfer_to_tube->nmr_acquisition data_processing 12. Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing data_analysis 13. Data Analysis (Referencing to TMSP at 0.0 ppm, Quantification) data_processing->data_analysis

Caption: Workflow for preparing cell culture media with TMSP for NMR analysis.

Data Analysis

After acquiring the 1D ¹H-NMR spectrum, the following data processing steps are typically performed:

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate integration of the signals.[6]

  • Chemical Shift Referencing: The sharp singlet signal from the methyl protons of TMSP is set to 0.0 ppm.[6] This aligns the entire spectrum, allowing for the identification of other metabolites based on their known chemical shifts relative to TMSP.

  • Quantification: The concentration of a metabolite can be determined by comparing the integral of its characteristic signal to the integral of the TMSP signal, given the known concentration of TMSP.[13] The integral of a signal is directly proportional to the molar concentration of the corresponding molecule.[13]

Troubleshooting

  • Broad TMSP Signal: A broad TMSP signal can be caused by binding to proteins or other macromolecules in the sample.[14] If this occurs, protein precipitation is highly recommended.

  • TMSP Signal Not at 0.0 ppm: The chemical shift of TMSP can be slightly influenced by factors such as temperature and the composition of the medium. It is important to manually reference the TMSP peak to 0.0 ppm during data processing.

  • Interference from TMSP Signals: While the primary methyl signal of TMSP is a singlet, deuterated TMSP (TMSP-d4) is often used to eliminate signals from the methylene (B1212753) groups that are present in non-deuterated TMSP.

  • Variability in Results: The stability of components in cell culture media can be affected by factors like temperature and pH.[12][15] Consistent and rapid sample handling is crucial for reproducible results.[7]

Conclusion

The use of TMSP as an internal standard is a fundamental practice for reliable NMR-based metabolomics of cell culture media. This protocol provides a detailed and standardized workflow for the preparation of cell culture media samples with TMSP for NMR analysis. By following these steps, researchers can obtain high-quality, reproducible NMR data, enabling accurate identification and quantification of metabolites and providing valuable insights into cellular metabolism.

References

Application Notes and Protocols for 13C NMR Spectra Calibration Using 3-(Trimethylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of 3-(trimethylsilyl)propionic acid (TMSP), specifically its deuterated sodium salt (TMSP-d4), as an internal standard for the calibration of 13C Nuclear Magnetic Resonance (NMR) spectra in aqueous solutions.

Application Notes

3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4) is a widely accepted internal reference standard for both 1H and 13C NMR spectroscopy in aqueous solvents, most commonly deuterium (B1214612) oxide (D2O).[1][2] Its utility stems from several key properties:

  • Inertness: TMSP-d4 is chemically inert and unlikely to react with a wide range of analytes.

  • Sharp, Distinct Signal: The three equivalent methyl groups attached to the silicon atom produce a single, sharp resonance peak that is typically well-separated from the signals of most organic molecules.[3]

  • Defined Chemical Shift: By convention, the 13C NMR signal of the trimethylsilyl (B98337) (-Si(CH3)3) carbons of TMSP-d4 is set to 0.00 ppm, providing a reliable reference point for the calibration of the chemical shift axis.[4]

  • Aqueous Solubility: As a sodium salt, TMSP-d4 is readily soluble in D2O, making it an ideal standard for biological and other aqueous samples.[1][5]

  • Reduced Signal Complexity: The use of the deuterated form (TMSP-d4) eliminates the proton signals from the ethyl chain, simplifying the 1H NMR spectrum and preventing potential overlap with analyte signals.

While TMSP-d4 is an excellent standard, it is important to be aware of potential interactions with certain analytes, such as cyclodextrins, which can cause minor shifts in its resonance.

Data Presentation: 13C Chemical Shifts of TMSP-d4 in D2O

The following table summarizes the approximate 13C chemical shifts of TMSP-d4 in D2O, referenced to the trimethylsilyl carbon signal at 0.00 ppm.

Carbon AtomFunctional GroupApproximate Chemical Shift (δ, ppm)
C-TMS-Si(C H3)30.00 (by definition)
C-α-C D2-Si~3.0
C-β-C D2-COO-~33.0
C-carboxyl-C OO-~183.5

Note: The exact chemical shifts of the methylene (B1212753) and carboxylate carbons may vary slightly depending on the pH, temperature, and ionic strength of the solution.

Experimental Protocols

This section details the standardized procedure for preparing a sample with TMSP-d4 and acquiring a calibrated 13C NMR spectrum.

I. Sample Preparation
  • Analyte Preparation: Weigh approximately 20-50 mg of the sample to be analyzed into a clean, dry vial.

  • Solvent and Standard Preparation:

    • Use high-quality D2O (99.9% D or higher).

    • A stock solution of TMSP-d4 in D2O can be prepared to ensure consistency across multiple samples. A typical concentration for the internal standard is in the range of 0.5-1.0 mM. Commercially available pre-prepared solutions, such as 0.03% (w/v) TMSP-d4 in D2O, are also a convenient option.

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the D2O containing TMSP-d4 to the vial with the analyte.

    • Vortex or gently agitate the vial until the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to ensure optimal magnetic field homogeneity.

II. NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D2O solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For aqueous solutions, careful shimming is crucial to obtain sharp lines.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is recommended to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of 13C chemical shifts, typically 0 to 220 ppm.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample of 20-50 mg, 1024 to 4096 scans are usually sufficient. More scans will be required for more dilute samples.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate quantification, though it will increase the total experiment time.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

III. Data Processing and Calibration
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Calibration:

    • Identify the sharp singlet peak from the trimethylsilyl groups of TMSP-d4.

    • Set the chemical shift of this peak to 0.00 ppm. This will calibrate the entire 13C NMR spectrum.

  • Peak Picking and Analysis: Proceed with identifying and integrating the peaks of interest in the calibrated spectrum.

Visualizations

The following diagrams illustrate the logical workflow for using TMSP-d4 as an internal standard for 13C NMR calibration.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calibration weigh_sample Weigh Analyte (20-50 mg) dissolve Dissolve Analyte weigh_sample->dissolve prep_solvent Prepare D2O with TMSP-d4 (0.5-1.0 mM) prep_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Lock transfer->insert_sample shim Shim Magnetic Field insert_sample->shim setup_params Set 13C Acquisition Parameters shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline calibrate Calibrate Spectrum (Set TMSP-d4 peak to 0.00 ppm) phase_baseline->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Experimental workflow for 13C NMR calibration.

logical_relationship TMSP TMSP-d4 (Internal Standard) NMR_Sample NMR Sample TMSP->NMR_Sample Analyte Analyte of Interest Analyte->NMR_Sample D2O D2O (Aqueous Solvent) D2O->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec Acquisition Raw_Data Raw FID Data NMR_Spec->Raw_Data Processed_Spectrum Calibrated 13C Spectrum Raw_Data->Processed_Spectrum Processing & Calibration

Caption: Logical relationship of components.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Trimethylsilyl)propionic Acid (TSP) in Variable Temperature NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(trimethylsilyl)propionic acid (TSP) or its deuterated sodium salt (TSP-d4) as an internal reference standard in variable temperature Nuclear Magnetic Resonance (VT-NMR) experiments.

Troubleshooting Guides

Issue: Observed chemical shift of TSP is not at 0 ppm.

Answer:

Several factors can cause a deviation of the TSP chemical shift from the expected 0 ppm. Follow these troubleshooting steps:

  • Temperature Variation: The chemical shift of the trimethylsilyl (B98337) protons in TSP is known to have a slight, non-linear dependence on temperature. While this variation is generally small (less than 0.005 ppm in the 20-60°C range), it can become more significant over a wider temperature range.[1] Refer to the data table below for expected chemical shift corrections at different temperatures.

  • pH Effects: The chemical shift of TSP can be sensitive to the pH of the sample, particularly if the carboxyl group is not fully deprotonated. Ensure your sample is adequately buffered, especially when working with biological samples.

  • Analyte Interaction: TSP is known to interact with certain analytes, particularly proteins.[2] This interaction can lead to a shift in the TSP resonance. If protein interaction is suspected, consider using a coaxial insert containing TSP to physically separate it from the analyte solution.[2]

  • Incorrect Referencing: Ensure that the spectrometer has been correctly calibrated and that the TSP signal is being used as the primary reference.

Issue: TSP peak intensity is inconsistent between samples.

Answer:

Inconsistent peak intensity can be problematic for quantification. Consider the following:

  • Adsorption to Glassware: TSP is known to adsorb to glass surfaces, which can alter its effective concentration in solution. To mitigate this, consider silanizing your NMR tubes or using polymer-based tubes.

  • Pipetting Errors: Ensure accurate and consistent addition of the TSP internal standard to each sample. Use calibrated micropipettes and follow a consistent sample preparation protocol.

  • Long T1 Relaxation Time: TSP has a relatively long T1 relaxation time. This requires a sufficiently long relaxation delay (d1) in your NMR pulse sequence to ensure complete relaxation between scans, leading to accurate and reproducible signal integration.

Issue: Broad or distorted TSP peak.

Answer:

A non-ideal peak shape can affect accurate chemical shift referencing.

  • Poor Shimming: Suboptimal magnetic field homogeneity will lead to broad peaks for all signals, including TSP. Ensure the spectrometer is properly shimmed on your sample.

  • Sample Heterogeneity: The presence of suspended particles or sample precipitation will degrade spectral quality. Filter your sample before transferring it to the NMR tube.

  • High Viscosity at Low Temperatures: As the temperature is lowered, the viscosity of your sample may increase significantly, leading to broader lines. Ensure your solvent is suitable for the intended temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the expected temperature-dependent chemical shift of TSP?

A1: The chemical shift of the trimethylsilyl protons of TSP exhibits a slight dependence on temperature. While often assumed to be 0 ppm, precise measurements may require a correction. The following table provides calculated chemical shift corrections based on linear regression data from recent experiments on NEO600 and NEO850 spectrometers.[3]

Temperature (°C)Temperature (K)Expected ¹H Chemical Shift Correction (ppm) - NEO600Expected ¹H Chemical Shift Correction (ppm) - NEO850
5278.15-0.0000022-0.0000025
10283.15-0.0000011-0.0000013
15288.150.00000000.0000000
20293.150.00000110.0000013
25298.150.00000220.0000025
30303.150.00000330.0000038
35308.150.00000440.0000050
40313.150.00000550.0000063
45318.150.00000660.0000075
50323.150.00000770.0000088
55328.150.00000880.0000100
60333.150.00000990.0000113
65338.150.00001100.0000125
70343.150.00001210.0000138
75348.150.00001320.0000150
80353.150.00001430.0000163

Note: These values are very small and may be within the range of experimental error for many applications. However, for high-resolution studies, this systematic shift should be considered.

Q2: Is TSP suitable for all types of samples in VT-NMR?

A2: While widely used, TSP has limitations. As mentioned, it can interact with proteins, potentially altering its chemical shift.[2] Its chemical shift is also pH-dependent. For protein NMR, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is often recommended as it is less sensitive to pH variations.[4]

Q3: How can I accurately calibrate the temperature in my NMR probe?

A3: The temperature reported by the spectrometer's control unit may not be the exact temperature within the sample. For accurate temperature calibration, it is recommended to use a standard NMR thermometer sample, such as neat methanol (B129727) (for low temperatures) or ethylene (B1197577) glycol (for higher temperatures). The chemical shift difference between the hydroxyl and methyl/methylene protons of these compounds is highly temperature-dependent and can be used to create a calibration curve for your specific probe.

Q4: What concentration of TSP should I use?

A4: A typical concentration for TSP as an internal reference is in the range of 0.5-1 mM. The goal is to have a strong, sharp singlet that does not overlap with analyte signals and provides a good signal-to-noise ratio in a reasonable number of scans.

Experimental Protocols

Protocol: Measuring the Temperature Dependence of an Analyte's Chemical Shift Using TSP as an Internal Reference

  • Sample Preparation:

    • Prepare a stock solution of your analyte in the desired deuterated solvent (e.g., D₂O with a suitable buffer).

    • Prepare a stock solution of TSP-d4 in the same deuterated solvent.

    • In a clean, high-quality NMR tube, combine the analyte stock solution and the TSP-d4 stock solution to achieve the desired final concentrations. A typical final volume is 600 µL.

    • Ensure the final solution is clear and free of particulates. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely. For experiments above the solvent's boiling point, a sealed NMR tube (e.g., a J-Young tube) is required.

  • Spectrometer Setup and Temperature Calibration:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer at the starting temperature (e.g., 25°C).

    • Acquire a reference ¹H NMR spectrum. Set the chemical shift of the TSP singlet to 0 ppm.

    • If highly accurate temperature measurements are required, first perform a temperature calibration using a standard methanol or ethylene glycol sample across the desired temperature range.

  • Variable Temperature Data Acquisition:

    • Set the desired temperature on the spectrometer's variable temperature unit.

    • Allow the sample to equilibrate at the new temperature for at least 5-10 minutes. The equilibration time may need to be longer for larger temperature changes.

    • Re-shim the spectrometer at the new temperature. Shims can drift with temperature changes.

    • Acquire a ¹H NMR spectrum.

    • Repeat this process for each desired temperature point, acquiring spectra in a systematic manner (e.g., increasing or decreasing temperature incrementally).

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference each spectrum by setting the TSP peak to 0 ppm. If desired, apply the temperature-dependent correction from the table above.

    • Measure the chemical shifts of the analyte signals of interest at each temperature.

    • Plot the chemical shift of each analyte signal as a function of temperature.

Visualizations

Troubleshooting_TSP_Chemical_Shift start TSP Peak Not at 0 ppm temp Temperature Dependent Shift? start->temp ph pH Effect? temp->ph No solution_temp Apply Temperature Correction (See Data Table) temp->solution_temp Yes interaction Analyte Interaction? ph->interaction No solution_ph Use Buffered Solution ph->solution_ph Yes referencing Incorrect Referencing? interaction->referencing No solution_interaction Use Coaxial Insert interaction->solution_interaction Yes solution_referencing Recalibrate Spectrometer Set TSP to 0 ppm referencing->solution_referencing Yes

Caption: Troubleshooting workflow for TSP chemical shift deviations.

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq VT Data Acquisition cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution mix Mix in NMR Tube prep_analyte->mix prep_tsp Prepare TSP-d4 Stock Solution prep_tsp->mix filter Filter if Necessary mix->filter insert Insert Sample filter->insert lock_shim Lock and Shim at Initial Temperature insert->lock_shim ref_spec Acquire Reference Spectrum lock_shim->ref_spec set_temp Set New Temperature ref_spec->set_temp equilibrate Equilibrate Sample (5-10 min) set_temp->equilibrate reshim Re-shim equilibrate->reshim acquire Acquire Spectrum reshim->acquire loop Repeat for all Temperatures acquire->loop loop->set_temp process Process Spectra loop->process Done reference Reference to TSP process->reference analyze Measure Analyte Shifts reference->analyze plot Plot Shift vs. Temperature analyze->plot

Caption: Workflow for variable temperature NMR experiments using TSP.

References

Technical Support Center: TMSP Chemical Shift Referencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the chemical shift of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TMSP or TMSP-d4), a common internal reference standard for aqueous-based NMR spectroscopy.

FAQs and Troubleshooting

Q1: Why does the chemical shift of TMSP change with pH?

A1: The chemical shift of TMSP is sensitive to pH due to the protonation and deprotonation of its carboxylate group.[1] TMSP is a weak acid, and as the pH of the solution changes, the equilibrium between its protonated carboxylic acid form and its deprotonated carboxylate form shifts. This change in the electronic environment affects the chemical shifts of the nearby methylene (B1212753) protons (-CH₂-CH₂-), and to a lesser extent, the trimethylsilyl (B98337) ([-Si(CH₃)₃]) reference signal.

Q2: How significant is the pH-induced shift in TMSP?

A2: The effect is most pronounced on the propionate (B1217596) protons alpha and beta to the carboxyl group. While the trimethylsilyl group, which is set to 0.00 ppm, is less affected, its chemical environment can be subtly altered by changes in the molecule's overall charge and conformation. Relying on TMSP in unbuffered or varying pH solutions without correction can lead to inaccuracies in chemical shift referencing. For precise measurements, especially when comparing spectra from samples with different pH values, this effect must be accounted for.

Q3: When should I be concerned about the pH effect on TMSP?

A3: You should be concerned about the pH effect on TMSP in the following scenarios:

  • Comparing spectra from samples with different or unknown pH values.

  • Working with unbuffered solutions where the addition of your analyte could alter the pH.

  • Performing pH titration experiments.

  • Metabolomics or other studies where precise chemical shift values are critical for compound identification and quantification.

Q4: My TMSP signal is not at 0.00 ppm. What could be the issue?

A4: Aside from pH effects, other factors can influence the TMSP chemical shift:

  • Interaction with sample components: TMSP can bind to proteins or other macromolecules in your sample, which can lead to broadening and shifting of its signal.[2]

  • Concentration effects: While less pronounced than pH effects, high concentrations of TMSP or other solutes can influence the chemical shift.

  • Temperature variations: Chemical shifts can be temperature-dependent. Ensure all your samples are at the same temperature when acquiring spectra.

  • Incorrect Referencing: Ensure you are correctly referencing the trimethylsilyl peak to 0.00 ppm during processing.

Q5: Are there alternatives to TMSP for pH-sensitive experiments?

A5: Yes, the recommended alternative is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[3] DSS contains a sulfonate group instead of a carboxylate group. The sulfonic acid in DSS is much stronger, meaning it remains deprotonated and negatively charged over a much wider pH range. This makes the chemical shift of DSS relatively insensitive to pH changes, making it a more robust standard for variable-pH studies.[1] However, be aware that DSS can interact with cationic peptides and other molecules.[2]

Quantitative Data: TMSP Chemical Shift vs. pH

The chemical shifts of the two methylene groups in TMSP-d4 are pH-dependent, while the trimethylsilyl group is defined as the reference at 0.00 ppm. The change in chemical shift of the methylene protons follows a sigmoidal curve as the carboxyl group titrates.

pHApproximate Chemical Shift of α-CH₂ (ppm)Approximate Chemical Shift of β-CH₂ (ppm)Predominant Species
< 3.0~2.45~0.68Carboxylic Acid (protonated)
4.76 (pKa)~2.35~0.6550% Acid / 50% Carboxylate
> 6.5~2.25~0.62Carboxylate (deprotonated)

Note: These values are approximate and can be influenced by buffer composition, ionic strength, and temperature. For highest accuracy, a calibration curve should be generated under your specific experimental conditions.

Experimental Protocols

Protocol: Generating a TMSP Chemical Shift vs. pH Calibration Curve

This protocol describes how to create a calibration curve to correct for the pH-dependent chemical shift of TMSP under your specific experimental conditions.

1. Materials and Reagents:

  • TMSP-d4 (or TMSP)

  • D₂O (or H₂O/D₂O mixture)

  • A set of stable pH buffers (e.g., phosphate, citrate) covering your pH range of interest.

  • Calibrated pH meter.

  • NMR tubes and spectrometer.

  • 0.1 M DCl and 0.1 M NaOD in D₂O for fine pH adjustment.

2. Sample Preparation:

  • Prepare a stock solution of ~10 mM TMSP-d4 in D₂O.

  • For each calibration point, prepare an NMR sample containing your buffer at a known concentration (e.g., 50 mM) and a fixed final concentration of TMSP-d4 (e.g., 0.5 mM).

  • Create a series of samples spanning your desired pH range (e.g., from pH 3 to pH 8 in 0.5 pH unit increments).

  • Use the calibrated pH meter to measure the pH (or pD) of each NMR sample. Adjust the pH carefully using small aliquots of DCl or NaOD if necessary. Record the final pH value for each sample.

    • Note on pD: For D₂O solutions, pD = pH_reading + 0.4.

3. NMR Data Acquisition:

  • Equilibrate each sample to the desired temperature in the NMR spectrometer.

  • Acquire a 1D ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all samples.

4. Data Processing and Analysis:

  • Process each spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate each spectrum by setting the trimethylsilyl signal of TMSP to 0.00 ppm.

  • Carefully measure the chemical shift of the α-methylene protons (the triplet signal furthest downfield, around 2.25-2.45 ppm).

  • Create a plot of the measured α-CH₂ chemical shift (y-axis) versus the measured pH (x-axis).

  • Fit the data to a sigmoidal (Henderson-Hasselbalch) curve to generate your calibration equation. This equation can then be used to determine the pH of unknown samples based on the TMSP chemical shift or to correct for shifts in known-pH samples.

Visualization

The following workflow diagram illustrates the decision-making process for addressing pH effects on TMSP chemical shift.

TMSP_Correction_Workflow cluster_prep Sample Preparation & Initial Analysis cluster_correction Correction Strategy cluster_application Application prep Prepare NMR Sample with TMSP ph_known Is the pH of all samples known and identical? prep->ph_known no_corr No Correction Needed (Proceed with Analysis) ph_known->no_corr Yes need_corr Correction is Required ph_known->need_corr No strategy Choose Correction Strategy need_corr->strategy cal_curve Generate TMSP vs. pH Calibration Curve strategy->cal_curve If TMSP must be used use_dss Use DSS as an Alternative Standard strategy->use_dss If possible apply_corr Apply pH Correction to Chemical Shifts cal_curve->apply_corr final_analysis Final Data Analysis use_dss->final_analysis apply_corr->final_analysis

Caption: Workflow for correcting pH effects on TMSP chemical shift.

References

Technical Support Center: Interference of 3-(Trimethylsilyl)propionic acid (TMSP) with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 3-(Trimethylsilyl)propionic acid (TMSP) in biological experiments. TMSP, and its deuterated form TMSP-d4, are commonly used as internal reference standards in NMR spectroscopy for aqueous samples. However, interactions between TMSP and biological macromolecules can lead to experimental artifacts. This guide will help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSP) and why is it used in biological experiments?

A1: this compound (TMSP) is a chemical compound containing a trimethylsilyl (B98337) group. It is primarily used as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy for aqueous solutions, such as D₂O.[1] Its deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4), is also commonly used for this purpose.[2] TMSP provides a sharp, well-defined signal in the NMR spectrum that is used to calibrate the chemical shift axis to 0 ppm.

Q2: Can TMSP interact with proteins and other biological macromolecules?

A2: Yes, there is evidence that TMSP can bind to biological macromolecules, including peptides and proteins. This interaction can lead to changes in the NMR spectrum and potentially affect the results of other biological assays. For example, TMSP has been shown to bind to a 17-residue peptide fragment of the Alzheimer's-associated Aβ peptide.[3] Such interactions can cause broadening of the TMSP resonance in NMR spectra and may lead to misinterpretation of experimental data.[3]

Q3: What are the potential consequences of TMSP interference in my experiments?

A3: TMSP interference can manifest in several ways, leading to inaccurate or misleading results:

  • In NMR Spectroscopy: Binding of TMSP to macromolecules can cause the reference signal to broaden or shift, leading to inaccurate chemical shift referencing and potentially obscuring signals of interest.[3][4]

  • In Other Biological Assays: If TMSP binds to the protein or enzyme of interest, it could alter its conformation, stability, or activity, leading to artifacts in assays such as enzyme kinetics or cell-based assays. While direct evidence in a wide range of assays is still emerging, the principle of its interaction with one peptide suggests this is a possibility.

Q4: Are there alternatives to TMSP for NMR referencing in biological samples?

A4: Yes, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a commonly used alternative to TMSP.[5] Some studies suggest that DSS may have a lower propensity for interacting with proteins compared to TMSP, making it a more suitable internal standard for biological NMR studies.[4] Another potential alternative is DSA, which has been reported to have minimal binding to proteins and nucleic acids.[4]

Q5: How can I determine if TMSP is interfering with my experiment?

A5: Several signs may indicate TMSP interference:

  • NMR: Broadening or shifting of the TMSP signal, or unexpected changes in the chemical shifts of your molecule of interest upon addition of TMSP.

  • Other Assays: Inconsistent or unexpected results that cannot be explained by other experimental variables. A control experiment without TMSP, if feasible for your assay, can help identify its potential contribution to the observed effects.

Troubleshooting Guides

Issue 1: TMSP Signal Broadening or Shifting in NMR Spectra

Symptoms:

  • The TMSP reference peak at 0 ppm is broader than expected.

  • The chemical shift of the TMSP peak is not precisely at 0 ppm.

  • The line width of the TMSP signal changes upon the addition of your biological macromolecule.

Possible Cause:

  • TMSP is binding to your protein, peptide, or other macromolecule in the sample. This interaction alters the local chemical environment of the TMSP protons, leading to changes in their resonance frequency and relaxation properties.[3]

Troubleshooting Steps:

  • Reduce TMSP Concentration: Use the lowest possible concentration of TMSP that still provides an adequate signal-to-noise ratio.

  • Perform a Titration Experiment: Monitor the chemical shift and line width of the TMSP signal as you titrate in your macromolecule. Significant changes are indicative of binding.

  • Use an Alternative Reference Standard: Switch to an alternative internal standard with a lower propensity for protein binding, such as DSS or DSA.[4][5]

  • External Referencing: Use an external reference by placing a sealed capillary containing TMSP or another standard within your NMR tube. This physically separates the reference from your sample, preventing direct interaction.

Issue 2: Suspected TMSP Interference in Non-NMR Biological Assays

Symptoms:

  • Inconsistent or unexpected results in cell viability assays (e.g., MTT assay), enzyme kinetics assays, or other assays involving proteins.

  • Results that do not align with data obtained using alternative methods.

Possible Cause:

  • TMSP may be binding to a critical protein in your assay, such as an enzyme or a receptor, thereby altering its function. While direct, widespread evidence is still being gathered, the known interaction with certain peptides suggests this is a plausible concern.

Troubleshooting Steps:

  • Run a "TMSP-only" Control: If your assay allows, run a control experiment with TMSP added to the assay components in the absence of your test compound to see if it elicits a response on its own.

  • Compare with an Alternative Reference: If a reference compound is necessary for your experimental setup and TMSP is being used for a non-NMR purpose, try substituting it with a structurally different, inert molecule.

  • Vary TMSP Concentration: Perform the assay with a range of TMSP concentrations to see if the observed effect is dose-dependent.

  • Orthogonal Assay: Validate your findings using an alternative assay that works on a different principle and does not involve TMSP. For example, if you suspect interference in an MTT assay, you could use a SYTOX Green nucleic acid stain-based method for cell viability.[3]

Quantitative Data on TMSP-Macromolecule Interactions

The interaction of TMSP with biological macromolecules can be quantified to understand the potential for interference.

CompoundInteracting PartnerTechniqueBinding Affinity (Kd)Reference
TMSP β(12-28) peptideNMR SpectroscopyNot explicitly quantified, but binding was observed.[3][3]

Further quantitative studies on the binding of TMSP to a wider range of proteins, such as Bovine Serum Albumin (BSA), are needed to populate this table more comprehensively.

Experimental Protocols

Protocol 1: NMR Titration to Detect TMSP-Protein Interaction

This protocol outlines a general method for detecting the binding of TMSP to a protein using NMR spectroscopy.

Materials:

  • Purified protein of interest

  • TMSP or TMSP-d4

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR tubes

Procedure:

  • Prepare a stock solution of your protein in the NMR buffer.

  • Prepare a series of NMR samples with a constant concentration of TMSP (e.g., 0.1 mM) and varying concentrations of your protein. It is crucial to keep the TMSP concentration constant across all samples.

  • Acquire 1D ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analyze the NMR spectra:

    • Carefully examine the chemical shift and line width of the TMSP signal at 0 ppm in each spectrum.

    • Plot the change in chemical shift (Δδ) of the TMSP signal as a function of protein concentration.

    • Plot the change in the full width at half maximum (FWHM) of the TMSP signal as a function of protein concentration.

  • Interpretation: A significant and systematic change in the chemical shift and/or line width of the TMSP signal with increasing protein concentration indicates an interaction between TMSP and your protein.

Protocol 2: Fluorescence Quenching Assay to Quantify TMSP-Protein Binding

This protocol can be used to quantify the binding affinity of TMSP to a protein that has intrinsic tryptophan fluorescence.

Materials:

  • Purified protein with tryptophan residues

  • TMSP solution of known concentration

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Determine the excitation and emission wavelengths for your protein's intrinsic tryptophan fluorescence (typically excitation at ~295 nm and emission scan from 310-400 nm).

  • Prepare a solution of your protein in the assay buffer at a concentration that gives a stable and measurable fluorescence signal.

  • Titrate TMSP into the protein solution in small increments, allowing the solution to equilibrate after each addition.

  • Measure the fluorescence emission spectrum after each addition of TMSP.

  • Correct for the inner filter effect: Measure the absorbance of TMSP at the excitation and emission wavelengths and apply a correction factor to the fluorescence intensity if necessary.

  • Analyze the data: Plot the change in fluorescence intensity as a function of the TMSP concentration. The data can be fitted to a binding isotherm (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Kd).

Visualizations

Below are diagrams created using the DOT language to visualize relevant experimental workflows and concepts.

TMSP_NMR_Interference_Workflow cluster_observation Observation cluster_hypothesis Hypothesis cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution A Broad or Shifted TMSP Peak in NMR Spectrum B TMSP is binding to the biological macromolecule A->B C Reduce TMSP Concentration B->C D Perform NMR Titration B->D E Switch to Alternative Standard (e.g., DSS) B->E F Use External Referencing B->F G Accurate and Reliable NMR Data C->G D->G E->G F->G

Troubleshooting workflow for TMSP interference in NMR.

TMSP_Binding_Detection cluster_experiment Experimental Setup cluster_technique Detection Method cluster_analysis Data Analysis cluster_result Result Protein Protein Solution NMR NMR Spectroscopy Protein->NMR Fluorescence Fluorescence Quenching Protein->Fluorescence TMSP TMSP Solution TMSP->NMR TMSP->Fluorescence CSP Chemical Shift Perturbation NMR->CSP Quenching Fluorescence Intensity Change Fluorescence->Quenching BindingCurve Binding Curve Fitting CSP->BindingCurve Quenching->BindingCurve Kd Determination of Binding Affinity (Kd) BindingCurve->Kd

Workflow for detecting and quantifying TMSP-protein interactions.

References

Technical Support Center: Preventing TMSP Interaction with Proteins in NMR Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) interacting with protein samples during Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is TMSP interacting with my protein sample?

A1: TMSP, a common internal reference standard for aqueous NMR samples, can exhibit non-specific binding to proteins. This interaction is primarily driven by two types of forces:

  • Electrostatic Interactions: The carboxylate group of TMSP can interact with positively charged residues on the protein surface.

  • Hydrophobic Interactions: The trimethylsilyl (B98337) group of TMSP is hydrophobic and can interact with nonpolar patches on the protein.

This binding can lead to chemical shift perturbations, line broadening of the TMSP signal, and inaccuracies in quantification, complicating spectral analysis.[1][2]

Q2: How can I tell if TMSP is interacting with my protein?

A2: Several signs in your NMR spectrum can indicate an interaction between TMSP and your protein:

  • Broadening of the TMSP signal: As TMSP binds to a large protein, its effective rotational correlation time increases, leading to a broader NMR signal.

  • Changes in the TMSP chemical shift: The chemical environment of TMSP changes upon binding, which can cause its signal to shift from the expected 0 ppm.

  • Unusual concentration-dependent behavior: If the intensity of the TMSP signal does not scale linearly with its known concentration, it may be binding to the protein.

  • Artifacts in protein-ligand interaction studies: If you are performing a titration experiment, the interaction of TMSP with your protein can complicate the analysis of the binding event you are studying.[3]

Q3: What are the main strategies to prevent this interaction?

A3: There are three primary strategies to mitigate the interaction of TMSP with your protein sample:

  • Physical Separation: Use a coaxial insert to physically separate the TMSP solution from your protein sample.

  • Modification of Buffer Conditions: Adjust the pH and/or ionic strength of your sample buffer to disfavor the interactions.

  • Use of Additives: Introduce blocking agents or surfactants into your sample to compete for non-specific binding sites.

Each of these strategies has its own advantages and disadvantages, which are detailed in the troubleshooting guide below.

Troubleshooting Guide

This guide will help you identify the best strategy to prevent TMSP-protein interaction in your specific case.

Step 1: Diagnose the Interaction

Before implementing a solution, confirm that TMSP is indeed interacting with your protein. A simple way to do this is to acquire a 1D proton NMR spectrum of your protein sample with and without TMSP. If you observe significant broadening or a shift in the TMSP peak in the presence of your protein, an interaction is likely occurring.

Step 2: Choose a Prevention Strategy

Based on your experimental needs and the nature of your protein, choose one of the following strategies.

Strategy 1: Physical Separation using a Coaxial Insert

This is the most robust method to completely eliminate direct interaction between TMSP and your protein.

  • Best for: Quantitative NMR (qNMR) studies where accuracy is paramount, and for sensitive protein samples where buffer additives are undesirable.

  • Advantages: Complete prevention of interaction, no modification of the protein sample buffer.[1][4]

  • Disadvantages: Requires specialized glassware, may reduce sample volume, and requires careful calibration for accurate quantification.[5]

Experimental Protocol: Using a Coaxial Insert with TMSP
  • Prepare the TMSP Solution:

    • Dissolve TMSP in the same deuterated solvent (e.g., D₂O) as your protein sample buffer to a known concentration (e.g., 1 mM).

  • Fill the Coaxial Insert:

    • Carefully pipette the TMSP solution into the inner capillary of the coaxial insert. Ensure there are no air bubbles.

    • Seal the insert according to the manufacturer's instructions.

  • Prepare the Protein Sample:

    • Prepare your protein sample in the appropriate deuterated buffer.

  • Assemble the NMR Tube:

    • Place the filled coaxial insert into a clean, high-quality NMR tube.

    • Carefully add your protein sample to the outer volume of the NMR tube.

  • Acquire and Process the NMR Data:

    • Acquire your NMR spectrum as usual. The TMSP signal from the insert will serve as an external reference.

    • For quantitative measurements, the relative volumes of the inner and outer tubes must be calibrated. This can be done by running a sample with a known concentration of a stable compound in both compartments.[6]

Strategy 2: Modification of Buffer Conditions

Altering the buffer composition can reduce the non-specific binding of TMSP to your protein.

  • Best for: Quick screening and optimization, especially when coaxial inserts are not available.

  • Advantages: Simple to implement, does not require special equipment.

  • Disadvantages: May affect protein stability and function, requires optimization for each protein.

Experimental Protocol: Buffer Optimization
  • Increase Ionic Strength:

    • Increase the salt concentration (e.g., NaCl or KCl) in your buffer. Start with 150 mM and increase stepwise up to 500 mM.[7]

    • The increased salt concentration will shield electrostatic interactions between TMSP and the protein.

  • Adjust pH:

    • If you know the isoelectric point (pI) of your protein, adjusting the buffer pH to be close to the pI can minimize the net charge on the protein, reducing electrostatic interactions.

    • Be cautious, as significant pH changes can affect protein stability and function.

Strategy 3: Use of Additives

Introducing molecules that compete for non-specific binding sites can prevent TMSP from interacting with your protein.

  • Best for: Situations where buffer modification alone is insufficient.

  • Advantages: Can be highly effective.

  • Disadvantages: Additives may introduce their own signals into the NMR spectrum and could potentially interact with the protein themselves. Optimization of concentration is critical.

Experimental Protocol: Using Additives
  • Bovine Serum Albumin (BSA):

    • Add a small amount of BSA to your sample. BSA is a protein that is known to bind non-specifically to many surfaces and can act as a "blocking" agent.[6][8]

    • Start with a low concentration (e.g., 0.1% w/v) and check for improvement. Be aware that BSA will add broad signals to your spectrum, which may not be suitable for all experiments.

  • Non-ionic Surfactants (e.g., Tween 20):

    • Add a low concentration of a non-ionic surfactant like Tween 20 to your buffer. Surfactants can disrupt hydrophobic interactions.

    • A starting concentration of 0.01% to 0.05% (v/v) is recommended.[9][10] Higher concentrations may denature the protein.

Summary of Prevention Strategies

StrategyPrincipleAdvantagesDisadvantagesRecommended Starting Conditions
Coaxial Insert Physical separation of TMSP and proteinComplete prevention of interaction; No buffer modification.[1][4]Requires special glassware; Volume calibration needed for qNMR.[5]TMSP in deuterated solvent in the inner insert.
Increased Ionic Strength Shielding of electrostatic interactionsSimple to implement.May affect protein stability.150-500 mM NaCl or KCl.[7]
pH Adjustment Minimizing net protein chargeCan reduce electrostatic interactions.May affect protein stability and function.Adjust buffer pH towards the protein's pI.
BSA Addition Competitive non-specific bindingCan be effective at low concentrations.Adds broad signals to the spectrum; Potential for BSA-protein interaction.[6][8]Start with 0.1% (w/v).
Surfactant Addition Disruption of hydrophobic interactionsEffective for hydrophobic-driven binding.May denature the protein at higher concentrations.[9][10]0.01% - 0.05% (v/v) Tween 20.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing TMSP-protein interactions.

TMSP_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End Start Suspected TMSP-Protein Interaction Diagnose Acquire 1D ¹H NMR with and without TMSP Start->Diagnose Check Is TMSP peak broad or shifted? Diagnose->Check Coaxial Use Coaxial Insert Check->Coaxial Yes Buffer Modify Buffer Conditions Check->Buffer Yes (if coaxial not possible) End Problem Resolved Check->End No Coaxial->End Interaction Eliminated Check_Buffer Interaction Resolved? Buffer->Check_Buffer Optimize Salt/pH Additives Use Additives Check_Additives Interaction Resolved? Additives->Check_Additives Optimize BSA/Surfactant Reassess Re-evaluate Protein Stability and Experimental Goals Reassess->Coaxial Check_Buffer->Additives No Check_Buffer->End Yes Check_Additives->End Yes Check_Additives->Reassess No

Troubleshooting workflow for TMSP-protein interaction.

This guide provides a starting point for addressing TMSP-protein interactions. The optimal solution will depend on the specific characteristics of your protein and your experimental goals. Empirical testing and careful optimization are key to obtaining high-quality, artifact-free NMR data.

References

Technical Support Center: Optimizing TMSP Concentration for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Proper TMSP concentration is critical for obtaining a clear and accurate reference signal without interfering with the signals of the analyte.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you might encounter during your NMR experiments with TMSP.

Issue 1: Weak or Absent TMSP Signal

A weak or absent TMSP signal can compromise the chemical shift referencing and quantification of your sample.

Troubleshooting Steps:

  • Verify TMSP Addition: Confirm that TMSP was indeed added to the NMR sample at the intended concentration.

  • Check TMSP Stock Solution:

    • Concentration: Ensure the stock solution was prepared at the correct concentration.

    • Storage: TMSP solutions should be stored refrigerated and protected from moisture to prevent degradation.

    • Evaporation: Check for any solvent evaporation from the stock solution, which would alter its concentration.

  • Increase TMSP Concentration: If the signal is consistently weak and the stock solution is verified to be correct, a higher concentration of TMSP may be necessary, especially for samples with low analyte concentration or for certain 2D NMR experiments.

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio (S/N). A higher S/N is often required for accurate integration, with a ratio of at least 250:1 being recommended for integration errors below 1%.[1][2]

    • Pulse Angle: Use a 90° pulse for maximum signal excitation.[3]

    • Relaxation Delay (D1): Ensure the relaxation delay is adequate for the TMSP signal to fully relax. A delay of at least 5 times the T1 of TMSP is recommended.

Issue 2: Broad TMSP Signal

A broad TMSP signal can be difficult to accurately reference and may obscure nearby analyte signals.

Troubleshooting Steps:

  • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad signals.[4][5] Carefully shim the spectrometer using the sample. An improperly shimmed sample will exhibit broad peaks for both the analyte and the internal standard.

  • Check Sample Homogeneity:

    • Precipitate: Ensure your sample is fully dissolved and free of any particulate matter.[6] Filter the sample if necessary.

    • Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may be necessary.

  • Assess TMSP Concentration: An excessively high concentration of TMSP can lead to signal broadening. If the signal is very strong but broad, consider reducing the TMSP concentration.

  • Investigate Sample Interactions: TMSP can interact with certain molecules, such as proteins or cyclodextrins, which can lead to line broadening.[7] If interactions are suspected, consider using an alternative internal standard like DSS.

Issue 3: TMSP Signal Overlap with Analyte Signals

Signal overlap between TMSP and your analyte of interest is a critical issue that can prevent accurate quantification and analysis.

Troubleshooting Steps:

  • Identify the Overlapping Region: Determine which analyte signals are overlapping with the TMSP peak at 0 ppm. Common overlaps can occur with methyl groups of lactate (B86563) and lipid signals.[8][9][10][11][12]

  • Adjust Sample Conditions:

    • pH: The chemical shift of TMSP can be sensitive to pH.[13][14][15] Adjusting the pH of the sample buffer may shift the analyte or TMSP signal sufficiently to resolve the overlap.

    • Temperature: Temperature can also influence chemical shifts.[14][16][17] Acquiring the spectrum at a different temperature might resolve the overlap.

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of your analyte, potentially moving the overlapping signal away from the TMSP peak.[4]

  • Use an Alternative Internal Standard: If the overlap cannot be resolved, consider using an alternative internal standard with a different chemical shift. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is a common alternative to TMSP in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal TMSP concentration for my experiment?

The optimal TMSP concentration depends on the type of NMR experiment and the nature of your sample. See the table below for general recommendations. However, it is always best to empirically determine the optimal concentration for a new sample type.

Q2: How do I prepare a TMSP stock solution?

A common stock solution concentration is 10 mM. To prepare a 10 mM TMSP stock solution in D₂O:

  • Weigh an accurate amount of TMSP powder.

  • Dissolve it in a known volume of high-purity D₂O to achieve a final concentration of 10 mM.

  • Store the solution in a tightly sealed container at 4°C.

Q3: What are the main differences between TMSP and DSS?

TMSP and DSS are both common internal standards for aqueous NMR. The main differences are:

  • pH sensitivity: The chemical shift of TMSP is more sensitive to pH changes compared to DSS.[13]

  • Protein binding: Both can interact with proteins, but the extent of interaction can differ depending on the protein and experimental conditions.[18]

  • Additional signals: DSS has small signals around 0.8, 1.9, and 3.1 ppm which could potentially interfere with analyte signals in those regions.

Q4: Can TMSP interact with my sample?

Yes, TMSP can interact with certain analytes, particularly macromolecules like proteins and cyclodextrins.[7][18] These interactions can cause a shift in the TMSP signal, as well as line broadening. If you suspect interactions, it is advisable to run a control spectrum of TMSP in your buffer system to check for any unexpected changes upon addition of your analyte.

Q5: How does temperature affect the TMSP signal?

The chemical shift of TMSP can be slightly temperature-dependent.[14][16][17] For experiments where precise chemical shift referencing is crucial, it is important to maintain a constant and accurately calibrated temperature.

Data Presentation

ApplicationExperiment TypeRecommended TMSP ConcentrationCitation(s)
Metabolomics 1D ¹H NMR50 µM
2D NMR500 µM
Protein NMR General0.1 - 3 mM[17]
Typical0.3 - 0.5 mM[19]
Quantitative NMR (qNMR) GeneralAim for a 1:1 signal intensity ratio with the analyte.

Experimental Protocols

Protocol 1: Preparation of a TMSP-containing NMR Sample for Absolute Quantification

This protocol describes the preparation of an NMR sample with a known concentration of TMSP for the absolute quantification of an analyte.

Materials:

  • Analyte of interest

  • TMSP

  • High-purity deuterated solvent (e.g., D₂O)

  • Calibrated analytical balance

  • Volumetric flasks

  • Calibrated micropipettes

  • NMR tubes

Procedure:

  • Prepare a TMSP Stock Solution (e.g., 10 mM):

    • Accurately weigh a precise amount of TMSP powder.

    • Dissolve the TMSP in a known volume of the deuterated solvent in a volumetric flask to achieve the desired concentration.

  • Prepare the Analyte Solution:

    • Accurately weigh a precise amount of your analyte.

    • Dissolve the analyte in a known volume of the deuterated solvent in a separate volumetric flask.

  • Prepare the Final NMR Sample:

    • In a clean vial, combine a known volume of the analyte solution with a known volume of the TMSP stock solution.

    • Ensure both the analyte and TMSP are fully dissolved.

    • Transfer the final solution to a clean NMR tube.

Protocol 2: Optimizing TMSP Concentration for a New Sample Type

This protocol provides a systematic approach to determine the optimal TMSP concentration for a novel sample to ensure a clear reference signal without interfering with the analyte signals.

Procedure:

  • Prepare a Series of TMSP Concentrations: Prepare a set of NMR samples of your analyte with varying concentrations of TMSP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

  • Acquire NMR Spectra: Acquire a 1D ¹H NMR spectrum for each sample under the same experimental conditions.

  • Evaluate the Spectra:

    • Signal-to-Noise Ratio (S/N): Assess the S/N of the TMSP signal at each concentration. The signal should be strong enough for easy identification and accurate integration.

    • Signal Overlap: Carefully inspect the region around 0 ppm for any overlap between the TMSP signal and your analyte signals.

    • Line Shape: Examine the line shape of the TMSP peak. It should be a sharp singlet. Note any broadening at higher concentrations.

    • Analyte Signals: Check if the TMSP signal is causing any distortion or broadening of the nearby analyte signals.

  • Select the Optimal Concentration: Choose the lowest TMSP concentration that provides a sharp, well-defined signal with a good S/N, and does not overlap with or distort any analyte signals.

Mandatory Visualizations

TMSP_Troubleshooting_Overlap start TMSP Signal Overlap with Analyte Signal check_region Identify Overlapping Region start->check_region adjust_pH Adjust Sample pH check_region->adjust_pH pH-sensitive analyte? change_temp Change Acquisition Temperature adjust_pH->change_temp No resolved Overlap Resolved adjust_pH->resolved Yes change_solvent Use Different Solvent change_temp->change_solvent No change_temp->resolved Yes change_solvent->resolved Yes not_resolved Overlap Persists change_solvent->not_resolved No alternative_std Use Alternative Standard (e.g., DSS) alternative_std->resolved not_resolved->alternative_std

Caption: Decision tree for troubleshooting TMSP signal overlap.

TMSP_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep_stock Prepare TMSP Stock Solution dissolve Dissolve Analyte and add TMSP Stock prep_stock->dissolve weigh_analyte Weigh Analyte weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample and Lock transfer->load_sample shim Shim Spectrometer load_sample->shim setup_params Set Acquisition Parameters shim->setup_params acquire Acquire Spectrum setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMSP at 0 ppm phase_baseline->reference integrate Integrate Signals reference->integrate

Caption: Experimental workflow for qNMR with TMSP.

References

Technical Support Center: 3-(Trimethylsilyl)propionic Acid (TSP) in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Trimethylsilyl)propionic acid (TSP) as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is this compound (TSP) and why is it used in NMR?

A1: this compound (TSP), often used as its sodium salt, is a chemical compound utilized as an internal reference standard in NMR spectroscopy, particularly for aqueous samples in solvents like deuterium (B1214612) oxide (D₂O).[1] Its trimethylsilyl (B98337) (-Si(CH₃)₃) group provides a sharp, intense singlet in the ¹H NMR spectrum, which is set to 0.00 ppm for chemical shift referencing. The deuterated form, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), is commonly used to avoid unwanted proton signals from the propionate (B1217596) backbone.[1]

Q2: What are the main advantages of using TSP as an internal standard?

A2: The primary advantages of TSP are its high solubility in aqueous solutions and its distinct, sharp singlet resonance from the nine equivalent protons of the trimethylsilyl group, which typically appears in a region of the spectrum with minimal overlap from other signals.

Q3: What is the difference between TSP and DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)?

A3: Both TSP and DSS are used as internal standards in aqueous NMR. The main difference lies in their sensitivity to pH. The chemical shift of TSP is known to be pH-dependent, whereas DSS is relatively insensitive to pH changes, making DSS a more reliable standard in studies where pH may vary.

Q4: Can I use TSP for quantitative NMR (qNMR)?

A4: While TSP is primarily used for chemical shift referencing, it can be used in qNMR. However, there are some considerations. TSP has been reported to adsorb to glass surfaces, which can alter its concentration over time.[2] For highly accurate quantitative studies, it is crucial to use a freshly prepared standard solution and to be aware of potential interactions with the analyte or other components in the sample.

Q5: Why is the deuterated form (TSP-d₄) preferred?

A5: The non-deuterated form of TSP exhibits signals from the methylene (B1212753) protons of its propionic acid backbone. These signals can overlap with resonances from the sample under investigation. Using TSP-d₄, where the protons on the carbons adjacent to the silicon and carboxyl groups are replaced with deuterium, eliminates these signals, providing a cleaner baseline and a single reference peak.[1]

Troubleshooting Guide

This guide addresses common artifacts and issues encountered when using TSP as an internal standard in NMR experiments.

Issue 1: My TSP signal is not at 0.00 ppm.

  • Possible Cause 1: pH of the sample. The chemical shift of the TSP trimethylsilyl protons is sensitive to the pH of the solution. Variations in pH between samples can cause the TSP peak to shift.

    • Solution: Ensure that all samples are prepared in a buffer solution to maintain a constant pH. If possible, adjust the pH of all samples to a consistent value. Refer to the data table below for the approximate effect of pH on the TSP chemical shift.

  • Possible Cause 2: Incorrect referencing. The spectrum may not have been correctly referenced to the TSP signal.

    • Solution: Manually set the chemical shift of the TSP peak to 0.00 ppm during spectral processing.

Issue 2: My TSP signal is broad or has a distorted line shape.

  • Possible Cause 1: Interaction with macromolecules. TSP is known to bind to proteins and other large molecules in biological samples.[2] This interaction can lead to a significant broadening of the TSP signal, and in some cases, a loss of signal intensity.

    • Solution 1: If analyzing biological fluids like serum or plasma, consider using an alternative standard such as DSS, which may have a lower propensity for protein binding in some cases.

    • Solution 2: Use a sealed capillary insert containing the TSP solution within the NMR tube. This physically separates the standard from the sample, preventing direct interaction. However, this method is not suitable for quantitative analysis where the standard must be in the same solution as the analyte.

  • Possible Cause 2: Poor shimming. An inhomogeneous magnetic field across the sample will lead to broad peaks for all signals, including TSP.

    • Solution: Carefully shim the spectrometer before acquiring data. Ensure the sample is of the correct volume and is positioned correctly in the spinner.

  • Possible Cause 3: Sample viscosity. Highly viscous samples can lead to broader NMR signals due to slower molecular tumbling.

    • Solution: If possible, dilute the sample to reduce its viscosity.

Issue 3: I see extra peaks that I suspect are from the TSP standard.

  • Possible Cause 1: Use of non-deuterated TSP. If you are not using the deuterated form (TSP-d₄), you will observe signals from the methylene protons of the propionate group.

    • Solution: Use TSP-d₄ to eliminate these additional signals.

  • Possible Cause 2: Impurities in the TSP. Commercial TSP may contain trace impurities from its synthesis or degradation. While specific impurities are not always detailed by manufacturers, potential contaminants could include starting materials or byproducts. Water is a common impurity.[3][4]

    • Solution: Refer to tables of common NMR solvent impurities to identify potential contaminants. If high purity is critical, consider purchasing TSP from a reputable supplier with detailed purity specifications.

Issue 4: The intensity of my TSP signal varies between samples in a quantitative study.

  • Possible Cause 1: Adsorption to surfaces. TSP has been reported to adsorb to glass surfaces, which can lead to a decrease in its effective concentration over time.[2]

    • Solution: Use freshly prepared stock solutions of TSP. Avoid long-term storage of dilute TSP solutions in glass containers.

  • Possible Cause 2: Inconsistent addition of the internal standard. Pipetting errors can lead to variations in the amount of TSP added to each sample.

    • Solution: Use calibrated micropipettes and ensure consistent pipetting technique. Prepare a master mix of your deuterated solvent containing the internal standard to ensure the same concentration across all samples.

Experimental Protocols

Protocol 1: Preparation of a 10 mM TSP-d₄ Stock Solution

This protocol describes the preparation of a stock solution of deuterated TSP, which can then be diluted for use in NMR samples.

Materials:

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

Methodology:

  • Weighing: Accurately weigh the required amount of TSP-d₄. For a 10 mL of a 10 mM solution, you will need 17.23 mg of TSP-d₄ (Molar Mass = 172.27 g/mol ).

  • Dissolving: Transfer the weighed TSP-d₄ to the 10 mL volumetric flask.

  • Adding Solvent: Add a small amount of D₂O (approximately 5-7 mL) to the flask and gently swirl to dissolve the solid completely.

  • Bringing to Volume: Once the solid is fully dissolved, carefully add D₂O to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at 4°C. For long-term storage, aliquoting and freezing may be considered to minimize potential degradation or changes in concentration.

Protocol 2: Preparation of an NMR Sample Using a TSP-d₄ Internal Standard

This protocol outlines the steps for preparing a typical NMR sample in D₂O with TSP-d₄ as the internal standard.

Materials:

  • Your sample (solid or liquid)

  • 10 mM TSP-d₄ stock solution (from Protocol 1)

  • Deuterium oxide (D₂O)

  • NMR tube (5 mm, high precision) and cap

  • Vortex mixer (optional)

  • Pipettes

Methodology:

  • Sample Preparation:

    • For solid samples: Weigh an appropriate amount of your solid sample (typically 1-10 mg for ¹H NMR) directly into the NMR tube or into a small vial.

    • For liquid samples: Pipette a known volume of your liquid sample into the NMR tube or a small vial.

  • Solvent and Standard Addition:

    • Prepare the final solvent mixture. For a final concentration of 0.1 mM TSP-d₄ in a total volume of 600 µL, you would mix 6 µL of the 10 mM TSP-d₄ stock solution with 594 µL of D₂O.

    • Add the prepared solvent mixture to your sample.

  • Dissolution and Mixing:

    • Cap the NMR tube securely.

    • Gently vortex or invert the tube multiple times until the sample is completely dissolved. Visually inspect the sample to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.

  • Final Checks:

    • Ensure the final volume of the solution in the NMR tube is sufficient for the spectrometer (typically around 0.6 mL, corresponding to a height of about 4-5 cm).

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

  • Data Acquisition:

    • Insert the NMR tube into a spinner and adjust its depth using the spectrometer's depth gauge.

    • Insert the sample into the NMR spectrometer and proceed with locking, tuning, and shimming before acquiring your spectrum.

Data Tables

Table 1: Common Impurities and Their Approximate ¹H NMR Chemical Shifts

This table lists common laboratory solvents that may be present as impurities in your sample or, in some cases, in the reference standard itself. Chemical shifts can vary slightly depending on the solvent and temperature.

CompoundChemical Formula¹H Chemical Shift (ppm) in D₂OMultiplicity
AcetoneC₃H₆O2.22s
AcetonitrileC₂H₃N2.06s
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS2.71s
EthanolC₂H₆O1.18, 3.65t, q
MethanolCH₄O3.34s
IsopropanolC₃H₈O1.17, 4.02d, sept
Water (residual H₂O in D₂O)H₂O~4.79 (variable)s

s = singlet, d = doublet, t = triplet, q = quartet, sept = septet Data compiled from various sources listing common NMR impurities.

Table 2: Approximate pH Dependence of TSP ¹H Chemical Shift

The chemical shift of the trimethylsilyl protons of TSP is sensitive to pH. The following table provides an approximation of this effect. For precise pH measurements, it is recommended to create a calibration curve under your specific experimental conditions. Equations have been developed to estimate pH from the chemical shift of TSP.[5]

pHApproximate ¹H Chemical Shift of TSP (ppm)
< 4> 0.01
5~ 0.005
6~ 0.00
70.00
8~ -0.005
> 9< -0.01

Note: These are approximate values to illustrate the trend. The exact shift will depend on the specific buffer and ionic strength of the solution.

Diagrams

Below are diagrams illustrating key workflows and relationships relevant to the use of TSP in NMR.

Troubleshooting_TSP_Artifacts Troubleshooting Common TSP Artifacts in NMR start Observe Anomaly in TSP Signal issue_shift TSP Signal Not at 0.00 ppm start->issue_shift issue_broad Broad or Distorted TSP Signal start->issue_broad issue_extra Extra Peaks Near TSP start->issue_extra issue_intensity Inconsistent TSP Intensity start->issue_intensity cause_shift_ph pH Variation issue_shift->cause_shift_ph cause_shift_ref Incorrect Referencing issue_shift->cause_shift_ref cause_broad_macro Interaction with Macromolecules issue_broad->cause_broad_macro cause_broad_shim Poor Shimming issue_broad->cause_broad_shim cause_broad_visc High Viscosity issue_broad->cause_broad_visc cause_extra_nondeut Non-deuterated TSP issue_extra->cause_extra_nondeut cause_extra_imp Impurities in TSP issue_extra->cause_extra_imp cause_int_adsorp Adsorption to Glass issue_intensity->cause_int_adsorp cause_int_pipet Pipetting Error issue_intensity->cause_int_pipet sol_shift_ph Buffer Sample / Adjust pH cause_shift_ph->sol_shift_ph sol_shift_ref Manually Reference Spectrum cause_shift_ref->sol_shift_ref sol_broad_macro Use Alternative (DSS) or Capillary Insert cause_broad_macro->sol_broad_macro sol_broad_shim Re-shim Spectrometer cause_broad_shim->sol_broad_shim sol_broad_visc Dilute Sample cause_broad_visc->sol_broad_visc sol_extra_nondeut Use TSP-d4 cause_extra_nondeut->sol_extra_nondeut sol_extra_imp Check Impurity Tables / Use High-Purity TSP cause_extra_imp->sol_extra_imp sol_int_adsorp Use Fresh Stock Solution cause_int_adsorp->sol_int_adsorp sol_int_pipet Use Calibrated Pipette / Master Mix cause_int_pipet->sol_int_pipet

Caption: Troubleshooting workflow for common TSP-related artifacts in NMR.

Internal_Standard_Selection Logic for Selecting an NMR Internal Standard start Start: Need for Internal Standard solvent What is the solvent? start->solvent aqueous Aqueous (e.g., D₂O) solvent->aqueous Aqueous organic Organic (e.g., CDCl₃) solvent->organic Organic sample_type What is the sample type? aqueous->sample_type tms Use TMS organic->tms biological Biological (contains proteins, macromolecules) sample_type->biological Biological small_molecule Small Molecule / Synthetic sample_type->small_molecule Small Molecule use_dss_preferred DSS is often preferred biological->use_dss_preferred ph_stability Is pH constant? small_molecule->ph_stability ph_yes Yes ph_stability->ph_yes Yes ph_no No ph_stability->ph_no No use_tsp Consider TSP ph_yes->use_tsp use_dss Consider DSS ph_no->use_dss

Caption: Decision-making process for selecting a suitable internal standard for ¹H NMR.

References

Technical Support Center: Stability of 3-(Trimethylsilyl)propionic Acid in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Trimethylsilyl)propionic acid (TMSP) and its deuterated forms (e.g., TMSP-d4) as an internal standard in long-term studies, particularly in the field of NMR-based metabolomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSP) and why is it used in NMR studies?

A1: this compound (TMSP), often used as its sodium salt, is a chemical compound containing a trimethylsilyl (B98337) group. It is primarily used as an internal reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy for aqueous samples (e.g., D₂O)[1]. Its deuterated form, 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TMSP-d4), is frequently used to avoid signals from the propionate (B1217596) methylene (B1212753) groups in ¹H NMR spectra[1].

Q2: What are the general stability characteristics of TMSP?

A2: TMSP is generally considered stable under normal laboratory conditions. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. Therefore, it should be stored in a dry environment. Safety Data Sheets (SDS) indicate that it is incompatible with strong oxidizing agents and that hazardous decomposition products at high temperatures can include carbon monoxide, carbon dioxide, and silicon dioxide.

Q3: How should TMSP stock solutions be prepared and stored for long-term use?

A3: To ensure the stability of TMSP stock solutions for long-term studies, it is recommended to:

  • Use a deuterated solvent: For NMR applications, dissolve TMSP in a high-purity deuterated solvent, typically D₂O.

  • Control the pH: The chemical shift of the TMSP signal can be pH-dependent[2]. It is advisable to prepare the stock solution in a buffered D₂O solution at a pH relevant to the experimental samples (e.g., pH 7.4 for biological studies).

  • Store properly: Store stock solutions in tightly sealed containers in a refrigerator or freezer to minimize solvent evaporation and potential microbial growth. For very long-term storage, aliquoting the stock solution into smaller volumes can prevent contamination and degradation from repeated freeze-thaw cycles[3].

  • Protect from light: Although not always explicitly stated as a major concern, it is good practice to store solutions in amber vials or in the dark to prevent any potential photodegradation.

Q4: Is the chemical shift of TMSP always at 0 ppm?

A4: While TMSP is used as a chemical shift reference, its resonance is not always precisely at 0.0 ppm. The exact chemical shift can be influenced by several factors, including:

  • pH: The ionization state of the carboxylic acid group affects the electronic environment of the trimethylsilyl group, leading to pH-dependent chemical shifts[2].

  • Temperature: Temperature can influence the chemical shifts of all molecules in a sample, including TMSP[4].

  • Ionic Strength: The concentration of salts in the solution can also slightly alter the chemical shift.

  • Interactions with other molecules: TMSP can interact with other molecules in the sample, such as proteins or cyclodextrins, which can cause a shift in its resonance[5][6].

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when using TMSP in long-term studies.

Issue 1: Drifting or Inconsistent TMSP Chemical Shift

Symptoms:

  • The TMSP signal appears at different chemical shifts across samples in a longitudinal study.

  • Difficulty in aligning spectra based on the TMSP reference.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH variations between samples Ensure all samples are prepared in a consistent and adequate buffer system to maintain a stable pH. Verify the pH of a subset of samples to confirm consistency.
Temperature fluctuations Allow all samples to equilibrate to the NMR probe temperature before acquisition. Monitor and record the probe temperature for each experiment.
Inconsistent ionic strength If possible, maintain a consistent ionic strength across all samples.
Interactions with sample components Be aware of potential interactions, especially in complex biological matrices. If significant binding is suspected (indicated by line broadening or large shifts), consider using an alternative internal standard.
Issue 2: TMSP Signal Broadening or Decreased Intensity

Symptoms:

  • The TMSP peak appears broader than expected.

  • The integral of the TMSP signal is not consistent across samples, even with the same concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Binding to macromolecules (e.g., proteins) Increased line width can indicate binding to large molecules, which tumble slowly in solution. This can be confirmed by observing changes in the TMSP linewidth upon addition of the suspected binding partner to a clean TMSP solution. In such cases, ultrafiltration of samples to remove macromolecules may be necessary, or an alternative, non-interacting standard should be considered[6].
Degradation of TMSP Over long periods, especially under non-ideal storage conditions (e.g., high temperature, extreme pH, microbial contamination), TMSP may degrade. This would lead to a decrease in its concentration and potentially the appearance of new signals.
Poor shimming Ensure the NMR spectrometer is properly shimmed for each sample to achieve optimal magnetic field homogeneity.
Sample viscosity Highly viscous samples can lead to broader lines for all signals, including TMSP.
Issue 3: Appearance of Unexpected Peaks Near the TMSP Signal

Symptoms:

  • New, small peaks appear in the spectral region around the TMSP signal over the course of a long-term study.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
TMSP Degradation These new peaks could be degradation products of TMSP. To confirm, acquire an NMR spectrum of a TMSP stock solution that has been aged under similar conditions. If the new peaks are present, this suggests degradation.
Contamination The new peaks could be from external contaminants introduced during sample preparation or storage. Review all sample handling procedures.
Sample Matrix Components In complex biological samples, some metabolites may have resonances near the TMSP signal.

Experimental Protocols

While specific long-term stability data for TMSP is not extensively published, researchers can assess its stability within their own experimental setup using the following protocol outline.

Protocol: Assessing the Long-Term Stability of a TMSP Stock Solution

Objective: To determine the stability of a TMSP stock solution under specific storage conditions over an extended period.

Materials:

  • This compound, sodium salt (or TMSP-d4)

  • Deuterated solvent (e.g., D₂O) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a fresh TMSP stock solution at a known concentration (e.g., 10 mM) in the buffered deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum (Time = 0).

    • Use a quantitative NMR pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the TMSP protons).

    • Carefully integrate the TMSP signal and any solvent residual peaks.

  • Aliquot and store the stock solution under the desired long-term storage conditions (e.g., 4°C in the dark, -20°C, room temperature).

  • Periodically re-analyze the stored aliquots (e.g., every month for the first six months, then every three months).

    • For each time point, thaw an aliquot (if frozen) and allow it to come to room temperature.

    • Acquire a ¹H NMR spectrum using the exact same parameters as the baseline measurement.

  • Analyze the data:

    • Chemical Shift: Compare the chemical shift of the TMSP peak at each time point to the baseline.

    • Signal Integrity: Compare the integral of the TMSP signal (relative to a stable reference, if available, or in absolute terms if acquisition parameters are identical) to the baseline to check for concentration changes.

    • Degradation Products: Look for the appearance of any new peaks in the spectra over time.

Visualizations

Experimental_Workflow_for_TMSP_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare TMSP Stock Solution t0 Time = 0 NMR Acquisition prep->t0 storage Aliquot and Store t0->storage tn Periodic NMR Acquisition (t=n) storage->tn tn->tn eval Compare Spectra: - Chemical Shift - Signal Intensity - New Peaks tn->eval

Caption: Workflow for assessing the long-term stability of a TMSP solution.

Troubleshooting_TMSP_Chemical_Shift_Drift cluster_causes Potential Causes cluster_solutions Solutions issue TMSP Chemical Shift Drift ph pH Variation issue->ph temp Temperature Fluctuation issue->temp ionic Ionic Strength Difference issue->ionic interaction Molecular Interactions issue->interaction buffer Use Consistent Buffer ph->buffer equilibrate Equilibrate Sample Temperature temp->equilibrate const_ionic Maintain Constant Ionic Strength ionic->const_ionic alt_std Consider Alternative Standard interaction->alt_std

Caption: Troubleshooting logic for TMSP chemical shift drift in NMR experiments.

References

Technical Support Center: Minimizing TMSP Peak Broadening in Viscous Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid (TMSP) peak broadening in viscous nuclear magnetic resonance (NMR) samples.

Frequently Asked Questions (FAQs)

Q1: What is TMSP and why is it used in NMR?

A1: TMSP (3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid) is a chemical compound commonly used as an internal reference standard in NMR spectroscopy, particularly for aqueous samples. Its proton signal, arising from the trimethylsilyl (B98337) (TMS) group, is typically a sharp singlet that is chemically inert and appears in a region of the spectrum (0 ppm) that is usually free of signals from the analyte. This allows for accurate referencing of the chemical shifts of the sample's signals.

Q2: What causes the TMSP peak to broaden in my viscous sample?

A2: Peak broadening in NMR is often related to the transverse relaxation time (T2) of a nucleus. In viscous samples, the movement of molecules, including TMSP, is slowed down. This reduced molecular tumbling leads to a shorter T2 relaxation time, which in turn results in broader NMR signals.[1][2] High concentrations of the analyte can also contribute to increased viscosity and subsequent peak broadening.[3][4]

Q3: How does temperature affect the TMSP peak width in a viscous sample?

A3: Increasing the temperature of a viscous sample can significantly reduce its viscosity.[5][6] This allows molecules to tumble more rapidly, leading to a longer T2 relaxation time and, consequently, sharper NMR peaks, including the TMSP signal.[6][7]

Q4: Can the concentration of TMSP affect its peak shape?

A4: While TMSP is used at low concentrations, it is important to use an appropriate amount. For 1H spectra, a sufficient concentration is needed to obtain a good signal-to-noise ratio without contributing to sample viscosity. Following recommended standard preparation protocols is advised.[3][8]

Q5: Are there alternatives to TMSP for viscous aqueous samples?

A5: Yes, an alternative internal standard for aqueous samples is DSS (sodium 2,2-dimethyl-2-silapentane-5-sulfonate).[9] Like TMSP, it provides a reference signal at approximately 0 ppm. However, DSS also has other signals in the proton spectrum which could potentially overlap with analyte signals.[9] The choice between TMSP and DSS may depend on the specific composition of your sample and the regions of the spectrum you are interested in.

Troubleshooting Guide for TMSP Peak Broadening

This guide provides a step-by-step approach to diagnose and resolve TMSP peak broadening in your viscous NMR samples.

Troubleshooting_Workflow start Start: Broad TMSP Peak Observed check_particulates Is the sample fully dissolved and free of particulates? start->check_particulates check_concentration Is the sample concentration too high? reduce_concentration Action: Reduce sample concentration or re-prepare sample. check_concentration->reduce_concentration Yes check_shimming Is the shimming optimal? check_concentration->check_shimming No reduce_concentration->check_shimming reshim Action: Re-shim the sample, focusing on Z1, Z2, and non-spinning shims. check_shimming->reshim No check_temp Is the experiment being run at room temperature? check_shimming->check_temp Yes reshim->check_temp increase_temp Action: Increase the experiment temperature (e.g., to 40°C, 60°C, or higher). check_temp->increase_temp Yes consider_alternatives Issue persists. Consider alternative solvents or advanced NMR techniques (e.g., CPMG). check_temp->consider_alternatives No end_good End: Sharp, resolved TMSP peak. increase_temp->end_good check_particulates->check_concentration Yes filter_sample Action: Filter the sample through a glass wool or cotton plug. check_particulates->filter_sample No filter_sample->check_concentration consider_alternatives->end_good

Step 1: Evaluate Sample Preparation

  • Is your sample free of particulate matter?

    • Why it matters: Suspended solids in an NMR sample will degrade the magnetic field homogeneity, leading to broad lines for all signals, including TMSP.[4]

    • Solution: Filter your sample through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.[3][4]

  • Is your sample concentration too high?

    • Why it matters: Highly concentrated samples can be very viscous, which restricts molecular motion and causes peak broadening.[3][4]

    • Solution: If possible, dilute your sample. For many small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[4]

Step 2: Optimize Instrumental Parameters

  • Have you properly shimmed the magnet on your sample?

    • Why it matters: Shimming corrects for inhomogeneities in the magnetic field. Poor shimming is a common cause of broad peaks. Viscous samples can be more challenging to shim well.

    • Solution: Carefully shim the magnet using both spinning and non-spinning shims. Pay particular attention to the Z1 and Z2 shims.

  • At what temperature are you running the experiment?

    • Why it matters: As discussed, higher temperatures reduce viscosity and sharpen peaks.[5][6]

    • Solution: Increase the sample temperature in increments (e.g., 10°C at a time) and monitor the TMSP peak width. Be mindful of the boiling point of your solvent and the thermal stability of your analyte.

Step 3: Advanced Techniques

  • Have you considered using a T2 filter pulse sequence?

    • Why it matters: Pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) can be used as a T2 filter to suppress broad signals from large, slowly tumbling molecules while retaining the sharper signals from small molecules like TMSP.[10]

    • Solution: Implement a CPMG pulse sequence. The effectiveness of this technique will depend on a significant difference in the T2 relaxation times between your analyte and TMSP.

Quantitative Data Summary

The following tables summarize the expected effects of various parameters on sample viscosity and TMSP peak linewidth.

Table 1: Effect of Temperature on Viscosity and Peak Linewidth

Temperature Increase (°C)Expected Change in ViscosityExpected Change in TMSP Peak Linewidth at Half-Height (Hz)
+10DecreaseDecrease
+20Significant DecreaseSignificant Decrease
+30Substantial DecreaseSubstantial Decrease

Note: The exact quantitative change will depend on the specific sample composition and solvent.

Table 2: General Effect of Sample Properties and Acquisition Parameters on TMSP Linewidth

ParameterChangeEffect on TMSP Peak LinewidthRationale
Sample Viscosity IncreaseIncreaseSlower molecular tumbling, shorter T2.[1]
Analyte Concentration IncreaseIncrease (if it increases viscosity)Higher viscosity leads to slower tumbling.[3]
Temperature IncreaseDecreaseLower viscosity, faster tumbling, longer T2.[5][6]
Shimming Poor to GoodDecreaseImproved magnetic field homogeneity.
CPMG Echo Time ShortMinimal effect on TMSPTMSP has a long T2 and is less affected.

Experimental Protocols

Protocol 1: Preparation of a Viscous NMR Sample with TMSP

  • Weigh Analyte: In a clean, dry vial, weigh out the desired amount of your analyte (e.g., 5-25 mg for ¹H NMR).[4]

  • Add Solvent: Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL of D₂O) to the vial.

  • Add TMSP: Add a small, precise amount of a stock solution of TMSP in the same deuterated solvent to achieve the desired final concentration (typically in the low millimolar range).

  • Dissolve Sample: Vortex or gently agitate the vial until the analyte and TMSP are fully dissolved.

  • Filter Sample: Place a small, tight plug of glass wool or cotton into a Pasteur pipette.[3][4]

  • Transfer to NMR Tube: Using the filter pipette, transfer the sample solution into a clean, dry 5 mm NMR tube.

  • Check Sample Height: Ensure the sample height in the NMR tube is appropriate for your spectrometer (typically 4-5 cm).[4]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Optimizing Temperature for a Viscous Sample

  • Prepare Sample: Prepare your viscous sample with TMSP according to Protocol 1.

  • Initial Acquisition: Insert the sample into the spectrometer and acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C). Note the linewidth of the TMSP peak.

  • Increase Temperature: Increase the sample temperature by 10°C. Allow the sample to equilibrate for at least 5-10 minutes.

  • Re-shim: Re-shim the magnet at the new temperature.

  • Acquire Spectrum: Acquire another ¹H NMR spectrum and measure the TMSP peak linewidth.

  • Repeat: Repeat steps 3-5, increasing the temperature in 10°C increments, until the desired peak sharpness is achieved or until you approach the solvent's boiling point or the analyte's stability limit.

  • Cool Down: After the final experiment, gradually lower the temperature back to room temperature before removing the sample.

Protocol 3: Using a CPMG Pulse Sequence as a T2 Filter

  • Prepare Sample: Prepare your viscous sample with TMSP as described in Protocol 1.

  • Set up Standard ¹H Experiment: First, run a standard ¹H experiment to serve as a reference.

  • Select CPMG Pulse Program: In your spectrometer software, select a CPMG pulse sequence (often named with "cpmg" in the pulse program name).

  • Set CPMG Parameters:

    • Echo Time (d20): This is the time between the 180° pulses. A typical starting value is 100 µs.[11]

    • Number of Loops (L4): This determines the total duration of the spin echo train. Start with a value that gives a total spin-echo time of around 40-80 ms.

  • Acquire Data: Acquire the CPMG spectrum.

  • Analyze Results: Compare the spectrum with and without the CPMG filter. The broad signals from your viscous matrix should be significantly attenuated, while the sharp signal from TMSP should remain. You may need to optimize the echo time and number of loops for your specific sample.[10]

Signaling Pathways and Logical Relationships

Viscosity_PeakBroadening cluster_0 Physical Properties cluster_1 NMR Relaxation cluster_2 Observed NMR Signal viscosity High Sample Viscosity tumbling Slow Molecular Tumbling viscosity->tumbling t2 Short T2 Relaxation Time tumbling->t2 peak_broadening Broad NMR Peak (e.g., TMSP) t2->peak_broadening

References

Navigating High Ionic Strength in NMR: A Technical Guide to TMSP Referencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, achieving accurate and reproducible results in high ionic strength buffers presents a significant challenge. A key component of this challenge lies in the behavior of the internal reference standard, 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid (TMSP), whose signal can be influenced by the sample's ionic environment. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during such experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my TMSP reference signal not at 0 ppm in my high-salt buffer?

A1: The chemical shift of the TMSP reference signal can be influenced by the ionic strength of the solution. At high salt concentrations, interactions between the salt ions and the TMSP molecule can alter the local electronic environment of the trimethylsilyl (B98337) group, leading to a shift in its resonance frequency. This effect can be dependent on the specific type and concentration of the salt used.

Q2: What are the general effects of high ionic strength on my NMR experiment?

A2: High ionic strength can lead to several issues in NMR experiments:

  • Probe Tuning and Matching: High salt concentrations increase the conductivity of the sample, which can make it difficult to properly tune and match the NMR probe. This can result in distorted peak shapes and reduced signal-to-noise.

  • Line Broadening: Increased viscosity and altered molecular tumbling in high-salt solutions can lead to broader spectral lines, reducing resolution.

  • Chemical Shift Changes: In addition to affecting the reference signal, high ionic strength can also induce chemical shift changes in your analyte of interest, potentially complicating data interpretation.

Q3: Is TMSP the best reference standard for high ionic strength samples?

A3: While TMSP is a commonly used internal standard for aqueous samples, its carboxylate group makes it susceptible to pH-dependent chemical shift variations. In high ionic strength buffers, another common reference, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), may offer better stability. The sulfonate group in DSS is a strong acid, making its chemical shift less sensitive to pH changes across a wider range. However, the stability of DSS in the presence of high salt concentrations should also be validated for your specific conditions.

Q4: Can temperature affect the TMSP chemical shift in high-salt buffers?

A4: Yes, the chemical shift of TMSP is known to be temperature-dependent. This dependence can be exacerbated in high ionic strength solutions due to changes in ion solvation and interactions with temperature. It is crucial to maintain precise temperature control and to calibrate the chemical shift reference at the same temperature as the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
TMSP signal is shifted from 0 ppm High ionic strength of the buffer is altering the local electronic environment of the TMSP.1. Quantify the Shift: Prepare a series of standards with known salt concentrations and measure the TMSP chemical shift relative to an external reference (e.g., a sealed capillary with TMSP in low salt buffer). 2. Apply a Correction: Use the quantified shift to correct the chemical shift axis of your experimental data. 3. Consider an Alternative Reference: Evaluate the use of DSS, which may be less susceptible to ionic strength-induced shifts.
Poor signal-to-noise and broad peaks High sample conductivity is affecting probe performance and increasing sample viscosity.1. Optimize Probe Tuning and Matching: Carefully re-tune and match the probe for each high-salt sample. 2. Use Smaller Diameter NMR Tubes: Employing 3 mm NMR tubes instead of the standard 5 mm tubes can reduce the sample volume in the coil, thereby lessening the impact of high salt on the probe. 3. Increase the Number of Scans: To improve the signal-to-noise ratio, increase the number of acquired transients.
Inconsistent chemical shifts between samples Variations in salt concentration or pH between samples.1. Precise Sample Preparation: Ensure that the ionic strength and pH of all samples, including controls, are identical. 2. Buffer Selection: Use a buffer with a pKa well outside the experimental pH range to minimize pH fluctuations.

Experimental Protocols

Protocol 1: Quantification of TMSP Chemical Shift Dependence on Ionic Strength

This protocol outlines a method to determine the effect of a specific salt on the TMSP chemical shift.

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of the salt of interest (e.g., NaCl) in D₂O.

    • Prepare a 10 mM stock solution of TMSP in D₂O.

  • Sample Preparation:

    • Prepare a series of NMR samples with varying salt concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) by mixing the salt stock solution, TMSP stock solution, and D₂O to a final volume of 500 µL. Ensure the final TMSP concentration is consistent across all samples (e.g., 0.5 mM).

    • As a control, prepare a sample with 0.5 mM TMSP in D₂O with no added salt.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for each sample at a constant, precisely controlled temperature.

    • Use a sufficient number of scans to obtain a high signal-to-noise ratio for the TMSP peak.

  • Data Analysis:

    • Reference the spectrum of the no-salt control sample by setting the TMSP peak to 0 ppm.

    • Measure the chemical shift of the TMSP peak in each of the salt-containing samples relative to the control.

    • Plot the observed TMSP chemical shift (in ppm) as a function of the salt concentration. This plot can then be used to correct the chemical shifts in your experimental samples.

Protocol 2: Best Practices for Sample Preparation in High Ionic Strength Buffers
  • Buffer and Salt Purity: Use high-purity salts and buffer components to avoid contamination with paramagnetic ions, which can cause significant line broadening.

  • Consistent pH: Prepare a large batch of the high-salt buffer to ensure consistent pH across all samples. Verify the pH of the final NMR sample.

  • TMSP/DSS Concentration: Use the lowest concentration of the reference standard that provides an adequate signal-to-noise ratio to minimize potential interactions with the analyte. A concentration of 0.1-0.5 mM is typically sufficient.

  • Filtration: Filter the final NMR sample through a 0.22 µm syringe filter to remove any particulate matter that could degrade spectral quality.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 10-15 minutes before starting the experiment to ensure thermal stability.

Visualizing the Workflow

The following diagram illustrates the decision-making process and experimental workflow for addressing TMSP referencing issues in high ionic strength NMR experiments.

HighSaltNMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting cluster_correction Correction Strategy Prep Prepare High-Salt NMR Sample with TMSP CheckpH Verify and Adjust pH Prep->CheckpH Acquire Acquire 1D 1H NMR CheckpH->Acquire CheckRef TMSP at 0 ppm? Acquire->CheckRef Shifted Reference Shifted CheckRef->Shifted No OK Reference at 0 ppm Proceed with Analysis CheckRef->OK Yes Quantify Quantify Shift vs. [Salt] (Protocol 1) Shifted->Quantify ConsiderDSS Consider DSS as Alternative Reference Shifted->ConsiderDSS Correct Apply Chemical Shift Correction Quantify->Correct

Caption: Workflow for addressing TMSP reference signal shifts in high ionic strength NMR.

Validation & Comparative

A Researcher's Guide to Internal Standards: 3-(Trimethylsilyl)propionic acid (TSP) vs. 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of an appropriate internal standard is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of two commonly used internal standards for aqueous samples: 3-(Trimethylsilyl)propionic acid (TSP) and 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

In solution-state NMR, an internal standard is a compound added to the sample to provide a reference signal for the chemical shift scale (set to 0 ppm) and, in quantitative NMR (qNMR), to determine the concentration of analytes. An ideal internal standard should be chemically inert, soluble in the sample matrix, and have a sharp, single resonance in a region of the spectrum free from other signals. Both TSP and DSS are widely used for aqueous samples due to their water solubility and the presence of a trimethylsilyl (B98337) group which gives a sharp signal.[1][2] However, their performance can differ significantly depending on the specific experimental conditions and the nature of the sample.

Key Performance Characteristics: A Head-to-Head Comparison

The suitability of TSP versus DSS as an internal standard hinges on several key factors, most notably their sensitivity to pH and their propensity to interact with macromolecules in the sample.

pH Sensitivity

A critical differentiator between TSP and DSS is their response to changes in pH. The chemical shift of the reference signal should remain constant across the pH range of the experiment to ensure accurate referencing.

  • DSS (2,2-dimethyl-2-silapentane-5-sulfonate): With a sulfonate group, DSS is the salt of a strong acid and is relatively insensitive to pH variations. Its chemical shift is stable over a wide pH range.[3][4] Studies have shown that the proton chemical shift of DSS changes by less than 0.002 ppm when the temperature is varied from 20 to 60°C, and it is stable over a pH range of 2-12.[5][6] This stability makes it the recommended standard for protein NMR spectroscopy.[4]

  • This compound (TSP): TSP contains a carboxylic acid group, making it a weak acid.[3] Consequently, its chemical shift is sensitive to pH changes, particularly around its pKa value. This pH dependence can lead to variability in chemical shift referencing, which is a significant drawback for studies where pH may vary between samples or during an experiment.

Interaction with Proteins and Macromolecules

In biological samples, particularly those containing proteins, peptides, or other macromolecules, the interaction of the internal standard with these components can significantly impact the quality of the NMR data.

  • Both TSP and DSS have been shown to interact with proteins. [7][8] These interactions, which can be electrostatic or hydrophobic, can lead to a broadening of the reference signal and a shift in its resonance position.[9] This can compromise the accuracy of chemical shift referencing and quantification. The extent of this interaction is dependent on the concentration of both the standard and the protein.[7]

  • Alternative Standard - DSA: Due to the limitations of both TSP and DSS in protein-containing samples, an alternative standard, 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (B77799) (DSA), has been developed. DSA is designed to minimize interactions with proteins and is considered a superior choice for such samples.[8][9][10]

Performance in Different Applications

The choice between TSP and DSS can also be influenced by the specific application:

  • Metabolomics: In metabolomics studies, where samples like urine or plasma are analyzed, the pH can vary significantly. The pH insensitivity of DSS makes it a more robust choice. If TSP is used, it is crucial to buffer the samples to a constant pH to avoid referencing errors.

  • Protein NMR: For protein structure and interaction studies, DSS is the recommended internal standard due to its pH stability.[4]

  • Quantitative NMR (qNMR): For accurate quantification, the internal standard must not interact with sample components. The potential for both TSP and DSS to bind to proteins can lead to an underestimation of the standard's effective concentration and, consequently, an overestimation of the analyte concentration. In such cases, using a non-interacting standard like DSA or employing external calibration methods may be more appropriate.

Quantitative Data Summary

The following tables summarize the key quantitative differences between TSP and DSS.

Table 1: pH Stability of TSP and DSS

Internal StandardFunctional GrouppH StabilityChemical Shift Variation
TSP Carboxylic AcidSensitive to pH changesSignificant variation, especially around pKa
DSS Sulfonic AcidStable over a wide pH range (2-12)[6]< 0.002 ppm[5]

Table 2: 13C Chemical Shift Referencing

Internal Standard13C Chemical Shift DifferenceNote
TSP vs. DSS vs. TMS Up to 2.8 ppm[11]This significant difference highlights the importance of consistently using the same internal standard for comparing 13C NMR data across different studies.

Experimental Protocols

Below are detailed methodologies for the preparation of NMR samples using TSP and DSS as internal standards.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for preparing an NMR sample with an internal standard.

G General NMR Sample Preparation Workflow cluster_sample Sample Preparation cluster_standard Standard Preparation A Weigh Analyte B Dissolve in Deuterated Solvent A->B D Add Internal Standard to Sample B->D C Prepare Stock Solution of Internal Standard (TSP or DSS) C->D E Transfer to NMR Tube D->E F Acquire NMR Spectrum E->F

Caption: General workflow for preparing an NMR sample with an internal standard.

Protocol for using this compound (TSP)
  • Prepare a Stock Solution of TSP:

    • Accurately weigh a known amount of deuterated TSP (TSP-d4 is commonly used to avoid signals from the propionate (B1217596) backbone).

    • Dissolve it in a precise volume of the same deuterated solvent (e.g., D₂O) that will be used for the sample to create a stock solution of known concentration (e.g., 10 mM).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve the sample in a known volume of deuterated solvent containing a buffer to maintain a constant pH (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add a precise volume of the TSP stock solution to the sample to achieve the desired final concentration of the internal standard (typically 0.1-1 mM).

    • Vortex the sample to ensure thorough mixing.

  • Transfer to NMR Tube:

    • Transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).

  • NMR Data Acquisition:

    • Acquire the NMR spectrum.

    • Reference the trimethylsilyl signal of TSP to 0.00 ppm.

Protocol for using 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)
  • Prepare a Stock Solution of DSS:

    • Accurately weigh a known amount of DSS.

    • Dissolve it in a precise volume of the deuterated solvent (e.g., D₂O) to create a stock solution of known concentration (e.g., 10 mM).

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve the sample in a known volume of the deuterated solvent. For biological samples, a buffer is still recommended to maintain consistent conditions, although DSS itself is not highly pH-sensitive.

    • Add a precise volume of the DSS stock solution to the sample to achieve the desired final concentration (typically 0.1-1 mM).

    • Vortex the sample to ensure thorough mixing.

  • Transfer to NMR Tube:

    • Transfer the final solution to a clean, dry NMR tube to the appropriate height.

  • NMR Data Acquisition:

    • Acquire the NMR spectrum.

    • Reference the trimethylsilyl signal of DSS to 0.00 ppm.

Chemical Structures

The chemical structures of TSP and DSS are shown below, highlighting the functional groups responsible for their differing pH sensitivities.

G cluster_tsp This compound (TSP) cluster_dss 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) TSP TSP DSS DSS

Caption: Chemical structures of TSP and DSS.

Conclusion and Recommendations

The choice between TSP and DSS as an internal standard for aqueous NMR samples is not trivial and has significant implications for data quality and interpretation.

  • For general use with non-biological samples at a constant, neutral pH, both TSP and DSS can be suitable.

  • For biological samples, especially those containing proteins or where pH may vary, DSS is the superior choice due to its pH stability.

  • When working with protein-rich samples where interactions with the internal standard are a major concern, researchers should strongly consider using an alternative standard such as DSA to minimize potential artifacts.

Ultimately, the selection of an internal standard should be guided by a thorough understanding of the sample composition and the specific requirements of the NMR experiment. By carefully considering the factors outlined in this guide, researchers can enhance the accuracy, reproducibility, and reliability of their NMR data.

References

A Researcher's Guide to Internal Standards in NMR-Based Metabolomics: TMSP vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolite quantification, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. This guide provides an objective comparison of Trimethylsilylpropanoic acid (TMSP), a widely used internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, with its common alternatives. The information presented is supported by experimental findings to aid in the selection of the most appropriate standard for your specific research needs.

In the landscape of quantitative NMR-based metabolomics, the use of an internal standard is paramount for achieving high levels of accuracy and precision.[1] These standards, added to biological samples, provide a reference signal against which metabolites of interest can be quantified. TMSP (often in its deuterated form, TMSP-d4) has been a popular choice for aqueous samples due to its sharp, well-defined signal in a relatively uncrowded region of the 1H NMR spectrum.[1] However, the accuracy of TMSP is not without its challenges, primarily arising from its interactions with macromolecules and its sensitivity to sample conditions.

This guide will delve into a comparative analysis of TMSP and its main alternative, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), alongside other standards like formic and maleic acid. We will explore their performance based on key criteria such as protein binding, pH and temperature stability, and overall impact on quantification accuracy.

Comparative Analysis of Internal Standards

The ideal internal standard should be chemically inert, soluble in the sample matrix, and possess a signal that does not overlap with metabolite signals. While TMSP fulfills some of these criteria, its performance can be compromised under certain experimental conditions.

FeatureTMSP (Trimethylsilylpropanoic acid)DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)Formic Acid / Maleic Acid
Chemical Structure Contains a trimethylsilyl (B98337) group and a propanoic acid moiety.Contains a trimethylsilyl group and a sulfonic acid moiety.Simple carboxylic acids.
NMR Signal Sharp singlet, typically set to 0 ppm.Sharp singlet, typically set to 0 ppm.Singlet peaks that do not overlap with many common metabolite signals.
Protein Binding Known to bind to proteins and other macromolecules, which can lead to signal attenuation and chemical shift variations.[1]Also known to bind to proteins, with some studies suggesting signal attenuation of up to 35%.[2]Do not bind to proteins.
pH Sensitivity As a weak acid, its chemical shift can be susceptible to changes in pH.[1]The sulfonic acid group makes it less sensitive to pH changes compared to TMSP.[3]Can be sensitive to pH changes.
Temperature Stability Chemical shift shows some temperature dependence.Chemical shift also exhibits temperature dependence, though some studies suggest it is minor.[4]Chemical shifts can be influenced by temperature.
Endogenous Presence Not naturally present in biological samples.Not naturally present in biological samples.Formate is an endogenous metabolite, which can interfere with quantification if present in the sample.
Primary Limitation Inaccurate quantification in samples with high or variable protein content due to binding interactions.[1][5]Similar to TMSP, protein binding is a major drawback, affecting accuracy in complex biological matrices.[2]Potential for interference from endogenous formate, leading to overestimation of metabolite concentrations.

The Impact of Protein Binding on Quantification Accuracy

A significant challenge in the use of silylated internal standards like TMSP and DSS is their propensity to interact with proteins and other macromolecules present in biological fluids like serum and plasma.[1][5] This binding can lead to two major sources of error:

  • Signal Attenuation: The interaction with large molecules can cause a broadening and reduction in the intensity of the internal standard's NMR signal. This leads to an underestimation of the internal standard's concentration and, consequently, an overestimation of the metabolite concentrations. Some studies have reported signal attenuation of up to 35% for DSS and its analogue TSP in the presence of proteins.[2]

  • Chemical Shift Inaccuracy: Protein binding can also induce a shift in the resonance frequency of the internal standard, leading to errors in chemical shift referencing if not carefully addressed.[6]

To mitigate these issues, sample preparation techniques such as ultrafiltration can be employed to remove macromolecules prior to NMR analysis.[2] However, this additional step can introduce its own set of potential errors and may not be suitable for all experimental workflows.

Experimental Protocols

Accurate and reproducible metabolite quantification is highly dependent on meticulous sample preparation and NMR data acquisition. Below are detailed methodologies for the use of TMSP and DSS as internal standards.

Protocol 1: NMR Sample Preparation with TMSP Internal Standard

Objective: To prepare a biological sample (e.g., serum, urine) for 1H NMR analysis using TMSP as an internal standard for metabolite quantification.

Materials:

  • Biological sample (e.g., serum, urine)

  • Deuterium oxide (D₂O)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4 in D₂O)

  • TMSP-d4 (3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid, sodium salt) stock solution (e.g., 10 mM in D₂O)

  • NMR tubes (5 mm)

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the sample (e.g., 13,000 x g for 10 minutes at 4°C) to pellet any precipitates.

  • Sample Aliquoting: Transfer a specific volume of the supernatant (e.g., 540 µL) to a clean microcentrifuge tube.

  • Addition of Buffer and Internal Standard: Add a specific volume of the phosphate buffer containing the TMSP-d4 internal standard (e.g., 60 µL of a buffer solution containing a known concentration of TMSP-d4 to achieve a final concentration of 1 mM).

  • Mixing and Transfer: Gently vortex the mixture to ensure homogeneity. Transfer the final mixture (e.g., 600 µL) into a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire 1H NMR spectra using appropriate parameters for quantitative analysis, including a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals.

Protocol 2: NMR Sample Preparation with DSS Internal Standard

Objective: To prepare a biological sample for 1H NMR analysis using DSS as an internal standard.

Materials:

  • Biological sample (e.g., serum, urine)

  • Deuterium oxide (D₂O)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4 in D₂O)

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt) stock solution (e.g., 10 mM in D₂O)

  • NMR tubes (5 mm)

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Sample Thawing and Centrifugation: Follow the same procedure as in Protocol 1.

  • Sample Aliquoting: Transfer a specific volume of the supernatant (e.g., 540 µL) to a clean microcentrifuge tube.

  • Addition of Buffer and Internal Standard: Add a specific volume of the phosphate buffer containing the DSS internal standard (e.g., 60 µL of a buffer solution containing a known concentration of DSS to achieve a final concentration of 1 mM).

  • Mixing and Transfer: Gently vortex the mixture and transfer it to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire 1H NMR spectra using parameters optimized for quantitative accuracy.

Visualizing the Workflow and Challenges

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis sample Biological Sample centrifuge Centrifugation sample->centrifuge supernatant Supernatant Collection centrifuge->supernatant add_buffer_is Add Buffer & Internal Standard (TMSP or DSS) supernatant->add_buffer_is mix Vortex add_buffer_is->mix transfer Transfer to NMR Tube mix->transfer acquire Data Acquisition transfer->acquire process Spectral Processing acquire->process quantify Metabolite Quantification process->quantify protein_binding_effect cluster_ideal Ideal Scenario (No Protein Binding) cluster_real Real Scenario (Protein Binding) is_free Internal Standard (IS) nmr_signal_ideal Accurate NMR Signal is_free->nmr_signal_ideal Correct Reference metabolite_ideal Metabolite metabolite_ideal->nmr_signal_ideal Accurate Quantification protein Protein is_bound Bound IS is_bound->protein Binding nmr_signal_real Inaccurate NMR Signal is_bound->nmr_signal_real Attenuated & Shifted Reference metabolite_real Metabolite metabolite_real->nmr_signal_real Inaccurate Quantification

References

Validating TMSP as a Quantitative NMR Standard for Novel Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the concentration and purity of substances. The accuracy of qNMR heavily relies on the choice of a suitable internal standard. This guide provides a comprehensive comparison of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TMSP) with other common qNMR standards and details the necessary experimental protocols for its validation in a new assay.

The Central Role of the Internal Standard in qNMR

Quantitative NMR operates on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1] By introducing a known amount of a certified reference material, the internal standard, into the sample, the concentration of an analyte can be accurately determined by comparing the integral of the analyte's signal to that of the standard. An ideal internal standard should be of high purity (≥99%), soluble in the chosen deuterated solvent, chemically inert with respect to the analyte, and possess signals that do not overlap with those of the analyte.

Comparing TMSP with Alternative qNMR Standards

TMSP, particularly its deuterated form (TMSP-d4), is a widely used internal standard for aqueous samples due to its high solubility in D2O and its singlet signal from the trimethylsilyl (B98337) group, which typically appears in a region of the ¹H NMR spectrum with minimal overlap from analyte signals. However, other standards such as 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) and maleic acid are also frequently employed. The selection of the most appropriate standard is contingent upon the specific characteristics of the analyte and the assay conditions.

PropertyTMSP-d4 (Sodium Salt)DSS (Sodium Salt)Maleic Acid
Chemical Formula C6H9D4NaO2SiC6H13NaO3SSiC4H4O4
Molar Mass ( g/mol ) 172.27216.27116.07
¹H NMR Signal (in D2O) ~0.0 ppm (singlet, 9H)~0.0 ppm (singlet, 9H)~6.5 ppm (singlet, 2H)
Solubility High in D2OHigh in D2OHigh in D2O and DMSO-d6
Key Advantages Sharp singlet in an uncongested spectral region.Similar to TMSP; widely used.Useful when the upfield region is crowded.
Potential Limitations Can bind to proteins and other macromolecules; may adsorb to glass surfaces.[2]Similar to TMSP, can interact with proteins.[3]Signal is in the downfield region, which can overlap with aromatic analyte signals; can react with certain analytes.

Experimental Protocols for Validating TMSP as a qNMR Standard

The validation of TMSP for a new assay is a critical process to ensure accurate and reproducible results. This involves a series of experiments to assess its performance characteristics.

Purity Assessment of TMSP-d4

The purity of the internal standard is a cornerstone of qNMR accuracy. While commercially available TMSP-d4 is typically of high purity, it is good practice to verify this.

  • Methodology:

    • Prepare a solution of the TMSP-d4 in a suitable deuterated solvent (e.g., D2O).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Carefully integrate all signals, including any minor impurity peaks.

    • The purity is calculated as the ratio of the integral of the TMSP-d4 signal to the sum of the integrals of all signals.

    • For certified reference materials (CRMs), the purity stated by the manufacturer is typically used, and this verification step may not be necessary.

Stability Study

It is crucial to confirm that TMSP-d4 is stable in the chosen solvent and does not react with the analyte under the experimental conditions.

  • Methodology:

    • Prepare a solution containing the analyte and TMSP-d4 in the deuterated solvent to be used for the assay.

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).

    • Store the sample under the intended analysis conditions (e.g., room temperature, 4°C).

    • Acquire subsequent spectra at regular intervals (e.g., 24, 48, 72 hours).

    • Compare the integrals of the TMSP-d4 and analyte signals over time. A significant change in the ratio of the integrals would indicate instability or a reaction.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurement.

  • Methodology:

    • Prepare a series of validation samples by accurately weighing a certified reference material of the analyte and TMSP-d4.

    • Prepare at least five independent samples at the target concentration.

    • Acquire the ¹H qNMR spectra for each sample using optimized acquisition parameters (see below).

    • Calculate the concentration of the analyte in each sample.

    • Accuracy: Calculate the percentage recovery for each sample relative to the known concentration. The mean recovery should be within a predefined acceptance criterion (e.g., 98-102%).

    • Precision: Calculate the relative standard deviation (RSD) of the concentrations obtained from the replicate samples. The RSD should be below a specified threshold (e.g., <2%).[4]

Assessment of Linearity and Range

The linearity of a qNMR method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample.

  • Methodology:

    • Prepare a series of at least five calibration standards with different concentrations of the analyte, keeping the concentration of TMSP-d4 constant. The concentration range should span the expected working range of the assay.

    • Acquire the ¹H qNMR spectra for each standard.

    • Plot the ratio of the analyte integral to the TMSP-d4 integral against the known concentration of the analyte.

    • Perform a linear regression analysis. The coefficient of determination (R²) should be close to 1 (e.g., >0.995), indicating a strong linear relationship.[5]

Optimized NMR Acquisition Parameters for qNMR

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.

ParameterRecommendationRationale
Pulse Angle 90°Ensures maximum signal excitation for all nuclei.
Relaxation Delay (D1) At least 5 times the longest T1 of both the analyte and TMSP-d4 signals.Allows for complete relaxation of all nuclei between scans, preventing signal saturation and ensuring accurate integration.
Number of Scans (NS) Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signal of interest.A high S/N is crucial for accurate and reproducible integration.
Receiver Gain Set to a value that avoids signal clipping of the most intense peak (usually the solvent).Prevents distortion of the signal intensities.

Typical Performance Data for qNMR Internal Standards

The following table summarizes typical performance data that can be expected when validating a qNMR method with a suitable internal standard.

Performance MetricTMSP-d4DSSMaleic Acid
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.5%< 1.5%< 2.0%
Linearity (R²) > 0.995> 0.995> 0.99

Note: These values are representative and may vary depending on the specific assay, instrumentation, and experimental conditions.

Mitigating Potential Issues with TMSP

A known limitation of TMSP (and DSS) is its tendency to interact with macromolecules like proteins and to adsorb to the glass surface of NMR tubes, which can lead to inaccuracies in quantification.[2]

Protocol to Mitigate Adsorption and Protein Binding:
  • Use of Silanized NMR Tubes: Pre-treating NMR tubes with a silanizing agent can reduce the number of active sites on the glass surface, thereby minimizing the adsorption of TMSP.

  • Addition of a Surfactant: For samples containing proteins, the addition of a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) can help to prevent the binding of TMSP to the protein.

  • Pre-saturation of the NMR Tube: Rinsing the NMR tube with a solution of TMSP before adding the sample can help to saturate the binding sites on the glass surface.

  • Use of an Alternative Standard: If significant interaction is observed and cannot be mitigated, switching to an alternative standard like maleic acid, which has a different chemical structure and is less prone to such interactions, may be necessary.

Visualizing the Workflow and Logic

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Acquisition & Analysis cluster_result Outcome select_standard Select Internal Standard (TMSP) prepare_solutions Prepare Analyte and TMSP Solutions select_standard->prepare_solutions purity Purity Assessment prepare_solutions->purity stability Stability Study prepare_solutions->stability accuracy_precision Accuracy & Precision prepare_solutions->accuracy_precision linearity Linearity & Range prepare_solutions->linearity nmr_acquisition Optimized qNMR Acquisition purity->nmr_acquisition stability->nmr_acquisition accuracy_precision->nmr_acquisition linearity->nmr_acquisition data_processing Data Processing & Integration nmr_acquisition->data_processing calculation Concentration Calculation data_processing->calculation validated_method Validated qNMR Method calculation->validated_method

Standard_Selection start New qNMR Assay solvent Aqueous Solvent (D2O)? start->solvent analyte_signals Analyte Signals in Upfield Region? solvent->analyte_signals Yes organic_solvent_std Consider Other Standards (e.g., DMSO2) solvent->organic_solvent_std No protein_present Proteins Present? analyte_signals->protein_present No maleic_acid Consider Maleic Acid analyte_signals->maleic_acid Yes tmsp Consider TMSP or DSS protein_present->tmsp No mitigation Use Mitigation Protocol for TMSP/DSS protein_present->mitigation Yes mitigation->tmsp

Signaling_Pathway Ligand Analyte (Drug) Receptor Target Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

References

A Comparative Guide to Calibration Methods in Targeted Mass Spectrometry Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of External and Internal Calibration Strategies for Robust Quantitative Analysis

In the landscape of drug discovery and development, the precise and accurate quantification of proteins is paramount. Targeted Mass Spectrometry Proteomics (TMSP) has emerged as a powerful technology for the selective and sensitive measurement of protein abundance, playing a critical role in biomarker validation and pharmacokinetic studies. A crucial aspect of any TMSP workflow is the calibration strategy employed to convert raw instrument signals into meaningful quantitative data. This guide provides a comprehensive comparison of two primary calibration methods: external calibration and internal calibration, with a focus on their performance, experimental protocols, and the importance of cross-validation for building robust and reliable quantitative assays.

Quantitative Performance: A Side-by-Side Comparison

The choice of calibration method can significantly impact the quality of quantitative data. While external calibration offers a simpler workflow, internal calibration, particularly with stable isotope-labeled standards, is generally considered the gold standard for accuracy and precision in complex biological matrices. The following table summarizes the key performance metrics from a comparative study evaluating different calibration approaches for the quantification of a monoclonal antibody in plasma using LC-MS/MS.

Performance MetricExternal Calibration (Peptide-level)Internal Calibration (Protein-level with SIL-protein IS)Internal Calibration (Hybrid: Protein calibrator with SIL-peptide IS)
Accuracy (% Bias) -23% to -62% (significant underestimation)< 10%< 10%
Precision (% CV) < 20%< 20%< 20%
Concordance between Peptides 38% - 56% deviation< 15% deviation< 15% deviation
Pharmacokinetic Profile Misleading assessmentAccurate assessmentAccurate assessment

Data synthesized from a study by An, B., et al. (2014).[1]

As the data indicates, external calibration at the peptide level can lead to significant inaccuracies and misleading biological interpretations.[1] In contrast, internal calibration methods, especially those that control for variability throughout the entire sample preparation workflow (protein-level and hybrid approaches), provide substantially more accurate and reliable results.[1]

The Crucial Role of Cross-Validation

A calibration curve is a regression model that predicts concentration from an instrument response. To ensure the robustness and generalizability of this model, cross-validation is an essential statistical technique. It helps to prevent overfitting, where the model performs well on the data it was trained on but fails to accurately predict new, unseen data.

K-Fold Cross-Validation for a Calibration Curve:

In k-fold cross-validation, the dataset used to build the calibration curve is randomly partitioned into 'k' equal-sized subsets (or "folds"). The model is then trained on 'k-1' of these folds and validated on the remaining fold. This process is repeated 'k' times, with each fold serving as the validation set once. The performance of the model is then averaged across all 'k' folds to provide a more robust estimate of its predictive power. This technique is crucial for assessing the reliability of a calibration model before it is used to quantify unknown samples.

Experimental Protocols

The following sections provide detailed methodologies for implementing external and internal calibration in a targeted proteomics experiment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for External and Internal Calibration

cluster_prep Sample & Standard Preparation cluster_ext_cal External Calibration Workflow cluster_int_cal Internal Calibration Workflow Sample Biological Sample (e.g., Plasma) Sample_Prep_Ext Prepare Biological Sample for Analysis Sample->Sample_Prep_Ext Spike Spike Internal Standard into Sample Sample->Spike Ext_Std External Standard Stock (Analyte of Interest) Ext_Dilution Serial Dilution of External Standard Ext_Std->Ext_Dilution Int_Std Internal Standard Stock (e.g., SIL-Peptide/Protein) Int_Std->Spike Ext_Analysis Analyze Calibration Standards Separately Ext_Dilution->Ext_Analysis Ext_Curve Generate Calibration Curve Ext_Analysis->Ext_Curve Quant_Ext Quantify Analyte in Sample using External Curve Ext_Curve->Quant_Ext Sample_Analysis_Ext Analyze Prepared Sample Sample_Prep_Ext->Sample_Analysis_Ext Sample_Analysis_Ext->Quant_Ext Sample_Prep_Int Prepare Spiked Sample Spike->Sample_Prep_Int Int_Analysis Analyze Spiked Sample & Dilutions Sample_Prep_Int->Int_Analysis Int_Dilution Serial Dilution of Spiked Sample (for curve) Int_Curve Generate Calibration Curve (Analyte/IS Ratio) Int_Analysis->Int_Curve Quant_Int Quantify Analyte in Sample using Internal Curve Int_Curve->Quant_Int

Caption: Comparative workflows for external and internal calibration in TMSP.

Protocol 1: External Calibration

This protocol outlines the steps for generating an external calibration curve and quantifying a target peptide in a biological sample.

  • Preparation of Standard Stock Solution:

    • Accurately weigh a known amount of a synthetic peptide standard (identical to the target analyte) and dissolve it in an appropriate solvent to create a high-concentration stock solution.

  • Preparation of Calibration Standards:

    • Perform a serial dilution of the stock solution to create a series of calibration standards with decreasing concentrations. The concentration range should bracket the expected concentration of the analyte in the unknown samples.

  • Sample Preparation:

    • Prepare the biological samples for LC-MS/MS analysis. This typically involves protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the calibration standards and the prepared biological samples separately using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).[2][3][4]

    • Acquire data for the specific precursor-to-fragment ion transitions of the target peptide.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the target peptide transitions for each calibration standard and the unknown samples.

    • Construct a calibration curve by plotting the peak area of the standard against its known concentration.

    • Use the equation of the calibration curve to determine the concentration of the target peptide in the unknown samples based on their measured peak areas.

Protocol 2: Internal Calibration using Stable Isotope-Labeled (SIL) Peptides

This protocol describes the use of a SIL peptide as an internal standard for more accurate quantification.

  • Preparation of Internal Standard Stock Solution:

    • Obtain a synthetic peptide that is chemically identical to the target analyte but contains one or more heavy isotopes (e.g., ¹³C, ¹⁵N).

    • Prepare a stock solution of the SIL peptide at a known concentration.

  • Sample Preparation and Spiking:

    • Before protein digestion, spike a known amount of the SIL peptide internal standard into each biological sample.

    • Proceed with the standard sample preparation workflow (protein extraction, digestion, etc.). The internal standard will undergo the same processing steps as the endogenous analyte.

  • LC-MS/MS Analysis:

    • Analyze the spiked samples using a targeted LC-MS/MS method that monitors the transitions for both the endogenous (light) and the internal standard (heavy) peptides.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the light and heavy peptides in each sample.

    • Calculate the peak area ratio (light/heavy) for each sample.

    • To generate a calibration curve for absolute quantification, a series of standards containing a fixed amount of the SIL peptide and varying amounts of the light (unlabeled) peptide are prepared and analyzed. A curve is then constructed by plotting the peak area ratio against the concentration of the light peptide.

    • The concentration of the endogenous analyte in the unknown samples is determined from this calibration curve using their measured peak area ratios. This approach effectively corrects for variations in sample preparation and matrix effects.[1]

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of a targeted proteomics experiment and the rationale behind choosing an internal calibration strategy.

Logical Flow of a Targeted Proteomics Experiment

Hypothesis Biological Hypothesis Target_Selection Target Protein/Peptide Selection Hypothesis->Target_Selection Assay_Dev Assay Development (SRM/PRM) Target_Selection->Assay_Dev Calibration Calibration Strategy Selection Assay_Dev->Calibration Sample_Prep Sample Preparation Calibration->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Processing Data Processing & Peak Integration LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Validation Statistical Analysis & Validation Quantification->Validation Results Biological Interpretation Validation->Results

Caption: The logical progression of a targeted proteomics experiment.

Rationale for Internal Calibration

Problem Sources of Variability in TMSP Sample_Loss Sample Loss during Preparation Problem->Sample_Loss Matrix_Effects Ion Suppression/Enhancement Problem->Matrix_Effects Instrument_Drift Instrument Performance Fluctuation Problem->Instrument_Drift Correction Correction for Variability Sample_Loss->Correction Matrix_Effects->Correction Instrument_Drift->Correction Solution Internal Standard (SIL-Peptide) Co_elution Co-elutes with Analyte Solution->Co_elution Identical_Chem Chemically Identical Solution->Identical_Chem Mass_Diff Different Mass Solution->Mass_Diff Solution->Correction Outcome Benefits of Internal Calibration Accuracy Improved Accuracy Correction->Accuracy Precision Enhanced Precision Correction->Precision Reliability Reliable Quantification Accuracy->Reliability Precision->Reliability

References

A Researcher's Guide to NMR Calibration: TMSP vs. Tetramethylsilane (TMS)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, accurate chemical shift referencing is paramount for the unambiguous identification and characterization of molecular structures. This guide provides a comprehensive comparison of two widely used internal standards: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) and Tetramethylsilane (TMS). Tailored for researchers, scientists, and professionals in drug development, this document delves into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your specific application.

At a Glance: Key Differences Between TMSP and TMS

FeatureTMSP (Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid)Tetramethylsilane (TMS)
Primary Application Aqueous solvents (e.g., D₂O)Organic solvents (e.g., CDCl₃, DMSO-d₆)
Solubility High in water[1]; Limited in most organic solvents.Soluble in most organic solvents[2]; Insoluble in water.
Chemical Shift ¹H NMR signal of the trimethylsilyl (B98337) group is set to 0 ppm.[3]¹H NMR signal is the universal reference at 0 ppm.[4]
pH Sensitivity The chemical shift of the trimethylsilyl group is relatively insensitive to pH, although the propionate (B1217596) backbone can be affected. It is considered more pH-sensitive than DSS.[5][6]Generally considered inert and its chemical shift is not significantly affected by the pH of the sample in organic media.
Volatility Non-volatile solid.[7]Highly volatile liquid (Boiling Point: 26-28 °C).[8]
Purity and Form Typically a deuterated, white solid.[7]Clear, volatile liquid.

Performance Under Scrutiny: A Deeper Dive

The choice between TMSP and TMS fundamentally hinges on the solvent system employed for NMR analysis.

TMSP: The Aqueous Solution Standard

TMSP, often in its deuterated form (TMSP-d4), is the reference standard of choice for NMR studies in aqueous media.[3] Its sodium salt structure confers high solubility in D₂O, a common solvent for biological samples such as proteins, peptides, and nucleic acids. The trimethylsilyl (TMS) group of TMSP provides a sharp, singlet resonance at 0 ppm in the ¹H NMR spectrum, which is generally upfield from the signals of most organic molecules.[3]

While the TMS group's chemical shift is relatively stable, the propionate backbone can exhibit some pH sensitivity.[5] For highly pH-sensitive studies, an alternative aqueous standard, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is often preferred due to its greater pH stability.[6] A notable consideration when using TMSP is its potential to interact with certain analytes, such as cyclodextrins, which can lead to shifts in its resonance.

TMS: The Organic Solvent Workhorse

For decades, TMS has been the gold standard for NMR calibration in organic solvents. Its excellent solubility in a wide range of deuterated organic solvents, chemical inertness, and the presence of twelve equivalent protons that give rise to a single, intense signal at 0 ppm make it an ideal internal reference.[2][4] The high volatility of TMS is advantageous for sample recovery, as it can be easily removed by evaporation.[8] However, this same volatility can be a drawback in quantitative NMR (qNMR) studies, as the concentration of the standard may change over time.

Experimental Data: A Quantitative Comparison

The following tables summarize key quantitative data for TMSP and TMS based on available experimental findings.

Table 1: Temperature Dependence of Chemical Shift

StandardSolventTemperature Coefficient (ppm/K)
TMS CDCl₃-5 x 10⁻⁴ (recommended by IUPAC for the range of -20 to 80 °C)[9]
TMS CD₃OD~ -6 x 10⁻⁴[10]
TMS DMSO-d₆~ -6 x 10⁻⁴[10]
TMSP D₂OThe chemical shift of the TMS group is reported to have a small temperature dependence, though specific coefficients are not as widely published as for TMS.[11]

Table 2: General Properties

PropertyTMSP (Sodium Salt)Tetramethylsilane (TMS)
Molecular Formula C₆H₉D₄NaO₂SiC₄H₁₂Si
Molecular Weight ~172.27 g/mol (for TMSP-d4)[7]88.22 g/mol
Physical State White solid[1]Colorless liquid[3]
Boiling Point N/A (solid)26-28 °C[8]

Experimental Protocols

Accurate and reproducible NMR results begin with meticulous sample preparation. Below are detailed protocols for using TMSP and TMS as internal standards.

Protocol for TMSP in Aqueous Solutions (D₂O)
  • Analyte Preparation: Weigh 5-25 mg of the analyte for a typical ¹H NMR spectrum (50-100 mg for ¹³C) into a clean, dry vial.[8]

  • Solvent and Standard Preparation: Add approximately 0.6 mL of D₂O containing a known concentration of TMSP (typically 0.05% w/v) to the vial.[8]

  • Dissolution: Vortex or gently sonicate the vial to ensure the analyte and TMSP are fully dissolved.[8]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. To avoid interfering signals from solid particles, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.[12]

  • Sample Volume: Ensure the final volume in the NMR tube is between 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[8][13]

  • Labeling: Clearly label the NMR tube.[14]

Protocol for TMS in Organic Solvents (e.g., CDCl₃)
  • Analyte Preparation: Weigh 5-25 mg of the analyte for a ¹H NMR spectrum (50-100 mg for ¹³C) into a clean, dry vial.[8]

  • Solvent with Standard: Most commercially available deuterated organic solvents for NMR are already supplied with a small percentage of TMS (e.g., 0.03-0.05% v/v).[12] Add approximately 0.6 mL of the deuterated solvent containing TMS to the vial.

  • Dissolution: Vortex or gently sonicate the vial to ensure the analyte is fully dissolved.[8]

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, filtering if necessary to remove any particulate matter.[12]

  • Sample Volume: Adjust the final volume to 0.6-0.7 mL (4-5 cm height).[8][13]

  • Capping and Labeling: Securely cap the NMR tube to prevent the volatile TMS and solvent from evaporating. Label the tube clearly.[8]

Visualizing the Workflow

To further clarify the decision-making and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 NMR Standard Selection start Start: NMR Experiment Planned solvent_type Determine Solvent System start->solvent_type aqueous Aqueous (e.g., D₂O) solvent_type->aqueous Water-based organic Organic (e.g., CDCl₃) solvent_type->organic Organic-based use_tmsp Select TMSP aqueous->use_tmsp use_tms Select TMS organic->use_tms

Caption: Decision pathway for selecting an NMR internal standard based on the solvent system.

G cluster_1 NMR Sample Preparation Workflow weigh 1. Weigh Analyte dissolve 2. Dissolve in Deuterated Solvent with Internal Standard weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer volume 4. Adjust Sample Volume (0.6-0.7 mL) transfer->volume cap_label 5. Cap and Label Tube volume->cap_label nmr Ready for NMR Analysis cap_label->nmr

Caption: General experimental workflow for preparing an NMR sample with an internal standard.

Conclusion

References

A Researcher's Guide to Purity Assessment of 3-(Trimethylsilyl)propionic Acid for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of molecules is paramount. 3-(Trimethylsilyl)propionic acid (TSP) and its deuterated analogue, TMSP-d4, are widely used as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose. The reliability of these standards, however, is directly dependent on their purity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of TSP, supported by experimental data and detailed protocols to ensure the integrity of your quantitative analyses.

The Critical Role of Purity in Quantitative Analysis

This compound is an organosilicon compound utilized as an internal reference in NMR spectroscopy, particularly for aqueous solutions.[1][2] Its sodium salt, especially the deuterated version (TMSP-d4), provides a sharp, well-defined signal that typically does not overlap with analyte signals, making it an excellent benchmark for concentration and purity determination.[3] However, the presence of impurities in the TSP standard can lead to significant errors in quantification, compromising experimental results and potentially impacting the development of therapeutic agents. Therefore, rigorous purity assessment of TSP is not just a quality control measure but a fundamental necessity for accurate and reproducible scientific data.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The most common methods include quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

Method Performance Comparison
ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acid-Base Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Neutralization reaction between an acid and a base.
Primary Application Absolute purity determination without a specific reference standard of the analyte.[4]Purity testing, assay, and quantification of non-volatile impurities.[5][6]Analysis of volatile impurities and residual solvents.[7]Determination of total acidity.
Advantages Primary method, highly accurate and precise, provides structural information.High precision, accuracy, and robustness for routine analysis.[5][6]Excellent for volatile analytes.[7]Simple, inexpensive, and provides a direct measure of total acid content.
Limitations Requires a high-field NMR spectrometer and a certified internal standard for the highest accuracy.Requires a chromophore for UV detection; derivatization may be needed for some impurities.[8]Requires derivatization for non-volatile compounds like carboxylic acids.[7]Non-specific; titrates all acidic protons, including those from acidic impurities.

Experimental Protocols for Purity Assessment

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are protocols for the key analytical techniques used to assess the purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_tsp Accurately weigh TSP weigh_is Accurately weigh Internal Standard (e.g., DSS) weigh_tsp->weigh_is dissolve Dissolve in deuterated solvent (e.g., D2O) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR experiment (e.g., single pulse, sufficient relaxation delay) transfer->setup acquire Acquire 1H NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate TSP and Internal Standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment of TSP.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., 2,2-dimethyl-2-silapentane-5-sulfonate, DSS) into the same vial. The molar ratio of TSP to the internal standard should be close to 1:1.

    • Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of TSP (e.g., the trimethylsilyl (B98337) protons at ~0 ppm) and the internal standard.

    • Calculate the purity of TSP using the following formula:

    Purity_TSP (%) = (I_TSP / N_TSP) * (N_IS / I_IS) * (MW_TSP / MW_IS) * (m_IS / m_TSP) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh_tsp Accurately weigh TSP dissolve Dissolve in mobile phase weigh_tsp->dissolve filter_sample Filter through 0.45 µm filter dissolve->filter_sample inject Inject onto HPLC column filter_sample->inject separate Separate components inject->separate detect Detect by UV separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity by area percent integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification weigh_tsp Accurately weigh TSP derivatize Derivatize with silylating agent (optional) weigh_tsp->derivatize dissolve Dissolve in appropriate solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Separate by volatility inject->separate detect Detect by FID separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity by area percent integrate->calculate

References

Inter-Laboratory Study on the Reliability of 3-(Trimethylsilyl)propionic-2,2,3,3-d4 Acid (TMSP) as a Quantitative NMR Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TMSP), is a widely used internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly in aqueous solutions for metabolomics and drug development. Its reliability is paramount for ensuring the accuracy and comparability of results across different studies and laboratories. Inter-laboratory comparisons are crucial for evaluating the performance and demonstrating the technical competence of participating laboratories. This guide provides a comparative analysis based on a hypothetical inter-laboratory study designed to assess the reliability of TMSP in qNMR quantification. The principles of proficiency testing, which involve multiple laboratories analyzing the same samples to compare results, are central to this evaluation.

The primary objective of such a study is to assess the proficiency of each laboratory in performing quantitative analysis using TMSP. This is often achieved through statistical measures like the Z-score, which quantifies the deviation of a single test result from the mean.

Quantitative Data Summary

The following table summarizes the hypothetical results from an inter-laboratory study where participating laboratories were tasked with determining the concentration of a certified reference material (CRM) of Taurine in D₂O, using TMSP as an internal standard.

Table 1: Hypothetical Inter-Laboratory Comparison Results for Taurine Quantification using TMSP

Laboratory IDReported Taurine Concentration (mM)Mean of Replicates (mM)Standard Deviation of Replicates (mM)Consensus Mean (mM)Assigned Standard Deviation (mM)Z-ScorePerformance
Lab-018.95, 8.99, 8.978.970.029.000.05-0.6Satisfactory
Lab-029.01, 9.03, 9.029.020.019.000.050.4Satisfactory
Lab-038.85, 8.87, 8.868.860.019.000.05-2.8Questionable
Lab-049.05, 9.04, 9.069.050.019.000.051.0Satisfactory
Lab-059.12, 9.14, 9.139.130.019.000.052.6Questionable
Lab-068.98, 9.00, 8.998.990.019.00

Establishing the Limit of Detection for Analytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the limits of an analytical method is paramount for ensuring data reliability and regulatory compliance. The Limit of Detection (LOD) is a critical performance characteristic that defines the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides a comparative overview of established methods for determining the LOD, with a special focus on its application in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a technique where internal standards like 3-(trimethylsilyl)propanoic acid (TMSP) play a crucial role.

The Role of TMSP in Quantitative Analysis

Contrary to a common misconception, TMSP is not a method for detecting analytes or determining the LOD. Instead, TMSP, particularly its deuterated form (TMSP-d4), serves as an internal standard for qNMR, especially in aqueous solutions.[1] An internal standard is a compound of known concentration added to a sample to aid in the quantification of the analyte of interest.[2] Its role is to provide a reference signal against which the analyte's signal can be compared, thereby correcting for variations in instrument performance and sample preparation.[2] The use of a high-purity, stable, and non-interfering internal standard like TMSP is a cornerstone of accurate and reproducible qNMR analysis, which is a prerequisite for establishing a reliable LOD for the method.[1][3]

Comparison of Methods for LOD Determination

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several common approaches for determining the LOD.[4][5] The choice of method depends on whether the analytical procedure is instrumental or non-instrumental and the nature of the data obtained. The most common methods are compared below.

MethodDescriptionAdvantagesDisadvantages
Visual Evaluation The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.[5]Simple and can be used for non-instrumental methods.Highly subjective and not based on statistical evaluation.
Signal-to-Noise (S/N) Ratio This method can only be applied to analytical procedures that exhibit baseline noise.[6] The LOD is typically established at a signal-to-noise ratio of 3:1 or 2:1.[7]Widely used and accepted, especially in chromatography.[8] Simple to calculate from the experimental data.The calculation of S/N can vary between software and methodologies, leading to inconsistencies.[9]
Based on the Standard Deviation of the Blank The LOD is determined by measuring the magnitude of analytical background responses. Multiple blank samples are measured, and the LOD is calculated based on the standard deviation of these responses.[10]More objective than visual evaluation.May not be suitable if the blank measurements give a signal of zero or if the standard deviation is difficult to measure accurately.
Based on the Calibration Curve The LOD is calculated from the parameters of a calibration curve constructed from samples with analyte concentrations in the LOD range. The formula LOD = 3.3 * (σ / S) is used, where σ is the standard deviation of the response (often estimated from the standard deviation of the y-intercept or the residual standard deviation of the regression line) and S is the slope of the calibration curve.[11][12]Statistically robust and provides a more reliable estimate of the LOD.[11] Recommended by the ICH.[11]Requires more extensive experimental work to generate a reliable calibration curve at low concentrations.[13]

Experimental Protocol: LOD Determination in qNMR using an Internal Standard

This protocol describes the determination of the LOD for a specific analyte using qNMR with TMSP-d4 as an internal standard, based on the calibration curve method.

Objective: To determine the lowest concentration of "Analyte X" that can be reliably detected by a 500 MHz NMR spectrometer.

Materials:

  • Analyte X, high purity

  • TMSP-d4 sodium salt, high purity (Internal Standard)

  • Deuterium oxide (D2O), NMR grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 500 MHz) and NMR tubes

Procedure:

  • Preparation of Stock Solutions:

    • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of TMSP-d4 and dissolve it in a known volume of D2O to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Analyte Stock Solution: Accurately weigh a known amount of Analyte X and dissolve it in a known volume of D2O to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Analyte X stock solution to prepare a series of at least six calibration standards at concentrations approaching the expected LOD. For example: 10 µg/mL, 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL, and 0.2 µg/mL.

    • To each calibration standard, add a fixed amount of the IS stock solution so that the final concentration of TMSP-d4 is the same in all samples (e.g., 50 µg/mL).

  • Preparation of Blank Samples:

    • Prepare at least seven blank samples containing only the internal standard (TMSP-d4 at 50 µg/mL) in D2O.

  • NMR Data Acquisition:

    • For each calibration standard and blank sample, acquire a 1H-NMR spectrum under optimized quantitative conditions. Key parameters to consider include a sufficient relaxation delay (D1), number of scans for adequate signal-to-noise, and a calibrated 90° pulse.[3][14]

  • Data Processing and Analysis:

    • Process all spectra uniformly (e.g., Fourier transformation, phase correction, and baseline correction).

    • For each spectrum, integrate a well-resolved signal of Analyte X and the singlet signal of TMSP-d4 (at ~0 ppm).

    • Calculate the ratio of the integral of the analyte signal to the integral of the IS signal for each calibration standard.

    • For the blank samples, measure the standard deviation of the noise in the spectral region where the analyte signal is expected.

  • LOD Calculation (Calibration Curve Method):

    • Construct a calibration curve by plotting the analyte/IS integral ratio (y-axis) against the concentration of Analyte X (x-axis).

    • Perform a linear regression analysis on the data points.

    • Determine the slope (S) of the calibration curve and the standard deviation of the y-intercepts (σ) from the regression analysis.[11]

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[11][12]

Data Presentation: Example LOD Calculation

Below is an example of data that could be generated from the described protocol.

Analyte X Conc. (µg/mL)Analyte/IS Integral Ratio
0.20.045
0.50.110
1.00.230
2.00.450
5.01.150
10.02.280

Linear Regression Results:

  • Slope (S): 0.227

  • Standard Deviation of the y-intercept (σ): 0.015

LOD Calculation: LOD = 3.3 * (0.015 / 0.227) = 0.218 µg/mL

This result indicates that the limit of detection for Analyte X using this specific qNMR method is approximately 0.218 µg/mL.

Visualizing the Process

To better illustrate the workflow and the relationship between different LOD determination methods, the following diagrams are provided.

LOD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc LOD Calculation prep_analyte Prepare Analyte Stock Solution prep_cal Create Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard (TMSP-d4) Stock prep_is->prep_cal prep_blank Prepare Blank Samples (IS only) prep_is->prep_blank acq_nmr Acquire qNMR Spectra prep_cal->acq_nmr prep_blank->acq_nmr proc_spectra Process Spectra (FT, Phasing, Baseline) acq_nmr->proc_spectra integrate Integrate Analyte & IS Signals proc_spectra->integrate calc_ratio Calculate Integral Ratios integrate->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve regression Linear Regression plot_curve->regression calc_lod Calculate LOD (3.3 * σ / S) regression->calc_lod

Caption: Experimental workflow for LOD determination using qNMR with an internal standard.

LOD_Methods_Comparison cluster_methods Common LOD Determination Methods (ICH Q2) lod_concept Limit of Detection (LOD) visual Visual Evaluation (Non-statistical) lod_concept->visual Subjective sn_ratio Signal-to-Noise Ratio (S/N ≥ 3) lod_concept->sn_ratio Instrumental blank_std Std. Dev. of Blank lod_concept->blank_std Statistical cal_curve Calibration Curve (LOD = 3.3 * σ / S) lod_concept->cal_curve Statistical & Robust subjectivity subjectivity visual->subjectivity Most Subjective robustness robustness cal_curve->robustness Most Robust

Caption: Comparison of common methods for establishing the Limit of Detection.

References

TMSP vs. Alternative Internal Standards for In-cell NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate environment of a living cell, obtaining high-resolution structural and dynamic information via in-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The accuracy of chemical shift referencing is paramount for the meaningful interpretation of in-cell NMR data. 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TMSP), is a widely used internal standard. However, its performance and potential interactions within the crowded cellular milieu necessitate a careful comparison with its alternatives. This guide provides an objective comparison of TMSP with other common internal standards, supported by available data, to aid researchers in selecting the most appropriate reference compound for their in-cell NMR experiments.

Executive Summary

The choice of an internal standard for in-cell NMR is a critical experimental parameter that can influence the accuracy of chemical shift referencing and the integrity of the cellular sample. While TMSP is a common choice, its susceptibility to pH changes and potential interactions with intracellular proteins can be significant drawbacks. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) offers greater pH stability but exhibits a pronounced tendency to bind with proteins, leading to line broadening and chemical shift perturbations. A promising alternative, 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (B77799) (DSA), has been developed to minimize these interactions, offering a more inert reference for the complex intracellular environment.

Comparison of Internal Standards

The ideal internal standard for in-cell NMR should be chemically inert, soluble in the cellular environment, possess a single, sharp resonance peak outside the spectral regions of interest, and be insensitive to changes in temperature, pH, and ionic strength. Furthermore, it must not be cytotoxic or perturb the biological processes under investigation.

FeatureTMSP (TSP)DSSDSA
Full Name 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt4,4-dimethyl-4-silapentane-1-sulfonic acid4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate
pH Sensitivity Sensitive to pH variations due to its carboxylate group.[1]Relatively insensitive to pH changes.[2]Less affected by pH changes compared to TMSP.[3]
Protein Interactions Known to interact with proteins, which can cause line broadening and chemical shift changes.[4]Shows significant interaction with proteins, particularly those with cationic surfaces, leading to line broadening and shifts in its resonance.[2][5]Designed with a cationic trimethylammonium group to minimize non-specific interactions with proteins.[3][6]
Chemical Shift Stability Can be influenced by interactions with cellular components.[4]Prone to shifts upon binding to macromolecules.[5]Exhibits greater chemical shift stability in proteinaceous solutions.[3]
Cell Viability High concentrations may impact cell viability, though specific comparative data is limited.Generally considered to have low cytotoxicity at typical working concentrations (around 1 mM), but direct comparative studies with TMSP in-cell are scarce.[7]Expected to have low cytotoxicity, similar to DSS.
Primary Use Case General aqueous NMR, metabolomics.Protein NMR, in-cell NMR where pH stability is critical.In-cell NMR, studies in complex biological fluids with high protein content.

Performance Data in Biological Samples

While direct quantitative comparisons of these standards within living cells are not extensively documented, studies in biofluids such as serum, which mimic some aspects of the crowded intracellular environment, provide valuable insights.

A study comparing DSA and TMSP in rat serum demonstrated the superior performance of DSA. The chemical shift and line-width of the DSA peak were not significantly affected by changes in pH or by protein binding.[3] In contrast, TMSP showed large variations under the same conditions.[3] Furthermore, the peak area of DSA correlated linearly with its concentration across different pH levels, a crucial factor for quantitative NMR studies, whereas TMSP failed to show a similar linear correlation.[3]

The interaction of DSS with serum proteins has been shown to cause a significant upfield shift of its resonance peak, as well as considerable line broadening.[5] This highlights the potential for inaccurate chemical shift referencing and compromised signal quality when using DSS in protein-rich environments like the cell cytoplasm.

Experimental Protocols

The successful application of an internal standard in in-cell NMR requires careful sample preparation to ensure cell viability and the accurate delivery of the standard. Below are generalized protocols for the use of internal standards in both bacterial and mammalian cells.

Protocol 1: Use of Internal Standard for In-Cell NMR in E. coli
  • Cell Culture and Protein Expression: Grow E. coli cells (e.g., BL21(DE3) strain) transformed with the plasmid encoding the protein of interest in a suitable isotopic labeling medium (e.g., M9 minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose) to an appropriate optical density (OD₆₀₀ of ~0.6-0.8). Induce protein expression with IPTG and continue cultivation for the required period.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet gently with a buffer that is compatible with the cells and the NMR experiment (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Resuspend the cell pellet in the same buffer supplemented with D₂O (typically 10-20%) for the NMR lock. Add the chosen internal standard (TMSP, DSS, or DSA) to a final concentration of approximately 1 mM.[7]

  • Transfer to NMR Tube: Gently transfer the cell suspension to a suitable NMR tube (e.g., a Shigemi tube for susceptibility matching).

  • NMR Data Acquisition: Acquire in-cell NMR spectra immediately. Monitor cell viability and sample integrity throughout the experiment, for instance, by observing the ATP levels via ³¹P NMR or by plating a small aliquot of the cell suspension.

Protocol 2: Use of Internal Standard for In-Cell NMR in Mammalian Cells
  • Cell Culture and Protein Transfection/Expression: Culture mammalian cells (e.g., HEK293T) in a suitable medium. For overexpression studies, transfect the cells with the plasmid encoding the protein of interest. Grow the cells in an isotope-enriched medium for uniform labeling.

  • Cell Harvesting: Detach the cells from the culture dish using a gentle method (e.g., trypsinization followed by quenching with medium containing serum).

  • Washing and Resuspension: Wash the cells with a sterile, isotonic buffer (e.g., PBS). Resuspend the cell pellet in an NMR-compatible medium (e.g., DMEM supplemented with glucose, HEPES, and 20% D₂O).

  • Addition of Internal Standard: Add the internal standard (TMSP, DSS, or DSA) to the cell suspension to a final concentration of ~1 mM.

  • Sample Loading and NMR Acquisition: Carefully transfer the cell suspension to an NMR tube. Allow the cells to sediment gently. Begin NMR data acquisition promptly.

  • Viability Assessment: Assess cell viability before and after the NMR experiment using a method like the trypan blue exclusion assay.[8]

Visualizing the Workflow and Interactions

To better illustrate the experimental process and the potential interactions of the internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_standard Internal Standard cluster_nmr NMR Analysis culture Cell Culture & Protein Expression harvest Harvesting & Washing culture->harvest resuspend Resuspension in NMR Buffer + D2O harvest->resuspend add_std Add Internal Standard (TMSP, DSS, or DSA) resuspend->add_std load_tube Load into NMR Tube add_std->load_tube acquire Acquire In-Cell NMR Data load_tube->acquire viability Assess Cell Viability acquire->viability

Figure 1. General experimental workflow for in-cell NMR with an internal standard.

signaling_pathway cluster_cell Intracellular Environment cluster_standards Internal Standards protein Intracellular Proteins (e.g., enzymes, structural proteins) target_protein Labeled Target Protein protein->target_protein Non-specific Interactions metabolites Metabolites metabolites->target_protein Specific/ Non-specific Interactions tmsp TMSP tmsp->protein Moderate Interaction dss DSS dss->protein Strong Interaction (line broadening, shift) dsa DSA dsa->protein Minimal Interaction

Figure 2. Potential interactions of internal standards within the crowded intracellular environment.

Recommendations

Based on the available evidence, the choice of internal standard should be carefully considered based on the specific requirements of the in-cell NMR experiment:

  • For general in-cell NMR studies, especially those involving proteins or in systems with potential pH fluctuations, DSA emerges as the most robust choice due to its minimal interaction with macromolecules and relative pH insensitivity.

  • DSS can be a suitable option if protein interactions are known to be minimal for the system under study and pH stability is a primary concern. However, researchers should be vigilant for signs of line broadening or chemical shift changes in the DSS signal.

  • TMSP should be used with caution, particularly in experiments where the intracellular pH may vary or when studying proteins known to interact with carboxylate-containing molecules.

It is highly recommended to perform initial control experiments to assess the potential interaction of the chosen standard with the cellular environment and the target protein. This can be done by comparing the NMR spectrum of the standard in buffer with its spectrum in a cell lysate before proceeding to live-cell experiments. Ultimately, the goal is to select an internal standard that provides an accurate and stable reference without perturbing the very system being observed.

References

A Comparative Guide to Internal Standards for Quantitative NMR Analysis of Complex Mixtures: Validation of TMSP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration of analytes in complex mixtures. The accuracy of qNMR relies heavily on the use of an appropriate internal standard. This guide provides a comprehensive comparison of 3-(trimethylsilyl)propanoic acid (TMSP), also referred to as TSP, and 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as internal standards for the quantitative analysis of complex aqueous mixtures, such as biofluids. This guide is based on experimental data and established protocols to aid researchers in selecting the most suitable standard for their applications.

Executive Summary

Both TMSP and DSS are widely used as internal standards in qNMR for their sharp singlet resonance at 0 ppm and good solubility in aqueous solutions. However, their performance in complex biological matrices can be compromised by interactions with macromolecules, primarily proteins, and sensitivity to pH variations. This can lead to inaccuracies in quantification. Recent studies have highlighted these challenges and proposed methodologies to mitigate them. DSS is often recommended for protein-containing samples due to its reportedly lower propensity for protein binding and reduced pH sensitivity compared to TMSP. However, evidence suggests that both standards can be problematic in complex biofluids. A novel approach involves using a high concentration of TSP to saturate protein binding sites, allowing for the use of a more inert internal standard like maleic acid.

Comparison of TMSP and DSS

FeatureTMSP (Trimethylsilylpropanoic acid)DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)Key Considerations
Chemical Structure (CH₃)₃SiCH₂CH₂COOH(CH₃)₃SiCH₂CH₂CH₂SO₃NaThe carboxylic acid group in TMSP makes it more susceptible to pH changes.
Protein Binding High affinity , particularly to human serum albumin (HSA).[1] This can lead to peak broadening and signal attenuation, causing quantification errors.[2][3]Lower affinity compared to TMSP, but binding can still occur, leading to inaccuracies.[2][4]Protein binding is a major source of error in qNMR of biofluids.[2][3]
pH Sensitivity Sensitive to pH changes due to its carboxylic acid group.[2][5] This can cause shifts in the resonance signal, affecting referencing and quantification.Less sensitive to pH variations compared to TMSP, making it more robust in samples with fluctuating pH.[5]Maintaining a constant and known pH is crucial for accurate qNMR.
Signal Integrity Can exhibit peak distortion and broadening in the presence of proteins.[2]Generally provides a sharper signal in proteinaceous samples compared to TMSP.A sharp, well-defined signal is essential for accurate integration.
Suitability for Complex Mixtures Challenging for untreated biofluids like plasma or serum due to high protein content. May be suitable for deproteinized samples.Generally preferred for complex biological samples, though not without limitations.The choice of standard should be validated for the specific sample matrix.

Experimental Data: The Impact of Protein Binding

The interaction of internal standards with proteins is a critical factor affecting the accuracy of qNMR. Studies have shown that TMSP exhibits a high binding affinity for human serum albumin (HSA), a major protein in blood plasma.[1] This interaction leads to a decrease in the observable TMSP signal, resulting in an overestimation of the analyte concentration.

One study demonstrated that the addition of 4 mM TSP to blood plasma samples can act as a strong binding competitor, displacing other metabolites from HSA.[1] This observation underscores the significant interaction between TSP and albumin. While DSS is generally considered to have a lower binding affinity, it is not entirely inert and can also be affected by the presence of macromolecules.[2][4]

Experimental Protocols

Standard qNMR Protocol for Complex Mixtures

A robust qNMR experiment requires careful optimization of acquisition parameters to ensure accurate quantification.

  • Sample Preparation:

    • Thaw frozen samples (e.g., plasma, urine) on ice.

    • Centrifuge to remove any particulate matter.

    • To a specific volume of the sample, add a precise volume of a stock solution of the internal standard (e.g., DSS or TMSP) in D₂O buffer (e.g., phosphate (B84403) buffer, pH 7.4) to achieve a final known concentration.

    • Vortex the sample to ensure thorough mixing.

    • Transfer the mixture to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer.

    • Use a pulse sequence with solvent suppression, such as a 1D NOESY presaturation sequence.

    • Crucially, ensure a sufficiently long relaxation delay (D1) , typically 5 times the longest T₁ relaxation time of the signals of interest and the internal standard, to allow for full magnetization recovery. This is essential for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the internal standard signal at 0.00 ppm.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

    Where:

    • Integral_analyte and Integral_standard are the integrated areas of the analyte and standard signals, respectively.

    • N_protons_analyte and N_protons_standard are the number of protons giving rise to the respective signals.

    • Concentration_standard is the known concentration of the internal standard.

Mitigating Protein Binding: The Binding Competitor Approach

For complex matrices with high protein content like blood plasma, a modified protocol can be employed to minimize the effects of protein binding.[1]

  • Sample Preparation:

    • Prepare a stock solution of a strong binding competitor, such as TSP, at a high concentration (e.g., 4 mM).

    • Add a precise volume of this competitor stock solution to the plasma sample.

    • Add a precise volume of a stock solution of a more inert internal standard, such as maleic acid, to the mixture.

    • Add D₂O buffer to the final volume.

    • Vortex and transfer to an NMR tube.

  • NMR Data Acquisition and Processing:

    • Follow the standard qNMR protocol as described above, using the maleic acid signal for quantification.

Visualizing the Workflow and Challenges

Logical Workflow for qNMR Standard Selection

qNMR_Standard_Selection start Start: Need for Quantitative Analysis of Complex Aqueous Mixture sample_type Assess Sample Matrix start->sample_type protein_content High Protein Content? (e.g., Plasma, Serum) sample_type->protein_content low_protein Low Protein Content (e.g., Urine, CSF) protein_content->low_protein No deproteinize Deproteinize Sample protein_content->deproteinize Yes use_dss Use DSS as Internal Standard (Lower Protein Binding) protein_content->use_dss Yes competitor_method Use Binding Competitor Method (e.g., High Conc. TSP + Maleic Acid) protein_content->competitor_method Yes (Alternative) low_protein->use_dss use_tmsp Use TMSP as Internal Standard (with caution for pH) low_protein->use_tmsp deproteinize->use_dss deproteinize->use_tmsp validation Validate Method: Linearity, Accuracy, Precision use_dss->validation use_tmsp->validation competitor_method->validation end_analysis Perform Quantitative Analysis validation->end_analysis

Caption: Decision workflow for selecting an appropriate internal standard for qNMR.

Signaling Pathway of Interference in qNMR

Interference_Pathway cluster_sample Complex Biological Sample cluster_interaction Interactions cluster_outcome Effect on qNMR Analyte Analyte of Interest Quant_Error Inaccurate Quantification Protein Macromolecules (e.g., Albumin) Binding Protein-Standard Binding Protein->Binding Standard Internal Standard (TMSP or DSS) Standard->Binding pH_effect pH Fluctuation Standard->pH_effect Signal_Distortion Signal Broadening/ Attenuation Binding->Signal_Distortion Chemical_Shift Chemical Shift Variation pH_effect->Chemical_Shift Signal_Distortion->Quant_Error Chemical_Shift->Quant_Error

Caption: Factors leading to inaccurate quantification in qNMR of complex mixtures.

Conclusion and Recommendations

The validation of an internal standard is paramount for accurate and reproducible qNMR analysis. While TMSP is a viable option for simple aqueous solutions, its use in complex biological matrices like plasma and serum is fraught with challenges, primarily due to its high affinity for proteins and its pH sensitivity.

Recommendations:

  • For complex biological fluids with high protein content, DSS is generally the more conservative choice over TMSP due to its lower protein binding and reduced pH sensitivity.

  • Whenever possible, method validation is crucial . This includes assessing linearity, accuracy, and precision with spiked samples in the matrix of interest.

  • For the most rigorous quantitative analysis in protein-rich samples, consider employing the binding competitor strategy with a high concentration of TSP and a more inert internal standard like maleic acid.[1]

  • Strict pH control is essential when using any internal standard, but particularly for TMSP. Buffering the sample to a constant pH is highly recommended.

  • Always ensure complete relaxation of all signals by using an adequate relaxation delay (5 x T₁) during NMR acquisition.

By carefully considering these factors and implementing robust experimental protocols, researchers can enhance the accuracy and reliability of their qNMR results for the quantitative analysis of complex mixtures.

References

Safety Operating Guide

Safe Disposal of 3-(Trimethylsilyl)propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-(Trimethylsilyl)propionic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Appropriate personal protective equipment must be worn to minimize exposure during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Prevents skin contact which can cause irritation.[1] Gloves must be inspected prior to use.[2]
Body Protection Wear suitable protective clothing.[1] Fire/flame resistant and impervious clothing is recommended.[2]Minimizes skin exposure and protects from potential splashes.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] A NIOSH-certified combination organic vapor/acid gas respirator is recommended where inhalation may occur.[1]Protects against inhalation of vapors or mists which may cause respiratory tract irritation.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately evacuate unnecessary personnel from the spill area.[1] Remove all sources of ignition, such as open flames and sparks.[1][2]

  • Ensure Adequate Ventilation: Provide good ventilation to the process area to prevent the accumulation of vapors.[1]

  • Contain the Spill: Use dikes or absorbents to contain the spill and prevent it from entering sewers or streams.[1]

  • Absorb the Material: Clean up the spill using an absorbent material.[1]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal.[2] Use non-sparking tools for this process.[1][2]

  • Decontaminate the Area: Wash the spill area thoroughly.

  • Personal Hygiene: Wash hands and other exposed areas with mild soap and water after cleanup.[1]

Spill_Response_Workflow cluster_spill Spill of this compound Detected start Spill Detected evacuate Evacuate Area & Remove Ignition Sources start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Absorbents ventilate->contain collect Collect Waste in Sealed Container (Use Non-Sparking Tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate end_spill Spill Managed decontaminate->end_spill

Caption: Workflow for managing a spill of this compound.

Proper Disposal Procedure

The disposal of this compound and its contaminated materials must be handled in a manner that avoids environmental release and complies with local, state, and federal regulations.

Key Disposal Principles:

  • Do Not Discharge to Sewer: This chemical should not be discharged into sewer systems or drains.[1][2]

  • Avoid Environmental Release: Prevent the chemical from contaminating water, foodstuffs, feed, or seed.[2] Discharge into the environment must be avoided.[1][2]

  • Use a Licensed Waste Disposal Facility: The material should be disposed of by removal to a licensed chemical destruction plant.[2] Alternatively, it may be incinerated in a controlled manner with flue gas scrubbing.[2]

Step-by-Step Disposal Guide:

  • Containerization: Keep the chemical waste in suitable and closed containers labeled for disposal.[2]

  • Segregation: Do not mix with other waste materials. Leave chemicals in their original containers if possible.[3]

  • Storage: Store the waste containers in a well-ventilated area, away from heat and incompatible materials such as oxidizing agents.[1]

  • Professional Disposal: Arrange for the collected waste to be handled by a licensed waste disposal company.

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable and then disposed of in a sanitary landfill.[2] Combustible packaging materials may be incinerated.[2]

Disposal_Decision_Flowchart cluster_disposal Disposal of this compound start_disposal Material for Disposal containerize Place in Closed, Labeled Container start_disposal->containerize segregate Segregate from Other Waste containerize->segregate store Store Safely Away from Incompatibles segregate->store no_sewer Do NOT Discharge to Sewer or Environment store->no_sewer licensed_disposal Dispose via Licensed Chemical Destruction or Controlled Incineration end_disposal Proper Disposal Complete licensed_disposal->end_disposal no_sewer->licensed_disposal Proceed

Caption: Decision-making flowchart for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trimethylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Trimethylsilyl)propionic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and confidence in your laboratory.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE, compiled from safety data sheets (SDS).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles.[1] Contact lenses should not be worn.[1]Protects against splashes and vapors, which can cause serious eye irritation.[1][2]
Skin Protection Neoprene or nitrile rubber gloves.[1] Wear suitable protective clothing to prevent skin exposure.[1][3][4]Prevents skin irritation upon contact.[1][2] Protective clothing offers an additional barrier against accidental spills.
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator where inhalation may occur.[1]Protects against irritation of the respiratory tract from vapors and mists.[1][3] Use in well-ventilated areas is crucial.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that an emergency eye wash fountain and safety shower are readily accessible.[1]

    • Assemble all necessary materials and equipment before handling the acid.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Avoid all eye and skin contact and do not breathe vapor or mist.[1]

    • Use only non-sparking tools to prevent ignition, as the substance is a combustible liquid.[1]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1]

    • Keep the container tightly closed when not in use.[1]

  • Spill Management:

    • In case of a spill, contain it with dikes or absorbents to prevent migration into sewers or streams.[1]

    • Use an absorbent material to collect the spill.[1]

    • Clean the affected area thoroughly.

    • Dispose of the absorbent material and any contaminated items as hazardous waste.

  • Personal Hygiene:

    • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]

    • Wash contaminated clothing before reuse.[1]

Disposal Plan

  • Waste Characterization: this compound waste is considered hazardous.

  • Disposal Method: The recommended method for disposal is incineration.[1]

  • Regulatory Compliance: All disposal must be conducted in a safe manner and in accordance with local, state, and federal regulations.[1] Dispose of the container and its contents at a licensed waste disposal facility.[1]

  • Environmental Protection: Avoid release to the environment.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Required PPE handle_chemical Handle Chemical Safely prep_ppe->handle_chemical prep_area Prepare Ventilated Work Area prep_area->handle_chemical prep_emergency Verify Emergency Equipment Access prep_emergency->handle_chemical post_hygiene Perform Personal Hygiene handle_chemical->post_hygiene post_storage Store Chemical Properly handle_chemical->post_storage handle_spill Manage Spills Promptly disp_waste Collect and Label Waste handle_spill->disp_waste post_hygiene->disp_waste post_storage->handle_chemical Future Use disp_dispose Dispose via Licensed Facility disp_waste->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.